Diquat dichloride
Description
Properties
CAS No. |
4032-26-2 |
|---|---|
Molecular Formula |
C12H12Cl2N2 |
Molecular Weight |
255.14 g/mol |
IUPAC Name |
7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;dichloride |
InChI |
InChI=1S/C12H12N2.2ClH/c1-3-7-13-9-10-14-8-4-2-6-12(14)11(13)5-1;;/h1-8H,9-10H2;2*1H/q+2;;/p-2 |
InChI Key |
SKYNPRKUXHXZFJ-UHFFFAOYSA-L |
Canonical SMILES |
C1C[N+]2=CC=CC=C2C3=CC=CC=[N+]31.[Cl-].[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
Diquat Dichloride: A Technical Guide to its Mechanism of Action in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diquat (B7796111) dichloride is a non-selective, fast-acting contact herbicide widely used for desiccation and aquatic weed control. Its herbicidal activity is initiated by its interference with the photosynthetic electron transport chain in plants. This technical guide provides an in-depth examination of the core biochemical and biophysical mechanisms underlying the phytotoxicity of diquat dichloride. It details the interception of electrons from Photosystem I, the catalytic generation of reactive oxygen species (ROS), and the subsequent oxidative damage leading to rapid cell death. This document consolidates key quantitative data, outlines detailed experimental protocols for assessing its effects, and provides visual representations of the critical pathways and workflows involved.
Core Mechanism of Action: Photosystem I Electron Diversion
The primary mode of action of diquat (a bipyridyl dication) is the disruption of photosynthesis by diverting electrons from Photosystem I (PSI).[1][2][3] This process is light-dependent and requires the presence of oxygen.[4][5]
-
Uptake and Translocation : Diquat is rapidly absorbed by plant foliage but exhibits limited translocation as the induced cellular damage occurs too quickly to allow for significant movement within the plant.[6][7]
-
Reduction by Photosystem I : Within the chloroplast, diquat, due to its redox potential of -349 mV, acts as an efficient electron acceptor.[8] It intercepts electrons from the early electron acceptors of PSI, likely ferredoxin.[9][10] The diquat dication ([diquat]²⁺) is reduced by one electron to form a monocation free radical ([diquat]•⁺).[1][5]
[diquat]²⁺ + e⁻ (from PSI) → [diquat]•⁺
-
Redox Cycling and ROS Generation : The diquat radical is unstable and rapidly reacts with molecular oxygen (O₂) in a process called redox cycling.[8] This reaction oxidizes the radical back to its original dicationic form, making it available to accept another electron from PSI.[1] Crucially, this reaction reduces O₂ to the highly reactive superoxide (B77818) anion (O₂•⁻), a primary Reactive Oxygen Species (ROS).[8][9]
[diquat]•⁺ + O₂ → [diquat]²⁺ + O₂•⁻
-
Oxidative Stress Cascade : The continuous, light-driven cycling of diquat generates massive amounts of superoxide radicals.[11] These radicals initiate a cascade of oxidative stress. Superoxide is converted to hydrogen peroxide (H₂O₂) by the enzyme superoxide dismutase (SOD). In the presence of transition metals like iron (Fe²⁺), H₂O₂ can be further converted into the extremely damaging hydroxyl radical (•OH) via the Fenton reaction.[5][12]
-
Lipid Peroxidation and Membrane Damage : The accumulation of ROS overwhelms the plant's antioxidant defense systems.[13] These powerful oxidizing agents, particularly the hydroxyl radical, attack polyunsaturated fatty acids within cellular membranes (plasmalemma, tonoplast, and organellar membranes). This initiates a chain reaction known as lipid peroxidation, which destroys the integrity of the membranes.[3]
-
Cellular Disruption and Death : The loss of membrane integrity leads to the leakage of cellular contents, rapid water loss (desiccation), chlorophyll (B73375) degradation, and ultimately, cell death.[2][7] This manifests visually as rapid wilting, chlorosis, and necrosis of treated plant tissues.[10]
Visualizing the Mechanism of Action
Signaling and Reaction Pathway
Caption: The core mechanism of diquat action, from light-dependent electron diversion at PSI to catastrophic lipid peroxidation.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the action of diquat.
| Parameter | Value | Organism/System | Reference |
| Redox Potential (E₀') | -349 mV | Chemical System | [8] |
| KM for H₂O₂ Generation | 15.1 µM | Rat Liver Microsomes | [9] |
| KM for Superoxide Generation | 11.1 µM | Rat Liver Microsomes | [1] |
| Vmax for H₂O₂ Generation | ≈ 6.0 nmol/min/mg protein | Rat Liver Microsomes | [9] |
| EC₅₀ (Root Growth Inhibition) | 60 mg/L (≈ 174 µM) | Allium cepa | [14] |
| EC₅₀ (Algal Growth) | 19 - 73 µg/L | Freshwater Algae (4 species) | [15] |
| LC₅₀ (Fish, 96h) | 16 mg/L | Northern Pike | [16] |
| Table 1: Key quantitative data related to diquat's biochemical activity and toxicity. |
Key Experimental Protocols
Detailed methodologies are crucial for studying the effects of diquat. Below are protocols for key experiments.
Assessment of Lipid Peroxidation (TBARS Assay)
This protocol measures malondialdehyde (MDA), a secondary product of lipid peroxidation.
Principle : MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored MDA-TBA adduct, which is quantified spectrophotometrically at 532 nm.[7] A correction at 600 nm is often used to account for non-specific turbidity.[2]
Methodology :
-
Sample Homogenization : Harvest 0.2-0.5 g of plant tissue. Homogenize in a pre-chilled mortar and pestle with 5 mL of 0.1% (w/v) trichloroacetic acid (TCA).
-
Centrifugation : Transfer the homogenate to a centrifuge tube and centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Reaction Mixture : Add 1 mL of the supernatant to 4 mL of TBA reagent (0.5% (w/v) TBA in 20% (w/v) TCA).
-
Incubation : Heat the mixture in a water bath at 95°C for 30 minutes. Immediately cool the reaction on ice to stop the reaction.
-
Spectrophotometry : Centrifuge at 10,000 x g for 10 minutes. Measure the absorbance of the supernatant at 532 nm and 600 nm.
-
Calculation : Calculate the MDA concentration using the Beer-Lambert equation with an extinction coefficient of 155 mM⁻¹ cm⁻¹.
-
MDA (nmol/mL) = [(Abs₅₃₂ - Abs₆₀₀) / 155,000] x 10⁶
-
Caption: Experimental workflow for the Thiobarbituric Acid Reactive Substances (TBARS) assay.
Assessment of Cell Membrane Damage (Evans Blue Staining)
This method quantifies cell death by identifying cells that have lost membrane integrity.
Principle : Evans blue is a vital dye that cannot pass through intact cell membranes. Dead or dying cells with compromised membranes take up the dye and become stained blue. The amount of dye taken up can be quantified after extraction.[17][18]
Methodology :
-
Staining : Submerge plant tissue (e.g., leaf discs) in a 0.25% (w/v) aqueous solution of Evans blue for 20-30 minutes.[19]
-
Washing : Remove the tissue and wash thoroughly with deionized water several times to remove excess, unbound dye from the surface.
-
Dye Extraction : Place the stained tissue in a microcentrifuge tube with 1 mL of 1% (w/v) sodium dodecyl sulfate (B86663) (SDS).
-
Incubation : Incubate at 50-60°C for 30-60 minutes to release the bound dye from the cells.
-
Quantification : Centrifuge the tube to pellet the tissue debris. Transfer the supernatant to a cuvette or microplate and measure the absorbance at 600 nm.[13]
-
Analysis : Higher absorbance values correlate with a greater degree of cell death and membrane damage.
Caption: Experimental workflow for quantifying cell membrane damage using Evans Blue staining.
Assessment of Photosynthetic Efficiency (Chlorophyll Fluorescence)
This non-invasive technique measures the quantum efficiency of Photosystem II, providing a rapid indicator of photosynthetic stress.
Principle : Diquat's action on PSI disrupts the entire electron transport chain, causing a "backup" that affects PSII function. This change can be detected by measuring chlorophyll fluorescence. The ratio of variable fluorescence (Fv) to maximum fluorescence (Fm), denoted as Fv/Fm, is a key indicator of the maximum quantum efficiency of PSII. A decrease in this ratio indicates stress.[20][21]
Methodology :
-
Dark Adaptation : Plants or detached leaves must be dark-adapted for at least 20-30 minutes prior to measurement. This ensures all PSII reaction centers are "open."
-
Instrument Setup : Use a portable chlorophyll fluorometer (e.g., a PAM-2500 or LI-6800).
-
Measure F₀ : A weak measuring beam is applied to determine the minimal fluorescence (F₀), when PSII reaction centers are open.
-
Measure Fm : A short, intense, saturating pulse of light is applied (e.g., >8,000 µmol m⁻² s⁻¹ for ~1 second). This temporarily closes all PSII reaction centers, and the maximal fluorescence (Fm) is recorded.[22]
-
Calculation : The instrument's software typically calculates the key parameters automatically.
-
Variable Fluorescence (Fv) = Fm - F₀
-
Maximum Quantum Efficiency of PSII (Fv/Fm) = (Fm - F₀) / Fm
-
-
Analysis : Compare the Fv/Fm values of diquat-treated plants to untreated controls. A typical value for healthy plants is ~0.83. Lower values indicate photosynthetic stress.
Conclusion
The mechanism of action of this compound is a well-characterized example of herbicidal interference with plant photosynthesis. Its efficacy stems from its ability to act as a catalytic agent for the production of destructive reactive oxygen species. By accepting electrons from Photosystem I and transferring them to molecular oxygen, diquat initiates a self-perpetuating cycle of oxidative stress that rapidly overwhelms cellular defenses, leading to widespread lipid peroxidation and the loss of membrane integrity. This results in the swift contact-action desiccation for which it is known. The quantitative data and experimental protocols provided herein offer a robust framework for researchers to study and understand the profound and rapid phytotoxic effects of this compound.
References
- 1. Redox Cycling and Increased Oxygen Utilization Contribute to Diquat-induced Oxidative Stress and Cytotoxicity in Chinese Hamster Ovary Cells Overexpressing NADPH-cytochrome P450 Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apps.who.int [apps.who.int]
- 4. ethosbiosciences.com [ethosbiosciences.com]
- 5. Diquat - Wikipedia [en.wikipedia.org]
- 6. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
- 7. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 8. 188. Diquat (AGP:1970/M/12/1) [inchem.org]
- 9. Redox cycling and increased oxygen utilization contribute to diquat-induced oxidative stress and cytotoxicity in Chinese hamster ovary cells overexpressing NADPH-cytochrome P450 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. One-electron transfer reactions of diquat radical to different reduction intermediates of oxygen. Formation of hydroxyl radical and electronically excited states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The production of superoxide radicals in reactions of the herbicide diquat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. researchgate.net [researchgate.net]
- 15. Diquat in freshwater and marine water [waterquality.gov.au]
- 16. EXTOXNET PIP - DIQUAT DIBROMIDE [extoxnet.orst.edu]
- 17. researchgate.net [researchgate.net]
- 18. Quantification of Membrane Damage/Cell Death Using Evan's Blue Staining Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantification of Membrane Damage/Cell Death Using Evan’s Blue Staining Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chlorophyll Fluorescence - a Tool for Quick Identification of Accase and ALS Inhibitor Herbicides Performance - Advances in Weed Science [awsjournal.org]
- 21. Chlorophyll fluorescence - Wikipedia [en.wikipedia.org]
- 22. youtube.com [youtube.com]
Diquat Dichloride: An In-depth Technical Guide on its Role as a Photosystem I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diquat (B7796111) dichloride, a non-selective contact herbicide, exerts its phytotoxic effects through the potent inhibition of Photosystem I (PSI), a critical component of the photosynthetic electron transport chain in plants. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning diquat's inhibitory action, focusing on its interaction with PSI, the subsequent generation of reactive oxygen species (ROS), and the resulting cellular damage. Detailed experimental protocols for assessing PSI activity, electron transport rates, and ROS production are provided, alongside a summary of available quantitative data. Visualizations of the key pathways and experimental workflows are included to facilitate a deeper understanding of diquat's mode of action.
Introduction
Diquat, chemically known as 1,1'-ethylene-2,2'-bipyridylium dichloride, is a quaternary ammonium (B1175870) compound widely used in agriculture for weed control and crop desiccation.[1][2] Its rapid herbicidal action is a direct consequence of its interference with the light-dependent reactions of photosynthesis.[3][4] Specifically, diquat acts as an electron acceptor from Photosystem I, diverting the normal flow of electrons and initiating a cascade of oxidative stress that leads to rapid cell death.[5] This guide delves into the technical details of this process, providing researchers with the necessary information to study and understand the intricate interactions between diquat and the photosynthetic apparatus.
Mechanism of Action: Inhibition of Photosystem I
The primary target of diquat is the Photosystem I complex located in the thylakoid membranes of chloroplasts.[3][4] Under normal photosynthetic conditions, light energy excites chlorophyll (B73375) molecules within PSI, leading to the transfer of high-energy electrons to ferredoxin (Fd), a small iron-sulfur protein.[3] Reduced ferredoxin then donates these electrons to ferredoxin-NADP+ reductase (FNR), which subsequently reduces NADP+ to NADPH, a crucial molecule for carbon fixation.[6][7]
Diquat, due to its electrochemical properties, acts as an efficient electron acceptor, intercepting electrons from the early electron acceptors of PSI, most likely ferredoxin.[3][4] The diquat dication (DQ²⁺) is reduced by one electron to form a stable radical cation (DQ⁺•).[5]
This diversion of electrons from their normal pathway to NADP+ effectively inhibits the production of NADPH.[3]
Generation of Reactive Oxygen Species (ROS)
The diquat radical cation (DQ⁺•) is readily re-oxidized by molecular oxygen (O₂), which is abundant in the chloroplasts during photosynthesis. This reaction regenerates the diquat dication, allowing it to participate in another cycle of electron acceptance from PSI, and more critically, produces a superoxide (B77818) radical (O₂⁻•).[3][4][5]
The superoxide radical is a highly reactive oxygen species. It can be dismutated, either spontaneously or enzymatically by superoxide dismutase (SOD), to form hydrogen peroxide (H₂O₂).[5] Subsequently, in the presence of transition metals like iron (Fe²⁺), which are present in the chloroplast, hydrogen peroxide can be converted to the extremely reactive hydroxyl radical (•OH) via the Fenton reaction.[5]
These reactive oxygen species, particularly the hydroxyl radical, are highly damaging to cellular components. They initiate lipid peroxidation of the thylakoid membranes, leading to loss of membrane integrity and leakage of cellular contents.[5] This rapid membrane damage is the primary cause of the characteristic water-soaked appearance and subsequent desiccation of plant tissues treated with diquat.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key molecular interactions and experimental procedures discussed in this guide.
Figure 1: Mechanism of Diquat Dichloride as a Photosystem I Inhibitor.
Figure 2: Experimental Workflow for Measuring PSI Activity Inhibition.
Quantitative Data
While extensive research has been conducted on the qualitative mechanism of diquat, specific quantitative data on its interaction with PSI is less commonly reported in readily accessible literature. The following table summarizes the types of quantitative data relevant to understanding diquat's efficacy as a PSI inhibitor. Researchers are encouraged to determine these values under their specific experimental conditions.
| Parameter | Description | Typical Range/Value | References |
| IC₅₀ (PSI Activity) | Concentration of diquat required to inhibit 50% of Photosystem I activity. This is a key measure of its inhibitory potency. | Expected to be in the low micromolar range. Specific values are highly dependent on the assay conditions and plant species. | [8] |
| Binding Affinity (Kd) | The dissociation constant for the binding of diquat to Photosystem I or its components like ferredoxin. A lower Kd indicates tighter binding. | Data not readily available in public literature. | - |
| Kinetic Parameters (Km, Vmax) | Michaelis-Menten parameters describing the kinetics of diquat as an electron acceptor from PSI. | Data not readily available in public literature. | - |
| Rate of Superoxide Production | The rate at which superoxide radicals are generated in the presence of diquat, light, and a PSI-containing system. | Dependent on light intensity, diquat concentration, and the integrity of the photosynthetic apparatus. | [9][10] |
| Rate of Lipid Peroxidation | Measured by the formation of malondialdehyde (MDA), this indicates the extent of membrane damage caused by ROS. | Increases with diquat concentration and light exposure. | [11][12] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of this compound on Photosystem I.
Isolation of Thylakoid Membranes from Spinach
Objective: To obtain functional thylakoid membranes for in vitro assays.
Materials:
-
Fresh spinach leaves
-
Isolation Buffer: 50 mM HEPES-KOH (pH 7.5), 0.33 M sorbitol, 2 mM EDTA, 1 mM MgCl₂, 5 mM ascorbate, 0.1% (w/v) BSA. Keep on ice.
-
Grinding Buffer: Isolation buffer with 10 mM sodium ascorbate.
-
Resuspension Buffer: 50 mM HEPES-KOH (pH 7.5), 0.1 M sorbitol, 5 mM MgCl₂.
-
Blender, cheesecloth, centrifuge, and spectrophotometer.
Procedure:
-
Wash spinach leaves and remove midribs.
-
Homogenize approximately 20 g of leaves in 100 mL of ice-cold grinding buffer using a blender with short bursts.
-
Filter the homogenate through eight layers of cheesecloth into a chilled beaker.
-
Centrifuge the filtrate at 1,000 x g for 7 minutes at 4°C.
-
Discard the supernatant and gently resuspend the pellet in a small volume of isolation buffer.
-
Centrifuge again at 1,000 x g for 7 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet (crude chloroplasts) in a hypotonic resuspension buffer to lyse the chloroplasts and release thylakoids.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Resuspend the thylakoid pellet in a minimal volume of resuspension buffer.
-
Determine the chlorophyll concentration spectrophotometrically.
Measurement of Photosystem I Activity (Oxygen Uptake)
Objective: To measure the rate of PSI-mediated electron transport by monitoring oxygen consumption in the presence of an artificial electron donor and acceptor system.
Materials:
-
Isolated thylakoid membranes
-
Reaction Buffer: 50 mM HEPES-KOH (pH 7.5), 2 mM MgCl₂, 10 mM NaCl.
-
10 mM Sodium Ascorbate
-
1 mM 2,6-Dichlorophenolindophenol (DCPIP)
-
10 mM Methyl Viologen (Paraquat can also be used as the electron acceptor in this assay)
-
10 mM Sodium Azide (to inhibit catalase)
-
This compound stock solutions of varying concentrations.
Procedure:
-
Set up the Clark-type oxygen electrode according to the manufacturer's instructions and calibrate it to 100% (air-saturated buffer) and 0% (sodium dithionite) oxygen.
-
To the reaction chamber, add the reaction buffer, sodium azide, sodium ascorbate, and DCPIP.
-
Add the thylakoid suspension to a final chlorophyll concentration of 10-20 µg/mL.
-
Add methyl viologen to a final concentration of 0.1 mM.
-
Add the desired concentration of this compound. For control experiments, add an equal volume of buffer.
-
Seal the chamber and record the baseline oxygen level in the dark.
-
Illuminate the chamber with a saturating light source and record the rate of oxygen consumption.
-
The rate of oxygen uptake is a measure of PSI activity. Calculate the percent inhibition caused by diquat at different concentrations to determine the IC₅₀.
Detection of Superoxide Radical (O₂⁻•) Production
Objective: To qualitatively and quantitatively measure the production of superoxide radicals by PSI in the presence of diquat.
Method 1: Nitroblue Tetrazolium (NBT) Staining (Qualitative) [9]
Materials:
-
Plant leaves or isolated thylakoids
-
50 mM Sodium Phosphate (B84403) buffer (pH 7.5)
-
0.2% (w/v) Nitroblue Tetrazolium (NBT)
-
This compound solution
-
Ethanol (B145695) for chlorophyll removal
Procedure (for leaves):
-
Incubate leaves in a solution of NBT in phosphate buffer containing the desired concentration of diquat.
-
Expose the leaves to light for a specified period.
-
The formation of a dark blue formazan (B1609692) precipitate indicates the presence of superoxide.
-
Bleach the chlorophyll with hot ethanol to visualize the blue spots more clearly.
Method 2: Cytochrome c Reduction (Quantitative) [16][17]
Materials:
-
Isolated thylakoid membranes
-
Reaction Buffer (as in 5.2)
-
Cytochrome c (from horse heart)
-
Superoxide Dismutase (SOD)
-
This compound
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing reaction buffer, thylakoids (10-20 µg/mL chlorophyll), and cytochrome c (e.g., 50 µM).
-
Divide the mixture into two cuvettes. To one, add SOD (a scavenger of superoxide) as a negative control.
-
Add diquat to both cuvettes.
-
Illuminate the samples and monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c by superoxide.
-
The SOD-inhibitable rate of cytochrome c reduction is a measure of superoxide production.
Quantification of Lipid Peroxidation (Malondialdehyde Assay)
Objective: To assess the extent of membrane damage by measuring the concentration of malondialdehyde (MDA), a secondary product of lipid peroxidation.[11][12][18]
Materials:
-
Plant tissue or thylakoid suspension treated with diquat
-
0.1% (w/v) Trichloroacetic acid (TCA)
-
20% (w/v) TCA containing 0.5% (w/v) Thiobarbituric acid (TBA)
-
Spectrophotometer
Procedure:
-
Homogenize the plant tissue or thylakoid sample in 0.1% TCA.
-
Centrifuge the homogenate to pellet debris.
-
To the supernatant, add an equal volume of 20% TCA containing 0.5% TBA.
-
Heat the mixture at 95°C for 30 minutes.
-
Quickly cool the reaction on ice and centrifuge to clarify the solution.
-
Measure the absorbance of the supernatant at 532 nm and 600 nm (for correction of non-specific turbidity).
-
Calculate the MDA concentration using its extinction coefficient (155 mM⁻¹ cm⁻¹).
Conclusion
This compound is a potent inhibitor of Photosystem I, exerting its herbicidal activity through a well-defined mechanism of electron diversion and subsequent generation of cytotoxic reactive oxygen species. This guide has provided a detailed overview of this process, from the initial interaction with the photosynthetic electron transport chain to the resulting oxidative damage. The experimental protocols outlined herein offer a robust framework for researchers to investigate the intricate details of diquat's mode of action and to quantitatively assess its impact on photosynthetic processes. Further research to elucidate the precise binding kinetics and to identify specific binding sites on the PSI complex will contribute to a more complete understanding of this widely used herbicide and may inform the development of novel, more selective herbicidal compounds.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Inhibition of photosynthetic electron transport in isolated spinach chloroplasts by two 1,3,4-thiadiazolyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diversion of Electrons in Photosystem I | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 4. 19.6 Herbicides that Interfere with Photosystem I – Principles of Weed Control [ohiostate.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. Interaction of ferredoxin and ferredoxin-NADP reductase with thylakoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NADP(H) allosterically regulates the interaction between ferredoxin and ferredoxin-NADP+ reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Novel Photosynthetic Inhibitor [CuL2]Br2 Complex on Photosystem II Activity in Spinach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation of superoxide anion in chloroplasts of Arabidopsis thaliana during active photosynthesis: a focus on rapidly induced genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generation of superoxide anion in chloroplasts of Arabidopsis thaliana during active photosynthesis: a focus on rapidly induced genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Malondialdehyde: Facts and Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Oxygen Measurements – Hansatech Instruments Ltd [hansatech-instruments.com]
- 14. Liquid-phase and gas-phase oxygen measurement-Hansatech Instruments [ppsystems.com]
- 15. Bipolar Clark-Type Oxygen Electrode Arrays for Imaging and Multiplexed Measurements of the Respiratory Activity of Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. thescipub.com [thescipub.com]
An In-depth Technical Guide on the Physicochemical Properties of Diquat Dichloride
This technical guide provides a comprehensive overview of the core physicochemical properties of Diquat (B7796111) dichloride, intended for researchers, scientists, and professionals in drug development and agricultural science. The document details quantitative data, experimental methodologies, and key molecular and analytical pathways.
Chemical Identity and Structure
Diquat dichloride is the chloride salt of the Diquat dication. The active component, the Diquat dication (1,1'-ethylene-2,2'-bipyridylium), is a quaternary ammonium (B1175870) compound.[1][2] It is most commonly available commercially as its dibromide salt, Diquat dibromide (CAS No. 85-00-7), which is often used in studies and formulations.[3][4] For the purpose of this guide, properties associated with the widely studied dibromide salt are included for comprehensive context, as the core physicochemical behavior is dictated by the Diquat cation itself.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | 6,7-dihydrodipyrido[1,2-a:2′,1′-c]pyrazine-5,8-diium dichloride | [5] |
| Synonyms | Diquat hydrochloride; 1,1'-Ethylene-2,2'-dipyridinium dichloride | [6][7] |
| CAS Number | 4032-26-2 | [3][6] |
| Molecular Formula | C₁₂H₁₂Cl₂N₂ | [6][7] |
| Molecular Weight | 255.14 g/mol | [6][7] |
| Parent Cation | Diquat | [2][3] |
| Cation CAS No. | 2764-72-9 |[3] |
Physicochemical Properties
The physicochemical properties of Diquat are critical to understanding its environmental fate, biological activity, and analytical challenges. Its high polarity and ionic nature are dominant features.
Table 2: Core Physicochemical Data for Diquat
| Property | Value | Conditions | Source |
|---|---|---|---|
| Appearance | Yellow crystalline solid | Standard | [2][8] |
| Melting Point | Decomposes at ~335-340 °C (635 °F) | N/A | [1][9] |
| Boiling Point | Decomposes; Not applicable | N/A | [1][2] |
| Water Solubility | 700,000 - 718,000 mg/L (Highly Soluble) | 20 °C, pH 7 | [8][9][10] |
| Organic Solvent Solubility | Methanol: 25,000 mg/L | 20 °C | [8][10] |
| Density | 1.22 - 1.27 g/cm³ | 20 °C | [9][11][12] |
| Vapor Pressure | < 1.0 x 10⁻⁵ mPa (< 1.0 x 10⁻⁷ mmHg) | 20-25 °C | [2][8][9] |
| Log P (Octanol/Water) | -4.6 | pH 7, 20 °C | [10][13] |
| Dissociation Constant (pKa) | Not Applicable (Permanently charged) | 25 °C |[14] |
Stability and Degradation
Diquat exhibits high stability under various conditions. It is resistant to hydrolysis and photodegradation.[15] In the environment, its primary route of dissipation is through strong and rapid adsorption to clay and organic matter in soil and sediment.[9][16] This binding process, which can be irreversible in certain clays, deactivates its herbicidal properties.[9] Diquat is not significantly degraded by microbes.[16] When heated to decomposition, it can emit toxic fumes containing nitrogen oxides and hydrogen chloride.[6]
Experimental Protocols
While Diquat is typically manufactured as the dibromide salt, the dichloride salt can be prepared through several routes:
-
Anion Exchange from Dibromide Salt : A common laboratory and industrial method involves converting the dibromide salt. One patented process describes mixing an aqueous solution of Diquat dibromide with hydrochloric acid, which is then added to a mixture containing an organic solvent, an oxidant (e.g., hydrogen peroxide), and a bromine absorbent (e.g., phenol). This process yields this compound with a recovery rate for bromine of over 96%.[17]
-
Direct Cyclization : A more direct synthesis involves the cyclization reaction of 2,2'-bipyridine (B1663995) and 1,2-dichloroethane. Due to the lower reactivity of dichloroethane compared to dibromoethane, this reaction requires a catalyst, such as a palladium-phosphine complex, and is conducted at high temperatures (e.g., 160°C) in an autoclave to achieve high yields.[18] Another method utilizes a fixed-bed reactor with a CuO/γ-Al₂O₃ catalyst.[19]
The standard method for quantifying Diquat in drinking water is EPA Method 549.2, which is based on high-performance liquid chromatography (HPLC).[20][21]
-
Principle : The method utilizes reversed-phase, ion-pair chromatography to handle the highly polar and ionic nature of the Diquat cation.[20]
-
Sample Preparation : A 250 mL water sample is passed through a C8 solid-phase extraction (SPE) cartridge, where Diquat is adsorbed.[20][21]
-
Elution and Analysis : The cartridge is eluted with 4.5 mL of an acidic aqueous solvent. An ion-pair reagent is added to the eluate before injection into the HPLC system.[20]
-
Detection : Quantification is achieved using an ultraviolet (UV) detector set to 308 nm.[22] A photodiode array (PDA) detector can be used for simultaneous detection and qualitative spectral confirmation.[20]
-
Critical Considerations : Due to the ionic nature of Diquat, all glassware must be properly deactivated to prevent analyte loss through adsorption. The use of polyvinylchloride (PVC) containers is recommended.[20]
Visualized Workflows and Mechanisms
Diquat acts as a non-selective, contact herbicide by inhibiting Photosystem I (PSI) in plants.[10] The dication accepts electrons from PSI, initiating a futile redox cycle that generates highly destructive reactive oxygen species (ROS).[23] This leads to rapid cell membrane damage and plant tissue desiccation.
Caption: Herbicidal mechanism of Diquat via redox cycling at Photosystem I.
This diagram illustrates a patented industrial synthesis route for this compound from its core precursors.[18]
Caption: Catalytic synthesis workflow for this compound production.
This workflow outlines the key steps for the determination of Diquat in aqueous samples as specified by EPA Method 549.2.[20]
Caption: Analytical workflow for Diquat determination using SPE-HPLC.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Diquat (Diquat dibromide) [cdc.gov]
- 2. Diquat | C12H12N2+2 | CID 6795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diquat - Wikipedia [en.wikipedia.org]
- 4. Diquat vs. Paraquat: Similarities, Differences, and Health Effects • Drugwatcher.org [drugwatcher.org]
- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 6. guidechem.com [guidechem.com]
- 7. This compound | C12H12Cl2N2 | CID 19943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Diquat [sitem.herts.ac.uk]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. Diquat dibromide [sitem.herts.ac.uk]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 13. Diquat [sitem.herts.ac.uk]
- 14. This compound [sitem.herts.ac.uk]
- 15. assets.greenbook.net [assets.greenbook.net]
- 16. noaa.gov [noaa.gov]
- 17. GB2580814A - Method for preparing 1,1'-Ethylene-2,2'-Bipyridyl Dichloride Salt - Google Patents [patents.google.com]
- 18. CN115894492A - Preparation method of this compound - Google Patents [patents.google.com]
- 19. This compound synthesis method and device - Eureka | Patsnap [eureka.patsnap.com]
- 20. epa.gov [epa.gov]
- 21. Analytical Method [keikaventures.com]
- 22. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 23. isws.org.in [isws.org.in]
Diquat dichloride CAS number and chemical structure
This guide provides a comprehensive overview of Diquat (B7796111) dichloride, a widely used non-selective contact herbicide. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physicochemical properties, mechanism of action, and analytical methodologies.
Chemical Identity and Structure
Diquat dichloride is the common name for the organic compound 1,1'-ethylene-2,2'-bipyridinium dichloride. It belongs to the bipyridylium class of chemicals.
-
Synonyms : Diquat hydrochloride, 6,7-dihydrodipyrido[1,2-a:2',1'-c]pyrazinediium dichloride[1][3][4][5][7]
The chemical structure consists of two pyridine (B92270) rings linked by an ethylene (B1197577) bridge, forming a dicationic molecule with two chloride counterions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. The compound is notable for its high solubility in water and strong adsorption to soil particles.
| Property | Value | Reference |
| Molecular Weight | 255.14 g/mol | [5][6][7] |
| Exact Mass | 254.0377538 g/mol | [5][6] |
| Appearance | Yellow solid (Paraquat, a related compound, is described as such) | [4] |
| Solubility in water at 20 °C | 700 g/L | [8] |
| Log P | -4.6 | |
| pKa | Not applicable (quaternary amine) | |
| Melting Point | Decomposes at approximately 340 °C | |
| Boiling Point | Not applicable (decomposes) | [3] |
| Vapor Pressure at 20 °C | < 1 x 10⁻⁷ Pa |
Mechanism of Action: Photosystem I Inhibition
Diquat exerts its herbicidal effect by interfering with photosynthesis in plants.[2][9][10][11] Specifically, it acts as a Photosystem I (PSI) electron transport inhibitor.[9][10] In the presence of light, the diquat dication accepts an electron from the ferredoxin component of PSI.[2] This reduction forms a stable radical cation. The radical cation is then rapidly re-oxidized by molecular oxygen, generating highly reactive oxygen species (ROS) such as superoxide (B77818) and hydrogen peroxide. These ROS cause rapid lipid peroxidation, leading to the destruction of cell membranes and ultimately cell death.[2] This cyclic process allows a single molecule of diquat to generate numerous ROS, resulting in its fast-acting, non-selective herbicidal activity.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Diquat - Wikipedia [en.wikipedia.org]
- 3. Cas 4032-26-2,this compound | lookchem [lookchem.com]
- 4. This compound | 4032-26-2 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. This compound | C12H12Cl2N2 | CID 19943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. usrtk.org [usrtk.org]
- 9. Diquat [sitem.herts.ac.uk]
- 10. This compound [sitem.herts.ac.uk]
- 11. apps.dnr.wi.gov [apps.dnr.wi.gov]
A Comprehensive Toxicological Profile of Diquat Dichloride in Laboratory Animals
Introduction
Diquat (B7796111) (1,1'-ethylene-2,2'-bipyridilium ion) is a non-selective, fast-acting contact herbicide and crop desiccant, typically used as its dibromide or dichloride salt.[1][2] Its herbicidal action stems from its ability to inhibit photosynthesis.[3] In animal systems, its toxicity is primarily driven by its capacity to undergo redox cycling, a process that generates reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[4][5] This technical guide provides an in-depth summary of the toxicological profile of Diquat dichloride in various laboratory animal models, focusing on pharmacokinetics, acute, subchronic, and chronic toxicity, genotoxicity, and reproductive and developmental effects. The information is intended for researchers, scientists, and professionals involved in drug development and safety assessment.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The toxic potential of a compound is intrinsically linked to its ADME profile. Studies in rats have demonstrated that Diquat is poorly absorbed from the gastrointestinal tract following oral administration.[6]
-
Absorption and Excretion: After a single oral dose in rats, the majority of the administered radioactivity (approximately 90-94%) is excreted in the feces within 24 to 48 hours.[6][7] A much smaller fraction, around 3-6%, is absorbed and subsequently excreted in the urine.[7] In contrast, following subcutaneous administration, most of the dose is found in the urine, confirming poor gut absorption.[6][7] This significant difference between oral and parenteral toxicity is a key feature of Diquat's kinetic profile.
-
Distribution: Following oral administration in rats, the highest tissue concentrations of absorbed Diquat are found in the kidney, lung, and liver.[7][8] The kidney is a primary target organ for toxicity, which is consistent with it being the principal route of excretion for the absorbed compound.[8][9]
-
Metabolism: Absorbed Diquat is largely excreted unchanged in the urine.[10] However, there is evidence of some metabolism occurring within the gut, likely due to microbiological degradation, before excretion in the feces.[6] Two major metabolites, diquat monopyridone and diquat dipyridone, have been identified and are considered less toxic than the parent compound.[7]
Acute Toxicity
This compound is classified as moderately toxic following acute oral exposure.[1] Delayed illness and mortality (2 to 14 days post-dosing) are characteristic of acute poisoning in laboratory animals.[1]
Table 1: Acute Toxicity of Diquat in Laboratory Animals
| Species | Route | LD50 (mg/kg bw) | Reference |
|---|---|---|---|
| Rat | Oral | 120 - 231 | [1][11] |
| Mouse | Oral | 233 | [1] |
| Rabbit | Oral | 188 | [1] |
| Rabbit | Dermal | >400 | [11][12] |
| Guinea Pig | Oral | 187 | [1] |
| Dog | Oral | 187 | [1] |
| Cow | Oral | 30 - 56 |[1] |
Clinical Signs: Animals administered lethal doses typically exhibit a delayed onset of clinical signs (around 24 hours), including lethargy, pupil dilation, respiratory distress, weakness, convulsions, and tremors.[1]
Experimental Protocol: Acute Oral Toxicity (General)
-
Test System: Typically young adult albino rats (e.g., Wistar or Sprague-Dawley strain), 8-12 weeks old. Both sexes are used.[13]
-
Methodology: Animals are fasted overnight prior to dosing. This compound, dissolved in a suitable vehicle (e.g., water), is administered by oral gavage in graduated doses to several groups of animals (at least 5 per sex per group).[13] A control group receives the vehicle only.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.[13] A gross necropsy is performed on all animals.[13]
-
Endpoint: The LD50 (median lethal dose) is calculated, representing the statistically estimated dose that would be fatal to 50% of the test animals.
Subchronic and Chronic Toxicity & Carcinogenicity
Repeated exposure to Diquat reveals specific target organ toxicities, with the eye being particularly sensitive in long-term studies.
Table 2: Key Findings from Subchronic and Chronic Diquat Studies
| Species | Duration | Route | Key Findings & NOAEL/NOEL | Reference |
|---|---|---|---|---|
| Rat | 4 weeks | Dietary | NOEL: 7.2 mg/kg/day (for increased relative liver weight). | [10] |
| Mouse | 10 days | Gavage | NOEL: 2.5 mg/kg/day (for piloerection). | [10] |
| Rat | 2 years | Dietary | NOAEL: 0.19 mg diquat ion/kg/day. Cataract formation observed at higher doses. No evidence of carcinogenicity. | [7] |
| Dog | 4 years | Dietary | NOAEL: 1.7 mg/kg/day. Cataracts developed within 15-17 months at 5 mg/kg/day. | [12][14] |
| Rat | 80 weeks | Dietary | No tumors observed at doses up to 15 mg/kg/day. |[1] |
Key Toxicological Endpoints:
-
Ocular Toxicity: The most sensitive and consistent finding in chronic studies is the development of bilateral cataracts in both rats and dogs.[1][12][15] The opacities are dose- and time-dependent.
-
Other Effects: At higher doses, reduced food intake and decreased growth are observed.[1] Chronic studies also identify the kidneys as a target site.
Experimental Protocol: 2-Year Chronic Toxicity/Carcinogenicity Study (General)
-
Test System: Rats (e.g., C57BL/10JfCD-1/Alpk), with groups of at least 60 males and 60 females per dose level.[7]
-
Methodology: Diquat is administered in the diet at various concentrations (e.g., 0, 30, 100, 300 ppm) for 24 months.[7]
-
Observations: Comprehensive monitoring includes clinical signs, body weight, food consumption, ophthalmology, hematology, clinical chemistry, and urinalysis at multiple intervals.
-
Pathology: At termination, all animals undergo a full gross necropsy. A comprehensive list of tissues and organs is collected for histopathological examination to identify both non-neoplastic and neoplastic lesions.
Mechanism of Toxicity: Oxidative Stress
The primary mechanism of Diquat toxicity in animals is its ability to act as a potent redox cycler.[4] This process generates a continuous supply of superoxide (B77818) anions, leading to overwhelming oxidative stress and subsequent cellular damage.
This cycle of accepting an electron to form a free radical, then donating it to molecular oxygen, regenerates the parent compound and produces a superoxide anion.[3] This cascade overwhelms the cell's antioxidant defenses, leading to lipid peroxidation of membranes and ultimately, cell death.[4]
Genotoxicity
The weight of evidence from a battery of tests indicates that Diquat does not possess significant mutagenic or genotoxic potential.
Table 3: Summary of Genotoxicity Studies for Diquat
| Assay Type | Test System | Result | Reference |
|---|---|---|---|
| Gene Mutation | Salmonella typhimurium (Ames test) | Negative | [7] |
| Chromosomal Aberration | Chinese Hamster Lung Cells | Increased aberrations at cytotoxic concentrations. | [16] |
| Chromosomal Aberration | Human Lymphocytes | Equivocal/Positive at cytotoxic doses with metabolic activation. | [7] |
| Sister Chromatid Exchange | Chinese Hamster Lung Cells | Increased frequencies observed. | [16] |
| In vivo Micronucleus | Mouse | Negative |[1] |
While most studies are negative, some in vitro assays have shown positive or equivocal results for clastogenicity (chromosome damage), but typically only at high, cytotoxic concentrations.[7][16] In vivo studies have not shown evidence of mutagenic effects.[1]
Reproductive and Developmental Toxicity
Diquat has been shown to induce reproductive and developmental effects in laboratory animals, particularly at doses that also cause maternal toxicity.
Table 4: Key Findings from Reproductive and Developmental Diquat Studies
| Species | Study Type | Key Findings & NOAEL | Reference |
|---|---|---|---|
| Rat | 3-Generation Reproduction | No effect on fertility or reproduction. Growth retardation in offspring at 25 mg/kg/day. | [1] |
| Rat | Developmental | Skeletal defects observed in offspring only at a fatal maternal dose (14 mg/kg, injected). No defects at 0.5 mg/kg/day. | [1] |
| Mouse (Female) | Chronic Exposure | Reduced ovary weights, impaired follicle development, reduced oocyte quality, and smaller litter sizes. Effects linked to oxidative stress. | [17][18] |
| Mallard Duck | Embryo Exposure | Teratogenic effects (defects of brain, eye, limbs) and increased oxidative stress in hatchlings. |[19] |
Chronic exposure in female mice demonstrated that Diquat-induced oxidative stress can directly impact ovarian function, leading to reduced fertility.[17][18] Developmental studies in rats and rabbits suggest that teratogenic effects are primarily observed in the presence of significant maternal toxicity.[1][10]
Experimental Protocol: Two-Generation Reproductive Toxicity Study (General)
-
Test System: Rats (e.g., Wistar).
-
Methodology:
-
F0 Generation: Young adult male and female rats (the parental generation) are fed diets containing Diquat for a pre-mating period (e.g., 10 weeks).
-
Mating & F1 Generation: Animals are mated to produce the first-generation (F1) litter. Exposure continues through gestation and lactation.
-
F1 Selection: After weaning, F1 offspring are selected to become the parents for the next generation and are maintained on the same diets.
-
Mating & F2 Generation: F1 animals are mated to produce the second-generation (F2) litters.
-
-
Endpoints: Key reproductive indices are evaluated for both generations, including mating performance, fertility, gestation length, litter size, and pup viability. Offspring are assessed for clinical signs, body weight, and development. Gross and histopathological examinations are conducted on parents and selected offspring.
References
- 1. EXTOXNET PIP - DIQUAT DIBROMIDE [extoxnet.orst.edu]
- 2. scilit.com [scilit.com]
- 3. Diquat - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of toxicity, clinical features, and management of diquat poisoning: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Absorption and Excretion of Diquat and Paraquat in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.who.int [apps.who.int]
- 8. Kidney and lung injury in rats following acute diquat exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. cdpr.ca.gov [cdpr.ca.gov]
- 11. The toxicity of diquat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The toxicity of diquat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 14. oem.bmj.com [oem.bmj.com]
- 15. apvma.gov.au [apvma.gov.au]
- 16. Genotoxic effects of paraquat and diquat evaluated by sister-chromatid exchange, chromosomal aberration and cell-cycle rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chronic Exposure to Diquat Causes Reproductive Toxicity in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chronic Exposure to Diquat Causes Reproductive Toxicity in Female Mice | PLOS One [journals.plos.org]
- 19. Effects of diquat, an aquatic herbicide, on the development of mallard embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
Environmental Fate and Transport of Diquat Dichloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diquat (B7796111) dichloride (6,7-dihydrodipyrido[1,2-a:2',1'-c]pyrazinediium dichloride) is a fast-acting, non-selective contact herbicide and desiccant.[1] Its extensive use in agriculture and aquatic weed control necessitates a thorough understanding of its environmental fate and transport to assess potential ecological risks. This technical guide provides an in-depth overview of the current scientific knowledge regarding the environmental behavior of diquat dichloride, including its physicochemical properties, degradation pathways, mobility in various environmental compartments, and bioaccumulation potential. Detailed experimental protocols and visual representations of key processes are included to support research and development efforts.
Physicochemical Properties
The environmental behavior of a chemical is largely governed by its physicochemical properties. Diquat is a cationic herbicide, a characteristic that significantly influences its fate and transport.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂Cl₂N₂ | - |
| Molecular Weight | 257.14 g/mol | - |
| Water Solubility | 700 g/L at 20°C | [2] |
| Vapor Pressure | < 1.0 x 10⁻⁷ mmHg at 25°C | [2] |
| Log Kₒw (Octanol-Water Partition Coefficient) | -4.6 | [2] |
| pKa | Not applicable (permanently charged cation) | - |
Note: The high water solubility and low octanol-water partition coefficient indicate that this compound is hydrophilic and has a low potential for partitioning into fatty tissues.
Environmental Fate
The environmental fate of this compound is characterized by its strong affinity for soil and sediment particles, limited degradation in the bound state, and rapid dissipation from the water column.
Degradation
Photodegradation:
In aqueous solutions, this compound is susceptible to photodegradation. The half-life for photolysis in water is reported to be in the range of 2 to 11 days.[3] The major photodegradation product is 1,2,3,4-tetrahydro-1-oxopyrido[1,2-a]-5-pyrazinium ion (TOPPS).[4] However, photodegradation is not considered a major dissipation pathway in the environment because diquat rapidly adsorbs to suspended particles, which reduces its exposure to sunlight.[3]
| Matrix | Half-life (t½) | Conditions | Reference |
| Water | 2 - 11 days | Photolysis | [3] |
| Water | < 48 hours | Natural waters | [4] |
Microbial Degradation:
Microbial degradation of this compound is generally considered a minor degradation pathway, especially in soil and sediment where the compound is strongly adsorbed and becomes biologically unavailable.[5] Studies have shown that under aerobic and anaerobic conditions, the conversion of diquat to CO₂ is negligible.[3] In the water column, microbial degradation plays a role in the breakdown of the compound, with a reported half-life of less than 48 hours in natural waters.[4][6]
| Matrix | Degradation Rate | Conditions | Reference |
| Soil/Sediment | Very slow | Aerobic/Anaerobic | [5][6] |
| Water | t½ < 48 hours | Natural waters | [4][6] |
Mobility
Soil:
This compound exhibits very low mobility in soil due to its strong and rapid adsorption to soil particles, particularly clay minerals and organic matter.[2][6] The cationic nature of the diquat ion leads to strong electrostatic interactions with negatively charged sites on soil colloids. This strong binding significantly reduces its potential for leaching into groundwater.[5][7]
| Soil Parameter | Value | Soil Type | Reference |
| Koc | Not typically reported due to cation exchange being the primary adsorption mechanism | - | - |
| Field Half-life | >1000 days | Various | [6] |
Water:
When applied to water bodies for aquatic weed control, this compound concentrations in the water column decrease rapidly.[1] This is primarily due to its rapid adsorption to aquatic vegetation, suspended sediment, and bottom sediment.[1][5] The half-life of diquat in the water column is typically less than 48 hours.[4][6] However, once in the sediment, it is very persistent.[7]
Bioaccumulation
This compound has a low potential for bioaccumulation in aquatic organisms.[1] This is consistent with its high water solubility and low octanol-water partition coefficient.[2]
| Organism | BCF Value | Tissue | Reference |
| Fish (general) | Low | Tissues | [1] |
| Fish | ≤2.5 (non-edible), 1.03 (whole fish) | Viscera, Whole fish | [8] |
Experimental Protocols
Soil Adsorption/Desorption Study (OECD Guideline 106)
The soil adsorption and desorption of this compound can be determined using the batch equilibrium method as described in OECD Guideline 106.[9][10]
Objective: To determine the adsorption distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) of this compound in various soils.
Methodology:
-
Soil Selection: A minimum of five different soil types with varying properties (e.g., organic carbon content, pH, clay content, and texture) are selected.
-
Test Substance Preparation: A stock solution of radiolabeled or non-labeled this compound in a suitable solvent (e.g., 0.01 M CaCl₂) is prepared.
-
Preliminary Test: A preliminary test is conducted to determine the appropriate soil-to-solution ratio, equilibration time, and to check for adsorption to the test vessels.
-
Adsorption Phase:
-
Known amounts of soil are weighed into centrifuge tubes.
-
A known volume of the this compound test solution at different concentrations is added to each tube.
-
The tubes are agitated in the dark at a constant temperature until equilibrium is reached.
-
The solid and liquid phases are separated by centrifugation.
-
The concentration of this compound in the aqueous phase is determined by a suitable analytical method (e.g., liquid chromatography-mass spectrometry).
-
-
Desorption Phase (Optional):
-
After the adsorption phase, a portion of the supernatant is removed and replaced with a fresh solution of 0.01 M CaCl₂.
-
The tubes are re-agitated for the same equilibration time.
-
The concentration of this compound in the aqueous phase is determined.
-
-
Data Analysis: The amount of this compound adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the aqueous phase. The adsorption coefficient (Kd) is calculated as the ratio of the concentration of the substance in the soil to the concentration in the aqueous solution at equilibrium. The Koc is then calculated by normalizing the Kd to the organic carbon content of the soil.
Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD Guideline 308)
This guideline can be used to assess the biodegradation of this compound in water-sediment systems.
Objective: To determine the rate of degradation and identify the degradation products of this compound in aerobic and anaerobic water-sediment systems.
Methodology:
-
System Setup: Intact sediment cores with overlying water are collected from two different sites.
-
Test Substance Application: Radiolabeled this compound is applied to the water phase of the test systems.
-
Incubation: The systems are incubated in the dark at a constant temperature. For aerobic testing, the overlying water is aerated. For anaerobic testing, the system is maintained under a nitrogen atmosphere.
-
Sampling: At various time intervals, replicate systems are sacrificed. The water and sediment phases are separated and analyzed.
-
Analysis: The concentrations of the parent compound and its degradation products in the water and sediment extracts are determined using appropriate analytical techniques (e.g., HPLC with radiometric detection, LC-MS). Non-extractable residues in the sediment are quantified by combustion analysis. Volatile degradation products (e.g., ¹⁴CO₂) are trapped and quantified.
-
Data Analysis: The dissipation half-life of this compound in the total system and in the water phase is calculated. The rates of formation and decline of major degradation products are also determined.
Visualizations
Caption: Environmental fate pathways of this compound.
Caption: Workflow for a soil adsorption study (OECD 106).
Caption: Relationship between properties and environmental transport.
Conclusion
The environmental fate of this compound is primarily driven by its strong and rapid adsorption to soil and sediment. This process significantly limits its mobility, bioavailability, and degradation. In the aquatic environment, it dissipates quickly from the water column but persists in the sediment. Photodegradation is a potential degradation pathway in water, while microbial degradation is generally slow, particularly for the adsorbed chemical. The potential for bioaccumulation in aquatic organisms is low. A comprehensive understanding of these processes, supported by standardized experimental protocols, is essential for the accurate environmental risk assessment of this widely used herbicide.
References
- 1. noaa.gov [noaa.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. mass.gov [mass.gov]
- 4. cdn.who.int [cdn.who.int]
- 5. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Diquat - Canada.ca [canada.ca]
- 6. EXTOXNET PIP - DIQUAT DIBROMIDE [extoxnet.orst.edu]
- 7. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 10. oecd.org [oecd.org]
Unraveling the Photochemical Fate of Diquat Dichloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diquat (B7796111) dichloride, a quaternary bipyridyl herbicide, has been widely used in agriculture for desiccation of crops and control of aquatic weeds. Its environmental fate is of significant interest, particularly the pathways through which it degrades under the influence of light. This technical guide provides an in-depth exploration of the photochemical degradation of Diquat dichloride, detailing its degradation pathways, key photoproducts, and the experimental methodologies used to elucidate these processes. All quantitative data are summarized for comparative analysis, and logical and experimental workflows are visualized to enhance understanding.
Photochemical Degradation Pathways of this compound
The photochemical degradation of this compound in aqueous environments is a key process influencing its environmental persistence. When exposed to ultraviolet (UV) radiation from sunlight, Diquat undergoes a series of transformations leading to the formation of several degradation products. The primary mechanism involves the excitation of the Diquat molecule by UV light, leading to subsequent reactions such as oxidation and rearrangement.
The major identified photoproducts of this compound are 1,2,3,4-tetrahydro-1-oxopyrido[1,2-a]-5-pyrazinium cation (TOPPS) and picolinamide . Other degradation products that have been reported include diquat monopyridone and diquat dipyridone, which are also considered oxidation products.
The proposed photochemical degradation pathway initiates with the UV-induced excitation of the Diquat cation. This excited state is susceptible to attack by water or reactive oxygen species (ROS), such as hydroxyl radicals, which can be generated in the presence of photosensitizers in natural waters. The subsequent reactions involve cleavage and rearrangement of the pyridine (B92270) rings.
Quantitative Data on Photochemical Degradation
The rate of photochemical degradation of this compound is influenced by factors such as light intensity, pH, and the presence of sensitizing substances in the water. The following tables summarize available quantitative data from various studies.
Table 1: Photodegradation Half-life of this compound in Aqueous Solutions
| Light Source | pH | Initial Concentration | Half-life (t½) | Reference |
| Sunlight | 7.0 | Not specified | 48 hours | EPA Factsheet[1] |
| UV Lamp (unspecified) | Not specified | Not specified | 1-3 weeks | EPA Factsheet[1] |
Table 2: Major Photodegradation Products of this compound
| Photodegradation Product | Analytical Method Used for Identification | Reference |
| 1,2,3,4-tetrahydro-1-oxopyrido[1,2-a]-5-pyrazinium cation (TOPPS) | Mass Spectrometry, NMR | Smith & Grove, 1969; WHO Addendum[2] |
| Picolinamide | Mass Spectrometry, Chromatography | Smith & Grove, 1969 |
| Diquat Monopyridone | Isotope Dilution | WHO Addendum[2] |
| Diquat Dipyridone | Isotope Dilution | WHO Addendum[2] |
Experimental Protocols
The study of this compound's photochemical degradation involves controlled laboratory experiments to simulate environmental conditions. Below are detailed methodologies for key experiments.
Protocol 1: Aqueous Photolysis Study
This protocol is a generalized procedure based on guidelines for pesticide photolysis studies.
Objective: To determine the rate of direct photochemical degradation of this compound in water and identify its major photoproducts.
Materials:
-
This compound standard
-
Purified, sterile water (e.g., Milli-Q)
-
pH buffers (e.g., phosphate (B84403) or acetate (B1210297) buffers)
-
Quartz reaction vessels
-
A light source simulating sunlight (e.g., xenon arc lamp with filters to cut off wavelengths <290 nm)
-
High-Performance Liquid Chromatography (HPLC) system with UV and/or Mass Spectrometry (MS) detector
-
Solid-Phase Extraction (SPE) cartridges for sample cleanup
Procedure:
-
Preparation of Test Solutions: Prepare aqueous solutions of this compound in sterile, buffered water at a known concentration. A typical concentration range is 1-10 mg/L. Prepare control samples to be kept in the dark to account for any non-photochemical degradation.
-
Irradiation: Fill the quartz reaction vessels with the test solutions. Place the vessels in a temperature-controlled chamber and irradiate with the light source. The light intensity should be measured and monitored.
-
Sampling: At predetermined time intervals, withdraw aliquots from the irradiated and dark control solutions.
-
Sample Analysis:
-
Directly inject the aqueous samples into the HPLC-UV/MS system if possible.
-
If necessary, perform a solid-phase extraction to concentrate the analytes and remove interfering substances. Elute the analytes from the SPE cartridge and analyze by HPLC.
-
-
Data Analysis:
-
Determine the concentration of this compound remaining at each time point.
-
Calculate the degradation rate constant and the half-life (t½) of this compound.
-
Identify the degradation products by comparing their retention times and mass spectra with those of authentic standards or by interpreting the mass spectral data.
-
Protocol 2: Identification of Photoproducts using UPLC-MS/MS
Objective: To identify and characterize the chemical structures of this compound photoproducts using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Instrumentation:
-
UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation: Use the samples generated from the aqueous photolysis study (Protocol 1).
-
Chromatographic Separation: Develop a UPLC method to separate this compound from its degradation products. A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for polar compounds like Diquat and its metabolites.
-
Mass Spectrometric Analysis:
-
Acquire full-scan mass spectra to determine the molecular weights of the parent compound and its photoproducts.
-
Perform tandem MS (MS/MS) experiments on the detected parent and product ions to obtain fragmentation patterns.
-
-
Structure Elucidation:
-
Propose chemical structures for the photoproducts based on their accurate mass measurements and fragmentation patterns.
-
Compare the obtained data with literature values and, if available, with the analysis of certified reference standards of the suspected photoproducts.
-
Conclusion
The photochemical degradation of this compound is a complex process that leads to the formation of several key products, including TOPPS and picolinamide. Understanding these degradation pathways is crucial for assessing the environmental risk associated with the use of this herbicide. The methodologies outlined in this guide provide a framework for researchers to further investigate the photochemical fate of this compound and other similar compounds. The use of modern analytical techniques, such as high-resolution mass spectrometry, will continue to be instrumental in elucidating the complete degradation pathways and identifying novel transformation products.
References
Diquat Dichloride in Rats: A Deep Dive into Absorption, Metabolism, and Excretion
For the attention of researchers, scientists, and professionals in drug development, this technical guide offers a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of diquat (B7796111) dichloride in rat models. This document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and provides visual representations of metabolic pathways and experimental workflows.
Executive Summary
Diquat, a non-selective contact herbicide, demonstrates poor absorption from the gastrointestinal tract in rats.[1][2] Following oral administration, the majority of the administered dose is excreted unchanged in the feces.[1][3] In contrast, when administered subcutaneously, diquat is rapidly absorbed and primarily eliminated through the urine.[2][3] The kidneys and lungs are the primary organs of accumulation for absorbed diquat.[3][4] Metabolism of diquat is limited but leads to the formation of diquat-monopyridone and diquat-dipyridone, which are less toxic than the parent compound.[5][6]
Data Presentation: Quantitative Insights into Diquat ADME
The following tables summarize the key quantitative data on the absorption, distribution, and excretion of diquat dichloride in rats from various studies.
Table 1: Excretion of Diquat in Rats Following a Single Oral Dose
| Dose (mg diquat ion/kg bw) | Time Frame | % of Dose in Urine | % of Dose in Feces | Total Recovery (%) | Study |
| 1 | 7 days | ~3% | ~93% | ~96% | Johnston, Mutch & Scott, 1994[3] |
| 5-10 | 4 days | Not specified | Not specified | Complete elimination | Anonymous, 1987[2] |
| Not Specified | 48 hours | ~6% | ~94% | 100% | Daniel & Henson, 1960[3] |
Table 2: Excretion of Diquat in Rats Following a Single Subcutaneous Dose
| Dose (mg diquat ion/kg bw) | Time Frame | % of Dose in Urine | % of Dose in Feces | Study |
| 5 or 6 | 96 hours | ~90% (Day 1) | Little to none | Johnston, Mutch & Scott, 1994[2][3] |
Table 3: Tissue Distribution of Diquat in Male Rats 2 Hours After a Single Oral Dose of 100 mg diquat ion/kg bw
| Tissue | Concentration (µg eq/g) |
| Kidney | 5.75 |
| Lung | 2.43 |
| Liver | 0.87 |
| Other Tissues | < 0.075 |
| Data from a 1994 study by Johnston, Mutch & Scott.[3] |
Table 4: Toxicokinetic Parameters of Diquat and its Metabolites in Rat Plasma After Intragastric Administration
| Compound | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC0–t (h*ng/mL) |
| Diquat (DQ) | 977 | 0.6 | 13.1 | 2770 |
| Diquat Monopyridone (DQ-M) | 47.1 | 0.5 | 25.1 | 180 |
| Diquat Dipyridone (DQ-D) | 246 | 1.6 | 8.2 | 2430 |
| Data from a study on the toxicokinetics of diquat and its metabolites.[6] |
Experimental Protocols
The methodologies employed in the cited studies are crucial for the interpretation of the data and for the design of future research.
In Vivo ADME Study Protocol
A representative experimental design to study the absorption, distribution, and excretion of diquat in rats is as follows:
-
Animal Model: Male and female Wistar rats are commonly used.[3]
-
Housing: Animals are housed individually in metabolism cages that allow for the separate collection of urine and feces.[3]
-
Dosing:
-
Sample Collection:
-
Analysis:
-
Radioactivity in urine, feces, and tissues is quantified using liquid scintillation counting.
-
The parent compound and its metabolites in excreta and tissues are often identified and quantified using techniques like radio-thin-layer chromatography (Radio-TLC) or high-performance liquid chromatography (HPLC).[3][5]
-
In Vitro Metabolism Study Protocol
To investigate the metabolic fate of diquat, in vitro studies using rat liver homogenates are performed:
-
Preparation of Liver Homogenate: Rat liver is homogenized in an isotonic buffer.[5]
-
Incubation: A solution containing diquat is incubated with the fresh liver homogenate at 37°C for various time points. A control incubation with preheated (inactivated) homogenate is also run.[5]
-
Analysis: The concentration of diquat and the formation of metabolites in the incubation mixture are monitored over time using HPLC.[5]
-
Metabolite Identification: The chemical structures of the metabolites are determined using techniques such as infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance spectroscopy.[5]
Visualizing Key Processes
To better illustrate the experimental and biological processes involved in diquat ADME, the following diagrams have been generated.
Caption: Experimental workflow for a rat ADME study of this compound.
Caption: Metabolic pathway of diquat in rats.
Concluding Remarks
The studies reviewed in this guide consistently demonstrate that this compound is poorly absorbed orally in rats, with the majority of the dose being excreted in the feces. The absorbed diquat is primarily cleared by the kidneys. While metabolism is not extensive, the formation of monopyridone and dipyridone derivatives represents a detoxification pathway. These findings are critical for understanding the toxicological profile of diquat and for conducting robust risk assessments. The provided experimental protocols offer a foundation for designing further studies to explore specific aspects of diquat's ADME profile.
References
- 1. Absorption and Excretion of Diquat and Paraquat in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EXTOXNET PIP - DIQUAT DIBROMIDE [extoxnet.orst.edu]
- 3. apps.who.int [apps.who.int]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. [In vitro studies of the metabolism of paraquat and diquat using rat liver homogenates--isolation and identification of the metabolites of paraquat and diquat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of diquat and its two primary metabolites in rat plasma by ultraperformance liquid chromatography–tandem mass spectrometry and its application to the toxicokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
The History and Development of Diquat Dichloride: A Technical Guide
Introduction
Diquat (B7796111) dichloride, a quaternary ammonium (B1175870) compound, is a non-selective, fast-acting contact herbicide and desiccant. First synthesized in 1955, it has been utilized in agriculture for the control of a broad spectrum of weeds and for pre-harvest crop desiccation. This technical guide provides an in-depth overview of the history, development, mechanism of action, synthesis, and toxicological profile of Diquat dichloride, intended for researchers, scientists, and professionals in drug development.
History and Key Developmental Milestones
The herbicidal properties of the diquat cation were first recognized in 1955 at the Imperial Chemical Industries (ICI) laboratories.[1] The initial synthesis was carried out at ICI's Dyestuffs Division in Blackley, England. Early research demonstrated its effectiveness on test plants at application rates as low as 0.1 lb/acre. A key finding was that only quaternary salts capable of being reduced to radical cations exhibited herbicidal activity. This discovery also led to the development of the structurally similar herbicide, paraquat.
Initial commercialization efforts in the late 1950s focused on diquat's ability to control broadleaved annual weeds with minimal damage to cereal crops. However, the development of more selective auxin herbicides made this application less attractive. Instead, a niche was found for diquat in conjunction with the increasing mechanization of agriculture. In 1961, it was commercially introduced for potato haulm desiccation, a process that facilitates mechanical harvesting. By the mid-1960s, its use expanded to the pre-harvest desiccation of various oilseed crops.
Chemical Synthesis
The industrial synthesis of this compound is a two-step process.
Step 1: Synthesis of 2,2'-Bipyridine (B1663995)
The precursor, 2,2'-bipyridine, is synthesized from pyridine (B92270) through an oxidative coupling reaction. This is typically achieved by heating pyridine over a Raney nickel catalyst.[1] Alternative methods involve the reaction of pyridine with ferric chloride or iodine at high temperatures, or the Ullmann reaction of 2-bromopyridine (B144113) with copper.[2]
Step 2: Formation of this compound
This compound is then produced by the reaction of 2,2'-bipyridine with 1,2-dichloroethane. This reaction forms the ethylene (B1197577) bridge between the two pyridine rings, resulting in the diquat dication with chloride as the counter-ion.[3] While the dibromide salt was also common, the dichloride is often favored for its atom economy.[3] The reaction with dichloroethane can require high temperatures, and palladium-phosphine complexes have been developed as catalysts to facilitate the reaction under milder conditions.[3]
Mechanism of Action
This compound is a Photosystem I (PSI) inhibitor. Its herbicidal activity is light-dependent and requires the presence of oxygen.
Signaling Pathway
The mechanism of action involves the following steps:
-
Uptake and Translocation: Diquat is rapidly absorbed by green plant tissues but exhibits limited translocation.[4]
-
Interaction with Photosystem I: In the chloroplasts, the diquat dication (DQ²⁺) accepts an electron from the early electron acceptors of Photosystem I, likely ferredoxin.[5][6] This reduces the diquat dication to a radical cation (DQ⁺•).
-
Redox Cycling and Generation of Reactive Oxygen Species (ROS): The diquat radical cation is unstable and rapidly re-oxidized by molecular oxygen (O₂) to the original dication. This process, known as redox cycling, generates a superoxide (B77818) radical (O₂⁻•).
-
Formation of Other ROS: The superoxide radical is then converted to other highly reactive oxygen species, including hydrogen peroxide (H₂O₂) and the hydroxyl radical (•OH), through enzymatic and non-enzymatic reactions.
-
Cellular Damage: These reactive oxygen species are highly cytotoxic and cause rapid cellular damage through lipid peroxidation of cell membranes, protein denaturation, and nucleic acid damage.[7][8] This leads to the disruption of cell integrity, leakage of cellular contents, and ultimately, rapid desiccation and death of the plant tissue.
References
- 1. Diquat - Wikipedia [en.wikipedia.org]
- 2. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN115894492A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. mass.gov [mass.gov]
- 5. 19.6 Herbicides that Interfere with Photosystem I – Principles of Weed Control [ohiostate.pressbooks.pub]
- 6. Diversion of Electrons in Photosystem I | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 7. Diquat-dependent protein carbonyl formation. Identification of lipid-dependent and lipid-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Diquat Dichloride-Induced Oxidative Stress in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Diquat (B7796111) dichloride is a potent, redox-cycling herbicide widely utilized in experimental biology to induce oxidative stress in cellular models. Its mechanism of action involves the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions, leading to subsequent cellular damage and the activation of various stress-response signaling pathways.[1][2][3][4] This application note provides a detailed protocol for using diquat dichloride to induce oxidative stress in cell culture, along with methods for quantifying its effects.
Mechanism of Action
Diquat accepts an electron from cellular reductases, such as NADPH-cytochrome P450 reductase, to form a radical cation. This radical then reacts with molecular oxygen to produce a superoxide anion, regenerating the parent diquat molecule. This redox cycling consumes cellular reducing equivalents (like NADPH) and generates a continuous flux of ROS, overwhelming the cell's antioxidant defense systems and leading to oxidative damage to lipids, proteins, and DNA.[1][2][5]
Key Signaling Pathways Involved
Diquat-induced oxidative stress activates a complex network of signaling pathways as the cell attempts to mitigate damage and restore homeostasis. Key pathways include:
-
Nrf2 Signaling: A primary response to oxidative stress, leading to the transcription of antioxidant and cytoprotective genes.[1][4][6]
-
NF-κB Signaling: Activated by ROS, this pathway plays a crucial role in inflammation and apoptosis.[1][6][7]
-
MAPK Signaling: Mitogen-activated protein kinase pathways are involved in stress responses, proliferation, and apoptosis.[1][6][7]
-
Mitochondrial Dysfunction and Mitophagy: Excessive ROS can damage mitochondria, leading to impaired function and triggering mitophagy, the selective removal of damaged mitochondria.[8]
Experimental Protocols
I. This compound Treatment to Induce Oxidative Stress
This protocol describes the general procedure for treating cultured cells with this compound. The optimal concentration and incubation time should be determined empirically for each cell type and experimental endpoint.
Materials:
-
This compound (or diquat dibromide)
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cultured cells of interest
Procedure:
-
Cell Seeding: Plate cells at a suitable density in multi-well plates, ensuring they reach the desired confluency (typically 70-80%) before treatment.
-
Diquat Preparation: Prepare a stock solution of this compound in sterile water or PBS. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and wash once with sterile PBS. Add the diquat-containing medium to the cells. Include a vehicle control (medium without diquat).
-
Incubation: Incubate the cells for the desired period (e.g., 1 to 48 hours). Incubation times will vary depending on the cell type and the specific assay to be performed.[2][9]
-
Downstream Analysis: Following incubation, proceed with assays to measure oxidative stress, cell viability, or other relevant endpoints.
II. Measurement of Intracellular Reactive Oxygen Species (ROS)
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA) assay is a common method for measuring intracellular ROS.
Materials:
-
H2DCF-DA probe
-
PBS or Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound as described in Protocol I.
-
Probe Loading: After treatment, remove the medium and wash the cells with warm PBS or HBSS.
-
Incubation with Probe: Add H2DCF-DA solution (typically 5-10 µM in PBS or HBSS) to each well and incubate in the dark at 37°C for 30 minutes.
-
Washing: Remove the H2DCF-DA solution and wash the cells again with PBS or HBSS to remove excess probe.
-
Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize the cells under a fluorescence microscope.[10]
III. Assessment of Lipid Peroxidation (Malondialdehyde - MDA Assay)
Lipid peroxidation, a marker of oxidative damage to cell membranes, can be quantified by measuring the levels of malondialdehyde (MDA).
Materials:
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Cell lysis buffer
-
Spectrophotometer or fluorescence microplate reader
Procedure:
-
Cell Lysate Preparation: Following diquat treatment, wash cells with cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates for normalization.
-
TBA Reaction: Add TCA to the lysate to precipitate proteins, then centrifuge to collect the supernatant. Add TBA reagent to the supernatant and heat at 95°C for 60 minutes to form the MDA-TBA adduct.
-
Measurement: Cool the samples and measure the absorbance or fluorescence of the MDA-TBA adduct (absorbance ~532 nm, fluorescence excitation/emission ~530/550 nm).[8][11]
-
Calculation: Quantify MDA levels by comparing the readings to a standard curve generated with known concentrations of MDA.
IV. Measurement of Antioxidant Enzyme Activity
The activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX) can be measured using commercially available assay kits or standard spectrophotometric methods.
General Procedure:
-
Prepare Cell Lysates: After diquat treatment, harvest and lyse the cells.
-
Protein Quantification: Determine the protein concentration for normalization.
-
Enzyme Activity Assay: Follow the manufacturer's instructions for the specific enzyme assay kit. These assays typically involve measuring the change in absorbance of a substrate over time.[9][11]
V. Cell Viability Assay (MTT Assay)
The MTT assay is used to assess cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with this compound in a 96-well plate.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.[9] A decrease in absorbance indicates reduced cell viability.
Data Presentation
Table 1: Example Concentration Ranges of Diquat for Inducing Oxidative Stress in SH-SY5Y Human Neuroblastoma Cells [9]
| Concentration (µM) | Incubation Time (hours) | Observed Effects |
| 5 | 48 | 26% decrease in viable cell count |
| 10 | 48 | 51% decrease in viable cell count, decreased cell viability |
| 25 | 48 | 87% decrease in viable cell count, altered mitochondrial function, increased GSH, CAT, and SOD activity |
Table 2: Summary of Diquat-Induced Changes in Oxidative Stress Markers
| Parameter | Typical Change after Diquat Treatment | References |
| Intracellular ROS | Increase | [10][12] |
| MDA Levels | Increase | [4][8][11] |
| SOD Activity | Increase (adaptive response) or Decrease (at high concentrations) | [8][9][11] |
| CAT Activity | Increase (adaptive response) | [9][11] |
| GPX Activity | Decrease | [8][9] |
| Reduced Glutathione (GSH) | Decrease | [1][11] |
| Cell Viability | Decrease | [9] |
Visualizations
References
- 1. Molecular mechanisms in diquat-induced organs injury:insights into cell signaling and potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redox Cycling and Increased Oxygen Utilization Contribute to Diquat-induced Oxidative Stress and Cytotoxicity in Chinese Hamster Ovary Cells Overexpressing NADPH-cytochrome P450 Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of reactive oxygen species and pharmacological therapy in diquat poisoning [lcjzen.whuhzzs.com]
- 4. Frontiers | Effect of Diquat on gut health: molecular mechanisms, toxic effects, and protective strategies [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Diquat-induced oxidative stress increases intestinal permeability, impairs mitochondrial function, and triggers mitophagy in piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of diquat on the antioxidant system and cell growth in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In vivo toxicological assessment of diquat dibromide: cytotoxic, genotoxic, and biochemical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Cellular Redox Cycling with Diquat Dichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diquat dichloride (1,1'-ethylene-2,2'-bipyridylium dichloride) is a widely used herbicide that serves as a potent tool in cellular biology to study the mechanisms of oxidative stress and redox cycling.[1] Its mode of action involves a continuous cycle of reduction and oxidation within the cell, leading to the generation of reactive oxygen species (ROS), primarily superoxide (B77818) anions (O₂⁻).[2][3] This process, catalyzed by intracellular reductases such as NADPH-cytochrome P450 reductase, consumes intracellular reducing equivalents like NADPH and rapidly increases the cellular oxidative load.[1][4] The resulting oxidative stress disrupts normal cellular function, leading to lipid peroxidation, protein oxidation, mitochondrial dysfunction, and ultimately, cell death.[3][5]
These characteristics make Diquat a valuable chemical for researchers investigating the cellular response to oxidative damage, the efficacy of antioxidant compounds, and the role of redox signaling in various physiological and pathological processes. This document provides detailed application notes and protocols for using this compound to study cellular redox cycling.
Mechanism of Action: Diquat-Induced Redox Cycling
Diquat's ability to induce oxidative stress stems from its capacity to undergo redox cycling. Upon entering the cell, Diquat (DQ²⁺) is reduced by one electron from cellular reductases, such as NADPH-cytochrome P450 reductase, to form a Diquat radical cation (DQ⁺•).[1] This radical is highly unstable in the presence of molecular oxygen (O₂) and rapidly donates the electron to O₂, regenerating the parent Diquat cation (DQ²⁺) and forming a superoxide anion (O₂⁻•).[2] This futile cycle repeats, leading to a continuous and amplified production of superoxide radicals, which can then be converted to other ROS like hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH).[2]
References
- 1. protocols.io [protocols.io]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Diquat-induced oxidative stress increases intestinal permeability, impairs mitochondrial function, and triggers mitophagy in piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diquat causes caspase-independent cell death in SH-SY5Y cells by production of ROS independently of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nrf2 Regulates an Adaptive Response Protecting Against Oxidative Damage Following Diquat-Mediated Formation of Superoxide Anion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diquat Dichloride in Aquatic Weed Control Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diquat (B7796111) dichloride in aquatic weed control research. The information compiled here is intended to guide researchers in developing and executing robust experimental protocols for evaluating the efficacy and mechanisms of this widely used herbicide.
Diquat dichloride is a non-selective, contact herbicide effective against a broad spectrum of floating and submerged aquatic weeds.[1][2] Its herbicidal action is rapid, occurring through the disruption of cell membranes and interference with photosynthesis.[2][3] The active component is the diquat cation, and its effectiveness is independent of the associated anion (e.g., dichloride or dibromide).[1]
Mechanism of Action
Diquat acts as a Photosystem I (PSI) inhibitor.[4][5] Upon absorption by plant foliage, it interferes with the electron transport chain in chloroplasts, a process that is dependent on light.[1][6] This interference leads to the production of reactive oxygen species (ROS), which cause rapid lipid peroxidation and destruction of cell membranes, ultimately leading to plant death.[2] Due to its rapid action, translocation within the plant is limited.[1][2]
Data Presentation
Table 1: Recommended Application Rates for this compound
| Target Weed Type | Application Method | Recommended Rate | Notes |
| Submerged Weeds | Subsurface Injection / Bottom Placement | 0.5 - 2.0 gallons per surface acre (per 4-foot water depth) | For severe infestations, the higher rate is recommended. Repeat applications may be needed at 14 to 21-day intervals.[7] For water depths of 2 feet or less, the rate should not exceed 1 gallon per surface acre.[7] |
| Floating Weeds (e.g., Duckweed, Water Hyacinth) | Broadcast Spray | 1.0 - 2.0 gallons per acre | Should be mixed with a surfactant in a sufficient volume of water (e.g., 100 gallons) to ensure thorough coverage.[8] |
| Spot Treatment | Hand Sprayer | 0.75 fl. oz. per gallon of water | Used for smaller, targeted areas of weed infestation.[8][9] |
Table 2: Efficacy and Susceptible Weed Species
| Weed Species | Common Name | Efficacy/Control Notes |
| Pistia stratiotes | Water Lettuce | Controlled with Diquat application.[6][7] |
| Eichhornia crassipes | Water Hyacinth | Controlled with Diquat application.[6][7] |
| Salvinia rotundiflora / Salvinia spp. | Water Fern / Salvinia | Controlled with Diquat application.[6][7] |
| Spirodela polyrhiza / Lemna spp. | Duckweed | Good control has been indicated.[4][6][7] |
| Limnobium spp. | Frogbit | Good control has been indicated.[6][7] |
| Hydrocotyle spp. | Water Pennywort | Good control has been indicated.[6][7] |
| Egeria densa | Brazilian Waterweed | Effective control demonstrated in field studies.[10] |
| Hydrilla | Hydrilla | Can be controlled with subsurface applications.[7] |
| Myriophyllum spp. | Milfoil | Listed as a potential target species.[11] |
| Ceratophyllum demersum | Coontail | Can be controlled with bottom placement applications.[7] Listed as a potential target species.[11] |
Table 3: Environmental Fate and Toxicological Data
| Parameter | Value/Observation | Reference |
| Dissipation in Water | Rapid; residues typically decrease to undetectable levels within 7-14 days. | [1] |
| Adsorption | Strongly and rapidly binds to sediment and organic matter, where it becomes biologically unavailable. | [1][2] |
| Photodegradation | Subject to photochemical degradation in surface waters, with a half-life of 2-11 days reported. | [1] |
| Fish Toxicity | Low toxicity to fish at recommended application rates. The safe level for fish is generally 2 to 4 times the maximum dosage needed for susceptible submerged plants. | [6] |
| Mammalian Toxicity | Greater than 400 mg/kg. | [6] |
| Non-target Organisms | Certain aquatic invertebrates like Daphnia and amphipods can be adversely affected at label application rates. | [2][11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Objective: To prepare standardized solutions of this compound for laboratory or mesocosm experiments.
-
Materials:
-
Commercial this compound formulation (e.g., containing 2 lbs diquat cation per gallon).[6]
-
Deionized or distilled water.
-
Volumetric flasks and pipettes.
-
Personal Protective Equipment (PPE): gloves, safety glasses.
-
-
Procedure:
-
Determine the concentration of the diquat cation in the commercial product. Note that formulations may vary, but the active portion is the diquat cation.[6]
-
Calculate the required volume of the commercial formulation to create a high-concentration stock solution (e.g., 1000 mg/L).
-
In a fume hood, accurately pipette the calculated volume of the this compound concentrate into a volumetric flask partially filled with deionized water.
-
Bring the solution to the final volume with deionized water, cap, and invert several times to ensure thorough mixing.
-
Prepare serial dilutions from the stock solution to create the desired working concentrations for your experiments (e.g., 0.1 - 1.5 ppm, which are effective concentrations for control).[1]
-
Store solutions in properly labeled, sealed containers, protected from light.
-
Protocol 2: Efficacy Assessment of this compound on Submerged Aquatic Weeds in a Mesocosm Setting
-
Objective: To evaluate the effectiveness of different concentrations of this compound on the growth and survival of a target submerged aquatic weed.
-
Materials:
-
Mesocosms (e.g., large tanks or outdoor ponds).
-
Healthy, uniform cultures of the target aquatic weed (e.g., Egeria densa).[10]
-
This compound working solutions.
-
Water quality monitoring equipment (e.g., dissolved oxygen meter, pH meter, turbidity sensor).
-
Biomass assessment tools (e.g., drying oven, balance).
-
-
Procedure:
-
Acclimatization: Establish the target weed in the mesocosms for a period of 1-2 weeks to allow for acclimatization to the experimental conditions.
-
Pre-treatment Sampling: Before herbicide application, measure baseline parameters including weed biomass, water quality (dissolved oxygen, pH, turbidity), and collect water samples for residue analysis.
-
Application: Apply the different concentrations of this compound to the mesocosms. For submerged weeds, this can be done by injecting the solution below the water surface to ensure even distribution.[1] Avoid disturbing bottom sediments during application.[2]
-
Post-treatment Monitoring:
-
Visually assess the plants daily for signs of herbicidal damage (e.g., chlorosis, necrosis).
-
Monitor water quality parameters regularly, as the decomposition of dead plant matter can lead to a decrease in dissolved oxygen.[1][3]
-
Collect water samples at specified time intervals (e.g., 1, 3, 7, 14 days) to determine the dissipation rate of diquat.
-
-
Final Assessment: At the end of the experimental period (e.g., 14-21 days), harvest the remaining plant biomass from each mesocosm.
-
Data Analysis:
-
Determine the dry weight of the harvested biomass.
-
Calculate the percent control for each treatment group compared to an untreated control group.
-
Analyze the water quality data to assess any indirect effects of the treatment.
-
Analyze the diquat concentration data to determine its half-life in the experimental system.
-
-
Protocol 3: Floating Weed Control Efficacy Study
-
Objective: To assess the efficacy of a broadcast application of this compound on a target floating weed species.
-
Materials:
-
Enclosures or small ponds infested with the target floating weed (e.g., Lemna spp.).
-
Backpack sprayer or similar application equipment.
-
This compound solution.
-
Approved aquatic surfactant.
-
-
Procedure:
-
Pre-treatment Assessment: Delineate treatment plots and estimate the initial percent coverage of the target weed.
-
Solution Preparation: Prepare the spray solution by mixing this compound with water and an approved surfactant according to the desired application rate (e.g., 1-2 gallons of diquat per acre in 100 gallons of water).[8]
-
Application: Apply the solution as a broadcast spray, ensuring thorough wetting of the plant foliage.[1]
-
Post-treatment Evaluation: At regular intervals (e.g., 3, 7, 14, and 21 days post-treatment), visually assess and quantify the reduction in weed coverage and plant mortality within the treated plots compared to untreated control plots.
-
Data Analysis: Calculate the percent control at each evaluation point. Note any potential impacts on non-target vegetation.
-
Visualizations
Caption: Simplified signaling pathway of this compound's herbicidal action in plant cells.
Caption: General experimental workflow for aquatic weed control research using this compound.
References
- 1. mass.gov [mass.gov]
- 2. noaa.gov [noaa.gov]
- 3. Diquat Considerations - Plant Management in Florida Waters - An Integrated Approach - University of Florida, Institute of Food and Agricultural Sciences - UF/IFAS [plants.ifas.ufl.edu]
- 4. This compound [sitem.herts.ac.uk]
- 5. Diquat [sitem.herts.ac.uk]
- 6. apms.org [apms.org]
- 7. alligare.com [alligare.com]
- 8. domyown.com [domyown.com]
- 9. Diquat Dibromide - Aquatic Herbicide for Weed Management [solutionsstores.com]
- 10. [PDF] Efficacy of diquat treatments on Brazilian waterweed, effects on native macrophytes and water quality: A case study | Semantic Scholar [semanticscholar.org]
- 11. Effects of the Aquatic Herbicide Diquat on Non-Target Aquatic Biota: A Mesocosm Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diquat Dichloride Herbicide Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting efficacy studies of Diquat dichloride, a non-selective, post-emergence contact herbicide. The protocols outlined below are intended to ensure robust, reproducible, and reliable data for the assessment of its herbicidal activity.
Introduction to this compound
This compound is a bipyridylium herbicide that acts by disrupting photosynthesis.[1] Its mode of action involves the interception of electrons from Photosystem I (PSI) in the chloroplasts of green plant tissue.[2] This diversion of electrons leads to the production of highly reactive oxygen species (ROS), which rapidly destroy cell membranes, resulting in tissue necrosis and desiccation.[3] Due to its fast-acting, non-selective, and contact nature, Diquat is effective for broad-spectrum weed control in various agricultural and aquatic environments.[4]
Experimental Design Considerations
A well-designed experiment is crucial for obtaining meaningful and statistically valid results in herbicide efficacy studies.
2.1. Treatment Structure
-
Dose-Response: To determine the effective dose, a range of this compound concentrations should be tested. This typically includes a zero-dose control (untreated), and a series of geometrically increasing doses (e.g., 0.5x, 1x, 2x, 4x the anticipated label rate).[5]
-
Reference Herbicide: Include a commercially available herbicide with a known efficacy profile as a positive control to benchmark the performance of the Diquat formulation being tested.
-
Untreated Control: An untreated control group is essential as a baseline for assessing the extent of herbicide injury and weed control.
2.2. Experimental Layout
-
Randomized Complete Block Design (RCBD): This is a common and effective design for field and greenhouse trials to account for environmental variability.[6] Treatments are randomly assigned within each block, and each block contains all treatments.
-
Replication: Each treatment should be replicated at least three to four times to ensure statistical power and to account for biological variability.[6]
2.3. Plant Material
-
Target Weed Species: Select a range of relevant weed species, including both broadleaf and grassy weeds, to evaluate the spectrum of Diquat's activity.
-
Crop Species (for selectivity studies): If assessing crop tolerance, select the relevant crop cultivars.
-
Growth Stage: Apply herbicides when weeds are young and actively growing (e.g., 2-4 leaf stage), as this is typically when they are most susceptible.[7]
Experimental Protocols
3.1. Protocol for Preparation of this compound Solutions
This protocol describes the preparation of spray solutions for laboratory, greenhouse, or small-scale field trials.
Materials:
-
This compound technical grade or formulated product
-
Distilled or deionized water
-
Calibrated balance
-
Volumetric flasks
-
Magnetic stirrer and stir bars
-
Appropriate Personal Protective Equipment (PPE)
Procedure:
-
Determine Stock Solution Concentration: Calculate the amount of this compound needed to prepare a stock solution of a desired high concentration (e.g., 1000 ppm). For formulated products, refer to the manufacturer's label for the concentration of the active ingredient (a.i.).
-
Prepare Stock Solution:
-
Accurately weigh the required amount of this compound.
-
In a volumetric flask, dissolve the this compound in a small amount of distilled water.
-
Bring the solution to the final volume with distilled water and mix thoroughly using a magnetic stirrer until fully dissolved.
-
-
Prepare Working Solutions:
-
Perform serial dilutions from the stock solution to obtain the desired range of concentrations for the dose-response study.
-
For each working solution, calculate the volume of the stock solution needed and dilute it with distilled water in a volumetric flask.
-
If required by the study design, add a non-ionic surfactant to the final spray solutions at the manufacturer's recommended rate to enhance coverage.[7]
-
3.2. Protocol for Herbicide Application
Materials:
-
Calibrated sprayer (e.g., backpack sprayer for field plots, track sprayer for greenhouse)
-
Spray nozzles appropriate for uniform coverage
-
Personal Protective Equipment (PPE)
Procedure:
-
Sprayer Calibration: Calibrate the sprayer to deliver a known volume of spray solution per unit area (e.g., gallons per acre or L/ha). This is critical for accurate application rates.
-
Application:
-
Apply the prepared herbicide solutions uniformly to the target plants in their respective plots or pots.
-
Ensure consistent spray pressure and speed of application.
-
Avoid spray drift to adjacent plots by using appropriate nozzles and spraying under low-wind conditions.
-
3.3. Protocol for Efficacy Assessment
Efficacy can be assessed through various methods, from simple visual scoring to more quantitative physiological measurements.
3.3.1. Visual Phytotoxicity Assessment
Procedure:
-
Rating Scale: Use a standardized rating scale, such as the 0-100% scale, where 0% represents no injury and 100% represents complete plant death.[8]
-
Assessment Timings: Conduct visual assessments at multiple time points after treatment (DAT), for example, at 3, 7, 14, and 21 DAT, to observe the progression of symptoms.
-
Data Collection: For each plot, visually estimate the percentage of phytotoxicity for each weed species and crop, comparing them to the untreated control.
3.3.2. Chlorophyll (B73375) Content Measurement
A reduction in chlorophyll content is an indicator of herbicide-induced stress.
Materials:
-
Handheld chlorophyll meter (e.g., SPAD-502) or spectrophotometer
-
Acetone (B3395972) (for extraction method)
-
Mortar and pestle
-
Centrifuge
Procedure (using a Chlorophyll Meter):
-
Select several representative leaves from each plant or plot.
-
Take multiple readings from each leaf, avoiding the midrib and major veins.
-
Average the readings for each plot to get a representative value.
-
Conduct measurements at the same time points as the visual assessments.
Procedure (Spectrophotometric Method):
-
Collect a known fresh weight of leaf tissue (e.g., 100 mg).
-
Grind the tissue in a mortar and pestle with 80% acetone until it is homogenized.[9]
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer.
-
Calculate the chlorophyll concentration using established equations.
3.3.3. Stomatal Conductance Measurement
Herbicide stress can affect the opening and closing of stomata, which can be measured as stomatal conductance.[10]
Materials:
-
Porometer
Procedure:
-
Calibrate the porometer according to the manufacturer's instructions.
-
Select healthy, fully expanded leaves for measurement.
-
Clamp the porometer's sensor head onto the leaf surface (typically the abaxial side).
-
Allow the reading to stabilize and record the stomatal conductance value.
-
Take measurements from multiple plants within each plot and at various time points after treatment.
Data Presentation and Analysis
4.1. Data Summarization
All quantitative data should be summarized in clearly structured tables for easy comparison between treatments.
Table 1: Visual Phytotoxicity Assessment (% Injury) at 14 Days After Treatment (DAT)
| Treatment | Dose (g a.i./ha) | Weed Species 1 | Weed Species 2 | Crop Species |
| Untreated Control | 0 | 0 | 0 | 0 |
| This compound | X | 85 | 90 | 5 |
| This compound | 2X | 95 | 98 | 10 |
| Reference Herbicide | Y | 88 | 92 | 8 |
Table 2: Effect of this compound on Chlorophyll Content (SPAD units) at 7 DAT
| Treatment | Dose (g a.i./ha) | Mean Chlorophyll Content | Standard Deviation |
| Untreated Control | 0 | 45.2 | 2.1 |
| This compound | X | 15.8 | 1.5 |
| This compound | 2X | 8.3 | 1.1 |
| Reference Herbicide | Y | 14.5 | 1.8 |
Table 3: Stomatal Conductance (mmol m⁻² s⁻¹) at 3 DAT
| Treatment | Dose (g a.i./ha) | Mean Stomatal Conductance | Standard Deviation |
| Untreated Control | 0 | 350 | 25 |
| This compound | X | 120 | 18 |
| This compound | 2X | 75 | 12 |
| Reference Herbicide | Y | 110 | 20 |
4.2. Statistical Analysis
-
Analysis of Variance (ANOVA): Use ANOVA to determine if there are significant differences between treatment means for each measured parameter.[11][12]
-
Mean Separation Tests: If the ANOVA is significant, use a mean separation test (e.g., Tukey's HSD) to determine which treatment means are significantly different from each other.
-
Dose-Response Analysis: For dose-response studies, fit the data to a non-linear regression model (e.g., a log-logistic model) to calculate the effective dose required to achieve 50% (ED₅₀) or 90% (ED₉₀) weed control.[13]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound efficacy studies.
References
- 1. Photosystem I, Bipyridillium Herbicides | NC State Extension Publications [content.ces.ncsu.edu]
- 2. Diversion of Electrons in Photosystem I | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 3. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 4. noaa.gov [noaa.gov]
- 5. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]
- 6. isws.org.in [isws.org.in]
- 7. alligare.com [alligare.com]
- 8. weedscience.ca [weedscience.ca]
- 9. prometheusprotocols.net [prometheusprotocols.net]
- 10. mdpi.com [mdpi.com]
- 11. FAR Research | ANOVA Statistical Analysis Tool [far.org.nz]
- 12. researchgate.net [researchgate.net]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes & Protocols for Quantification of Diquat Dichloride in Plant Tissues by HPLC
Introduction
Diquat (B7796111) dichloride (referred to as Diquat) is a non-selective, fast-acting contact herbicide and desiccant used for the control of terrestrial and aquatic weeds. Due to its potential toxicity, monitoring its residue levels in agricultural products is crucial for ensuring food safety. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the determination of Diquat in various matrices due to its sensitivity and separation efficiency.[1]
However, the analysis of Diquat presents challenges due to its highly polar and ionic nature, which results in poor retention on conventional reversed-phase HPLC columns.[1][2] To overcome this, methods often employ ion-pairing reagents or specialized columns like Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns.[3][4][5]
This document provides a detailed protocol for the extraction and quantification of Diquat in plant tissues using HPLC with UV detection, based on established methodologies.
Principle
The method involves the extraction of Diquat from a homogenized plant sample using an acidified methanol (B129727)/water solution, followed by cleanup and analysis by HPLC. The permanent cationic nature of Diquat is addressed by using an ion-pairing agent in the mobile phase, which forms a neutral complex with the analyte, allowing for retention and separation on a C18 reversed-phase column. Detection is performed using a UV detector at a wavelength specific for Diquat.
Experimental Protocols
Reagents and Materials
-
Solvents: HPLC grade methanol (MeOH), acetonitrile (B52724) (ACN), and ultrapure water.
-
Reagents: Formic acid (FA), hydrochloric acid (HCl), heptanesulfonate (or similar ion-pairing agent), and ammonium (B1175870) hydroxide.[6][7]
-
Standards: Diquat dichloride certified reference material (CRM).
-
Plant Tissue Samples: (e.g., potato, wheat, tea, cotton).[5][8][9]
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.[1]
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Analytical balance.
-
Homogenizer or blender.
-
Centrifuge capable of 4000 rpm.
-
Water bath.
-
pH meter.
-
Syringe filters (0.45 µm, PTFE).
-
Volumetric flasks, pipettes, and autosampler vials (polypropylene is recommended to prevent analyte adsorption).[8]
-
Preparation of Solutions
-
Diquat Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound CRM and dissolve it in 100 mL of ultrapure water in a volumetric flask. Store at 4°C in the dark.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution of the stock solution with ultrapure water.
-
Extraction Solvent (Methanol/0.1 M HCl, 1:1 v/v): Mix equal volumes of methanol and 0.1 M hydrochloric acid. Several extraction solvents can be tested for optimal efficiency.[10]
-
HPLC Mobile Phase: An example mobile phase consists of water, phosphoric acid, acetonitrile, an ion-pairing agent (like hexane (B92381) or heptane (B126788) sulfonic acid), and triethylamine.[6][7] The exact composition should be optimized for the specific column and system. A common starting point is an aqueous buffer containing the ion-pairing agent mixed with an organic modifier like acetonitrile.
Sample Preparation and Extraction
This protocol is a general guideline and may require optimization for different plant matrices.
-
Homogenization: Weigh 10 g of a representative frozen plant sample (or 4-5 g for dry material like flour or tea) into a 50 mL polypropylene (B1209903) centrifuge tube.[5][8][10]
-
Fortification (for Recovery Studies): For quality control, spike blank samples with a known concentration of Diquat working standard and allow them to equilibrate for 30 minutes before extraction.[8]
-
Extraction:
-
Add 10 mL of the extraction solvent (Methanol/0.1 M HCl, 1:1 v/v) to the sample.[8] For dry samples, add 10 mL of water first and shake for 2 minutes.[10]
-
Vortex or shake vigorously for 2 minutes.
-
Place the tube in a water bath at 80°C for 15 minutes.[8][10][11]
-
Allow the sample to cool to room temperature.
-
-
Centrifugation: Centrifuge the sample at 4000 rpm for 5-10 minutes.[8][10]
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm PTFE syringe filter into an autosampler vial for HPLC analysis.[8][10] For some methods, a dilution with acetonitrile may be performed before injection.[8]
dot graph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124", label="Figure 1: General workflow for Diquat analysis in plant tissues.", labelloc=b, labeljust=c, xdotversion="1.7"]; node [style=filled, shape=box, fontname="Arial", fontsize=11];
subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sample [label="1. Weigh & Homogenize\nPlant Tissue"]; Extraction [label="2. Add Extraction Solvent\n(e.g., MeOH/HCl)"]; Heat [label="3. Heat at 80°C\n(15 min)"]; Centrifuge [label="4. Centrifuge\n(4000 rpm)"]; Filter [label="5. Filter Supernatant\n(0.45 µm)"]; }
subgraph "cluster_analysis" { label="HPLC Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; HPLC_Inject [label="6. Inject into\nHPLC-UV System"]; Separate [label="7. Chromatographic\nSeparation"]; Detect [label="8. UV Detection\n(308-310 nm)"]; }
subgraph "cluster_data" { label="Data Processing"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Integrate [label="9. Integrate Peak Area"]; Quantify [label="10. Quantify against\nCalibration Curve"]; Report [label="11. Report Results\n(mg/kg)"]; }
// Edges edge [color="#5F6368"]; Sample -> Extraction; Extraction -> Heat; Heat -> Centrifuge; Centrifuge -> Filter; Filter -> HPLC_Inject [lhead=cluster_analysis]; HPLC_Inject -> Separate; Separate -> Detect; Detect -> Integrate [lhead=cluster_data]; Integrate -> Quantify; Quantify -> Report; } Figure 1: General workflow for Diquat analysis in plant tissues.
HPLC Analysis
The conditions below are a starting point and should be optimized.
| Parameter | Recommended Condition |
| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Isocratic or gradient elution with an aqueous buffer (containing an ion-pairing agent) and an organic modifier (e.g., Acetonitrile). |
| Flow Rate | 1.0 mL/min[7] |
| Injection Volume | 5-20 µL |
| Column Temperature | Room Temperature or controlled (e.g., 35°C)[5] |
| UV Detection Wavelength | 308-310 nm[1][6][7] |
| Run Time | ~15 minutes (adjust as needed for peak elution) |
Data Presentation & Method Validation
A robust analytical method requires validation to ensure accuracy and reliability. Key validation parameters are summarized below.
Method Performance and Validation Data
| Parameter | Typical Value | Description |
| Linearity (r²) | > 0.99[11][12] | The method should be linear over a range of concentrations. Established by a calibration curve. |
| Limit of Detection (LOD) | 0.004 - 0.05 µg/mL[1][3] | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.01 - 0.05 mg/kg[1][9] | The lowest concentration of analyte that can be accurately and precisely quantified. |
| Accuracy (Recovery) | 70 - 120%[9][10] | The percentage of a known amount of analyte recovered from a spiked sample matrix. |
| Precision (RSD) | < 20%[9][11] | The relative standard deviation of replicate measurements, indicating the method's reproducibility. |
Note: These values are representative and can vary based on the specific matrix, instrumentation, and laboratory conditions.
Diquat's Mode of Action: A Simplified Overview
Diquat acts by interfering with photosynthesis in plants. It accepts electrons from Photosystem I (PSI) and transfers them to molecular oxygen, creating highly reactive oxygen species (ROS) like the superoxide (B77818) radical. This initiates a cascade of oxidative stress, leading to lipid peroxidation, cell membrane damage, and ultimately, rapid cell death and desiccation of the plant tissue.
dot digraph "Diquat_MoA" { graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124", label="Figure 2: Simplified mode of action of Diquat.", labelloc=b, labeljust=c, xdotversion="1.7"]; node [style=filled, shape=box, fontname="Arial", fontsize=10];
// Nodes Light [label="Light Energy", fillcolor="#FBBC05", fontcolor="#202124"]; PSI [label="Photosystem I\n(PSI)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Diquat_ion [label="Diquat²⁺", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diquat_radical [label="Diquat Radical", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxygen [label="O₂", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Superoxide [label="Superoxide (O₂⁻)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Damage [label="Cell Membrane\nDamage", style=filled, shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Desiccation [label="Tissue Desiccation", style=filled, shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges edge [color="#202124"]; Light -> PSI [label=" excites"]; PSI -> Diquat_ion [label=" reduces"]; Diquat_ion -> Diquat_radical [arrowhead=none]; Diquat_radical -> Oxygen [label=" oxidizes"]; Oxygen -> Superoxide [arrowhead=none]; Superoxide -> ROS [label=" leads to"]; ROS -> Damage; Damage -> Desiccation; } Figure 2: Simplified mode of action of Diquat.
Conclusion
The described HPLC-UV method provides a reliable and cost-effective approach for the quantification of this compound in various plant tissues. Proper sample preparation is critical to achieving good recovery and minimizing matrix effects.[11] While ion-pairing chromatography is effective, alternative techniques such as HILIC or LC-MS/MS can offer improved sensitivity and selectivity, especially for complex matrices or lower detection limits.[1][5][8] Method validation is essential to ensure that the results are accurate, precise, and fit for the intended purpose of regulatory compliance and food safety assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. UHPLC Analysis of Paraquat and Diquat [sigmaaldrich.com]
- 3. Rapid analysis method for paraquat and diquat in the serum using ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. pdf2.chromtech.net.au [pdf2.chromtech.net.au]
- 7. matec-conferences.org [matec-conferences.org]
- 8. lcms.cz [lcms.cz]
- 9. isws.org.in [isws.org.in]
- 10. conffidence.eu [conffidence.eu]
- 11. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 12. pjaec.pk [pjaec.pk]
Application Note: Analysis of Diquat Dichloride by Gas Chromatography-Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed protocol for the quantitative analysis of Diquat (B7796111) dichloride in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). It includes comprehensive experimental procedures, quantitative data summaries, and visual workflows to guide researchers in replicating the methodology.
Introduction
Diquat is a non-selective contact herbicide widely used in agriculture. Due to its toxicity, developing sensitive and reliable analytical methods for its detection in environmental and biological samples is crucial. Diquat dichloride, being a quaternary ammonium (B1175870) salt, is non-volatile and requires a derivatization step to be amenable to Gas Chromatography (GC) analysis. This application note details a robust method involving chemical reduction of Diquat to a volatile derivative, followed by extraction and quantification using GC-MS.
Quantitative Data Summary
The following tables summarize the quantitative performance of the GC-MS method for Diquat analysis as reported in various studies.
Table 1: Method Detection and Quantification Limits
| Analyte | Matrix | LOD (mg/L) | LLOQ (mg/L) | Reference |
| Diquat | Plasma | 0.05 | 0.1 | [1][2][3] |
| Diquat | Urine | 0.05 | 0.1 | [1][2][3] |
| Diquat | Water | 0.0001 | - | [4] |
LOD: Limit of Detection; LLOQ: Lower Limit of Quantification
Table 2: Linearity and Recovery
| Analyte | Matrix | Linearity Range (mg/L) | Correlation Coefficient (r) | Recovery (%) | Reference |
| Diquat | Plasma & Urine | 0.1 - 50 | >0.98 | - | [2][3] |
| Diquat | Water | 0.0005 - 0.5 | 0.999 | 91.28 - 100.34 | [4] |
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound.
3.1. Reagents and Materials
-
This compound standard
-
Sodium borohydride (B1222165) (NaBH₄)
-
Nickel chloride (NiCl₂) (optional catalyst)
-
Phosphate (B84403) buffer (pH 8.0)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
C18 Solid-Phase Extraction (SPE) cartridges
-
Silanized glassware or plastic test tubes are recommended to prevent adsorption of Diquat.[1]
3.2. Sample Preparation and Derivatization
Due to their high polarity and low volatility, Diquat and Paraquat (B189505) require derivatization before GC-MS analysis.[5] A common approach is the chemical reduction of the analytes.[1][2][3]
-
Buffering: Adjust the pH of the sample (e.g., plasma, urine, or water) to 8.0 using a phosphate buffer. An alkaline medium is favorable for the reduction reaction.[1]
-
Reduction: Add sodium borohydride (NaBH₄) to the buffered sample to initiate the chemical reduction of Diquat. In some methods for water samples, nickel chloride (NiCl₂) is also added as a catalyst.[4] This step converts the non-volatile Diquat cation into a more volatile derivative suitable for GC analysis.[1][2][3]
-
Internal Standard: An internal standard, such as Ethyl paraquat (EPQ), may be added to the sample before preparation to improve quantification accuracy.[1][2][3]
3.3. Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Precondition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of phosphate buffer (pH 8.0).[1]
-
Sample Loading: Load the sample solution containing the reduced Diquat onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water to remove interfering substances.[1]
-
Elution: Elute the derivatized Diquat from the cartridge using 2 mL of methanol.[1]
-
Concentration: Evaporate the eluate to dryness at room temperature under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of methanol.[1]
3.4. GC-MS Analysis
-
Injection: Inject 1 µL of the reconstituted sample into the GC-MS system.
-
Gas Chromatography (GC) Conditions:
-
Mass Spectrometry (MS) Conditions:
Visualizations
Diagram 1: Experimental Workflow for Diquat Analysis
References
Preparation of Diquat dichloride stock solutions for in vitro assays
Application Notes and Protocols
Topic: Preparation of Diquat (B7796111) Dichloride Stock Solutions for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diquat, a bipyridylium herbicide, is widely utilized in biological research to induce oxidative stress and study its downstream cellular effects. Accurate and consistent preparation of Diquat dichloride stock solutions is critical for obtaining reproducible results in in vitro assays. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions. It includes key physicochemical data, safety precautions, and a step-by-step methodology for creating aqueous solutions suitable for cell culture and other in vitro applications.
Physicochemical Properties of Diquat Salts
Diquat is a cationic herbicide most commonly available as a dibromide or dichloride salt. While the active component is the diquat cation, the salt form affects the molecular weight, which is crucial for calculating molar concentrations. The herbicidal action is independent of the associated anion as the salts dissociate in aqueous solutions[1].
| Property | This compound | Diquat Dibromide |
| CAS Number | 4032-26-2[2] | 85-00-7 |
| Molecular Formula | C₁₂H₁₂Cl₂N₂[2][3] | C₁₂H₁₂Br₂N₂ |
| Molecular Weight | 255.14 g/mol [2][3][4][5] | 344.05 g/mol |
| Appearance | Pale yellow crystalline solid[6] | White to yellow crystals |
| Water Solubility | Highly soluble | 700 g/L at 20°C |
| log P | -4.6 (cation) | -4.6 (cation) |
Mechanism of Action: Oxidative Stress Induction
Diquat exerts its cytotoxic effects primarily through the generation of reactive oxygen species (ROS). In plant cells, it acts as a Photosystem I electron transport inhibitor. In animal cells, a similar redox cycling mechanism is believed to occur within the mitochondria. The diquat dication (DQ²⁺) accepts an electron from the electron transport chain to form a free radical (DQ•⁺). This radical then reacts with molecular oxygen (O₂) to regenerate the dication and produce a superoxide (B77818) anion (O₂•⁻). This initiates a cascade of ROS production, leading to lipid peroxidation, mitochondrial damage, and ultimately, apoptotic or necrotic cell death[7]. At lower, sub-lethal concentrations, diquat may also disrupt Wnt signaling and calcium regulation[7].
Caption: Mechanism of Diquat-induced oxidative stress.
Safety and Handling Precautions
This compound is harmful if swallowed or inhaled and can cause skin and eye irritation.[8] Chronic exposure may lead to the formation of cataracts.[9] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or face shield, and chemical-resistant gloves when handling this compound powder or solutions.[10]
-
Ventilation: Handle the solid powder in a chemical fume hood or a well-ventilated area to avoid inhalation.[8]
-
Spills: In case of a spill, absorb liquids with an inert material (e.g., vermiculite, dry sand) and collect solids in a sealed container for disposal.[9] Avoid creating dust.
-
Storage: Store this compound in a cool, well-ventilated, dry place away from incompatible materials like strong bases and ultraviolet light.[9] Keep the container tightly closed.
-
Disposal: Dispose of Diquat waste as hazardous material in accordance with local, state, and federal regulations.[9]
Experimental Protocol: Preparation of an Aqueous Stock Solution
Due to its high water solubility, the recommended solvent for this compound stock solutions for in vitro biological assays is high-purity, sterile water (e.g., cell culture grade water, Milli-Q® water). Solutions are stable in neutral and acidic conditions but degrade in alkaline solutions[6].
Materials
-
This compound (solid powder)
-
Sterile, cell culture grade water
-
Calibrated analytical balance
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquots
Workflow for Stock Solution Preparation
Caption: Workflow for this compound stock solution preparation.
Step-by-Step Procedure
-
Calculation: Determine the mass of this compound needed to achieve the desired stock concentration. For example, to prepare 10 mL of a 100 mM stock solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.01 L x 255.14 g/mol = 0.25514 g
-
Mass (mg) = 255.14 mg
-
-
Weighing: Using a calibrated analytical balance, carefully weigh the calculated amount of this compound powder. Handle the powder in a fume hood.
-
Dissolution: Transfer the weighed powder into a sterile conical tube. Add a portion of the sterile water (e.g., 8 mL for a final volume of 10 mL), cap the tube, and vortex thoroughly until the solid is completely dissolved.
-
Volume Adjustment: Add sterile water to reach the final desired volume (e.g., 10 mL) and mix again.
-
Sterilization: To ensure the sterility of the stock solution for cell culture use, pass it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store the aliquots at -20°C for long-term use.
Application in In Vitro Assays
The prepared stock solution can be diluted in a suitable cell culture medium to achieve the desired working concentrations for experiments.
-
Working Concentration: The optimal concentration of Diquat will vary depending on the cell type and the duration of the assay. Literature suggests a wide range, from 0.1 µM to 100 µM, is often used to assess dose-dependent effects on cell viability.[8]
-
Example Dilution (for a 10 µM working solution from a 100 mM stock):
-
Perform a serial dilution. A common first step is to make a 1:100 intermediate dilution of the 100 mM stock to get a 1 mM solution (e.g., 10 µL of stock in 990 µL of sterile water or medium).
-
Then, dilute the 1 mM intermediate solution 1:100 into the final volume of the cell culture medium (e.g., add 10 µL of the 1 mM solution to 990 µL of medium in a well to get a final concentration of 10 µM).
-
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same volume of solvent (in this case, sterile water diluted in medium) used to deliver the this compound.
References
- 1. mass.gov [mass.gov]
- 2. This compound | C12H12Cl2N2 | CID 19943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. echemi.com [echemi.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Diquat | C12H12N2+2 | CID 6795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Diquat [sitem.herts.ac.uk]
- 8. Diquat-induced cytotoxicity on Vero and HeLa cell lines: effect of melatonin and dihydromelatonin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on Degradation of Diquat Pesticide in Aqueous Solutions Using Electrochemical Method [scirp.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Diquat Dichloride as a Desiccant in Agricultural Field Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diquat (B7796111) dichloride as a desiccant in agricultural field trials, with a focus on key crops such as potatoes, canola, and soybeans. The information is intended to guide researchers in designing and executing robust field studies to evaluate the efficacy and crop effects of diquat dichloride.
Introduction
This compound is a non-selective, contact herbicide widely used for pre-harvest desiccation of various crops.[1][2] Its primary mode of action involves the inhibition of photosynthesis.[2] In light-exposed plants, diquat accepts an electron from photosystem I, leading to the production of destructive reactive oxygen species that cause rapid cell membrane damage and desiccation. This fast-acting nature makes it a valuable tool for managing harvest timing, reducing moisture content in seeds, and controlling late-season weed growth.[3]
Mode of Action Signaling Pathway
This compound acts as a photosystem I (PSI) inhibitor. Upon entering the plant chloroplasts, it accepts an electron from the ferredoxin protein in the PSI complex. This process generates a radical cation of diquat, which then reacts with molecular oxygen to produce superoxide (B77818) radicals. These radicals are subsequently converted to other highly reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals. The accumulation of ROS leads to lipid peroxidation, destruction of cell membranes, and ultimately, rapid cell death and tissue desiccation.
Caption: this compound mode of action signaling pathway.
Quantitative Data from Field Trials
The following tables summarize quantitative data from various field trials on the application of this compound for crop desiccation.
Potato ( Solanum tuberosum ) Haulm Desiccation
| Application Rate (g a.i./ha) | Application Timing | Efficacy (% Desiccation) | Days After Treatment (DAT) | Impact on Tubers | Reference |
| 400 | Maturation phenological stage | >95% | 10 | Higher starch concentration | [4] |
| 400 | Maturation phenological stage | ~100% | 15 | No significant difference in texture, brix, or diameter | [4] |
| 1.0 - 2.0 L/ha of product | To kill leaf canopy and stop bulking | Sufficient for initial canopy kill | - | Used in sequence with other methods | [5] |
| - | DESIC-1 (43% Size B tubers) | 88% (vine) | 7 | No significant differences in skin set or yield | [6] |
| - | DESIC-1 (43% Size B tubers) | 99-100% (vine) | 14 | No significant differences in skin set or yield | [6] |
Canola ( Brassica napus ) Desiccation
| Application Rate | Application Timing | Efficacy (Moisture Reduction) | Impact on Yield and Quality | Reference |
| 40 g a.i./ha | ~90% seed color change | Reduced whole plant moisture (83% of the time) and seed moisture (67% of the time) | Applying too early can increase green seed count | [7][8] |
| 1.5 pt/A | Seeds in middle pods started to turn color | Acceptable desiccation after 10-14 days | Similar yield and test weight to swathing | [9][10] |
| 6 oz a.i./A | Early, optimum, and late swath timing | - | Similar yield to swathed canola | [11] |
Soybean ( Glycine max ) Desiccation
| Application Rate | Application Timing | Efficacy (% Desiccation) | Days After Treatment (DAT) | Impact on Yield and Quality | Reference |
| Not specified | R7.2 phenological stage | >90% | 3 | - | [12] |
| Not specified | R7.3 phenological stage | - | - | Application at R7.3 is ideal to avoid deleterious effects on seed yield | [13] |
| Not specified | R6, R7.1, R7.2, R7.3 | ≥ 98.8% defoliation | - | Applications before R7.2 may reduce seed quality | [13] |
Experimental Protocols
The following protocols provide a general framework for conducting agricultural field trials with this compound as a desiccant.
General Field Trial Experimental Workflow
Caption: General workflow for a this compound field trial.
Protocol for a Randomized Complete Block Design (RCBD) Field Trial
-
Site Selection and Preparation:
-
Select a field with uniform soil type and topography.
-
Conduct soil tests to determine nutrient levels and pH.
-
Prepare the seedbed according to standard practices for the chosen crop.
-
-
Experimental Design and Plot Layout:
-
Crop Establishment:
-
Plant a certified variety of the target crop at the recommended seeding rate and depth.
-
Manage the crop according to standard agronomic practices for weed, insect, and disease control prior to the desiccation trial.
-
-
Treatment Preparation and Application:
-
Calibrate the sprayer to ensure accurate and uniform application. Use appropriate nozzles (e.g., flat-fan) and pressure to achieve desired droplet size and coverage.[3]
-
Prepare the this compound solution according to the desired application rates.
-
Include a non-ionic surfactant (NIS) as recommended by the product label to enhance coverage and absorption.[3]
-
Apply treatments at the specified crop growth stage (e.g., percent seed color change in canola, specific R-stage in soybeans).[8][14]
-
Consider application in the evening or during low-light conditions to improve efficacy.[3]
-
Ensure clean water, free of excessive sediment or organic matter, is used for the spray solution.[3]
-
-
Data Collection and Efficacy Assessment:
-
Visually assess percent desiccation (phytotoxicity) at regular intervals after application (e.g., 3, 7, 10, 14 days).[4]
-
Measure crop moisture content (whole plant and seed) at harvest.[7]
-
For canola, use sticky cards placed on the ground to quantify seed loss due to shattering.[10]
-
At harvest, measure yield and collect subsamples for quality analysis (e.g., test weight, oil content, green seed count in canola; tuber size and specific gravity in potatoes).[9][11]
-
Protocol for Residue Analysis
-
Sample Collection and Handling:
-
Collect representative samples of the harvested crop (e.g., seeds, tubers) from each plot.
-
Place samples in labeled bags and freeze immediately to prevent degradation of residues.
-
-
Extraction (based on QuPPe method variation):
-
Homogenize the frozen sample.
-
Extract a subsample with an acidified methanol-water mixture (e.g., using hydrochloric acid).[15]
-
-
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
Workflow for this compound Residue Analysis
Caption: Workflow for this compound residue analysis.
Safety Precautions
Researchers and technical staff must adhere to all safety precautions outlined on the this compound product label. This includes wearing appropriate personal protective equipment (PPE) during mixing, loading, and application. Diquat is toxic and can cause severe irritation to the skin and eyes.
Conclusion
This compound is an effective desiccant for a variety of crops when applied at the correct timing and with proper application techniques. The protocols and data presented in these notes provide a foundation for conducting scientifically sound field trials to further evaluate its utility in agricultural production systems. Careful consideration of application parameters and their impact on crop yield, quality, and residue levels is essential for successful research and development.
References
- 1. fao.org [fao.org]
- 2. This compound [sitem.herts.ac.uk]
- 3. manitobapulse.ca [manitobapulse.ca]
- 4. comunicatascientiae.com.br [comunicatascientiae.com.br]
- 5. sruc.ac.uk [sruc.ac.uk]
- 6. hort [journals.ashs.org]
- 7. canadianagronomist.ca [canadianagronomist.ca]
- 8. mbdiversificationcentres.ca [mbdiversificationcentres.ca]
- 9. mncanola.org [mncanola.org]
- 10. uscanola.com [uscanola.com]
- 11. ncwss.org [ncwss.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Does Forced Plant Maturation by Applying Herbicide with Desiccant Action Influence Seed Longevity in Soybean? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eurl-pesticides.eu [eurl-pesticides.eu]
- 16. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 17. researchgate.net [researchgate.net]
- 18. isws.org.in [isws.org.in]
- 19. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
Application Notes and Protocols: Evaluating the Ecotoxicological Effects of Diquat Dichloride on Non-Target Aquatic Organisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the known effects of the herbicide Diquat (B7796111) dichloride on non-target aquatic organisms. Detailed protocols for standardized ecotoxicological testing and data on the biochemical impacts are presented to guide research and environmental risk assessment.
Introduction
Diquat dichloride is a non-selective, fast-acting contact herbicide used to control a broad spectrum of aquatic and terrestrial weeds.[1][2] Its primary mode of action involves the disruption of cell membranes and interference with photosynthesis by diverting electrons from photosystem I.[2][3][4] This process leads to the generation of reactive oxygen species (ROS), causing significant oxidative stress in plant tissues.[5][6] While effective for its intended purpose, the application of Diquat in aquatic environments raises concerns about its potential impact on non-target organisms, including fish, invertebrates, amphibians, and algae.[3][7] Understanding these off-target effects is crucial for regulatory assessment and the development of environmentally safer herbicidal formulations.
Effects on Non-Target Aquatic Organisms
This compound exhibits varying levels of toxicity across different aquatic taxa. The following sections summarize the observed effects on key non-target organism groups.
Fish
The toxicity of Diquat to fish can be influenced by factors such as species, age, and water quality parameters like hardness and pH.[8] While some studies suggest a low to moderate direct toxicity to many fish species at typical application rates, others have identified walleye as being particularly sensitive.[1][9] Indirect effects are also a significant concern; the rapid decomposition of treated vegetation can lead to a sharp decrease in dissolved oxygen, potentially causing fish kills.[1][9]
Exposure to Diquat has been shown to induce oxidative stress in fish.[5][6][10] Studies on zebrafish (Danio rerio) have demonstrated that Diquat exposure can lead to increased levels of reactive oxygen species (ROS), malondialdehyde (MDA), and glutathione (B108866) (GSH), alongside the suppression of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT).[5][10]
Aquatic Invertebrates
Aquatic invertebrates, which form a critical component of the aquatic food web, exhibit a range of sensitivities to Diquat. Species such as Daphnia (water fleas) and amphipods have been shown to be adversely affected at or below label application rates.[1][3] A mesocosm study observed a concentration-response relationship for amphipod survival, with an LC50 of 155 µg/L over a 6-week period and 100% mortality at the highest treatment concentration after two weeks.[3][11]
Amphibians
Amphibians are considered valuable bioindicators of environmental health due to their permeable skin and complex life cycles, which often involve both aquatic and terrestrial stages.[10] Studies on tadpoles have shown that Diquat-based herbicides can be highly toxic, impairing survival, physiology, and behavior.[10] Interestingly, some studies have reported a positive effect on tadpole survival and growth, potentially due to an increase in food resources from decaying plant matter and subsequent algal blooms.[3][11] However, other research has documented malformations and altered swimming behavior at various concentrations.[10] A study on Xenopus laevis embryos indicated a high risk of malformation induction from a Diquat dibromide formulation.[12]
Algae and Cyanobacteria
As a herbicide that targets photosynthesis, Diquat can have a significant impact on algal and cyanobacterial populations. While it is used to control some nuisance algae, its non-selective nature means it can also harm beneficial phytoplankton.[1][2] Studies have shown that Diquat can inhibit the growth of several species of phytoplankton and cyanobacteria, with strong inhibition observed at concentrations as low as 0.3 mg/L.[13] Conversely, the die-off of macrophytes following Diquat application can lead to an increase in phytoplankton biomass due to the release of nutrients into the water column.[3][5][11]
Quantitative Toxicity Data
The following tables summarize the acute toxicity data (LC50/EC50) of this compound for various non-target aquatic organisms. These values represent the concentration of a substance that is lethal to 50% (LC50) or produces a specific effect in 50% (EC50) of the test population over a defined period.
| Fish Species | Exposure Duration (hours) | LC50 (mg/L) | Reference |
| Rainbow Trout (Oncorhynchus mykiss) | 96 | 9.8 | [14] |
| Common Carp (Cyprinus carpio) | 96 | 50 | [14] |
| Mosquitofish (Gambusia affinis) | 96 | 289 | [14] |
| Walleye (Stizostedion vitreum) | 48-96 | 0.75 | [8] |
| Brown Trout (Salmo trutta) | 48-96 | 300 | [8] |
| Invertebrate Species | Exposure Duration (hours) | LC50/EC50 (µg/L) | Reference |
| Amphipod (Hyalella azteca) | 144 (6 weeks) | 155 (LC50) | [3][11] |
| Daphnia magna | 24 | 1000-2000 (LC50) | [15] |
| Copepods (Diaptomus mississipians & Eucyclops agilis) | 48 | 19,000 (LC50) | [8] |
| Algal/Cyanobacterial Species | Exposure Duration (hours) | EC50 (µg/L) - Growth Inhibition | Reference |
| Freshwater Algae (4 species) | 72 | 19-73 | [8] |
| Amphibian Species | Exposure Duration (hours) | LC50 (µg/L) | Reference |
| Physalaemus cuvieri (tadpoles) | 336 | >1500 (Significant mortality at 1000 & 1500) | [10] |
| Xenopus laevis (embryos) | 96 | 1.8 (LC50) | [12] |
Experimental Protocols
The following are generalized protocols for conducting acute aquatic toxicity tests based on established international guidelines such as those from the OECD and ASTM.[1][2][4][11][13] These should be adapted based on the specific research question, test organism, and laboratory conditions.
Acute Toxicity Testing for Fish
This protocol is based on the principles outlined in OECD Test Guideline 203 and ASTM E729.[1][2][4][11][16][17][18]
1. Test Organisms:
-
Select a standard test species (e.g., Zebrafish, Rainbow Trout, Fathead Minnow).
-
Acclimate fish to test conditions for at least 12-14 days.
-
Use juvenile fish of a uniform size and age.
2. Test Conditions:
-
Temperature: Maintain a constant, species-appropriate temperature (e.g., 20 ± 2°C for warm-water species, 12 ± 2°C for cold-water species).
-
Light: Provide a 16-hour light, 8-hour dark photoperiod.
-
Dissolved Oxygen: Maintain at >60% of air saturation.
-
pH: Maintain within a range of 6.0 to 8.5.
-
Test Vessels: Use glass or other inert material.
3. Procedure:
-
Prepare a series of test concentrations of this compound and a control (dilution water only). A geometric series with a factor between 1.5 and 2.0 is recommended.
-
Randomly assign at least 10 fish per concentration to test chambers.
-
The test duration is typically 96 hours.
-
Do not feed the fish during the test.
-
Observe and record mortality and any sublethal effects (e.g., abnormal behavior, discoloration) at 24, 48, 72, and 96 hours.
-
Measure water quality parameters (pH, temperature, dissolved oxygen) at the beginning and end of the test.
4. Data Analysis:
-
Calculate the LC50 values and their 95% confidence intervals for each observation period using appropriate statistical methods (e.g., probit analysis).
Acute Immobilization Test for Aquatic Invertebrates (e.g., Daphnia magna)
This protocol is based on OECD Test Guideline 202.
1. Test Organisms:
-
Use Daphnia magna neonates (<24 hours old).
-
Culture daphnids in the laboratory under controlled conditions.
2. Test Conditions:
-
Temperature: 20 ± 2°C.
-
Light: 16-hour light, 8-hour dark photoperiod.
-
Test Vessels: Glass beakers or vials.
3. Procedure:
-
Prepare a range of this compound concentrations and a control.
-
Introduce at least 20 daphnids, divided into at least four replicates, for each concentration.
-
The test duration is 48 hours.
-
Do not feed the daphnids during the test.
-
Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
4. Data Analysis:
-
Calculate the EC50 (immobilization) values and their 95% confidence intervals at 24 and 48 hours.
Algal Growth Inhibition Test
This protocol is based on OECD Test Guideline 201.[8]
1. Test Organisms:
-
Use an exponentially growing culture of a recommended algal species (e.g., Pseudokirchneriella subcapitata).
2. Test Conditions:
-
Temperature: 21-24°C.
-
Light: Continuous, uniform illumination.
-
Culture Medium: A standard, nutrient-rich algal growth medium.
3. Procedure:
-
Prepare a series of this compound concentrations in the culture medium, along with a control.
-
Inoculate each test flask with a low, uniform density of algal cells (e.g., 10^4 cells/mL).
-
Incubate the flasks for 72 hours under constant light and temperature, with continuous shaking to keep the algae in suspension.
-
Measure algal growth (e.g., by cell counts, fluorescence, or absorbance) at 24, 48, and 72 hours.
4. Data Analysis:
-
Calculate the EC50 for growth rate inhibition and yield reduction.
Amphibian Larval Development and Toxicity Assay
This protocol is a generalized approach based on principles from amphibian ecotoxicology studies.[19][20][21]
1. Test Organisms:
-
Use early-stage tadpoles of a standard species (e.g., Xenopus laevis).
-
Start the exposure shortly after hatching.
2. Test Conditions:
-
Temperature: Maintain a constant, species-appropriate temperature.
-
Light: Provide a natural or simulated light cycle.
-
Water: Use reconstituted soft water or other appropriate dilution water.
3. Procedure:
-
Expose tadpoles individually or in small groups to a range of this compound concentrations and a control.
-
The exposure duration can vary from a few days to several weeks to assess effects on different developmental stages.
-
Renew the test solutions periodically (e.g., every 48 hours) to maintain exposure concentrations.
-
Feed the tadpoles a standard diet.
-
Monitor for mortality, developmental stage (e.g., using the Gosner staging system), growth (length and weight), and any morphological abnormalities.
-
Behavioral endpoints (e.g., swimming activity) can also be assessed.
4. Data Analysis:
-
Analyze survival data to calculate LC50 values.
-
Use appropriate statistical tests (e.g., ANOVA, Dunnett's test) to compare growth and development parameters between treatment groups and the control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its ecotoxicological evaluation.
Conclusion
This compound poses a variable risk to non-target aquatic organisms. While its rapid binding to sediment and organic matter can mitigate its persistence in the water column, its acute toxicity to sensitive species of invertebrates and potential for indirect effects on fish through oxygen depletion are significant concerns.[1][3] Furthermore, the induction of oxidative stress represents a key mechanism of sublethal toxicity across various aquatic taxa. The provided protocols and data serve as a foundational resource for researchers to conduct further studies, refine environmental risk assessments, and contribute to the development of safer and more sustainable weed management strategies in aquatic environments.
References
- 1. store.astm.org [store.astm.org]
- 2. store.astm.org [store.astm.org]
- 3. NEMI Method Summary - E-1192-97 [nemi.gov]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. Comparison of the aquatic toxicity of diquat and its metabolites to zebrafish Danio rerio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diquat based herbicide impair the development and behavior of zebrafish embryos and larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. Algal toxicity – growth inhibition | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 9. oecd.org [oecd.org]
- 10. researchgate.net [researchgate.net]
- 11. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 12. A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures | Weed Science | Cambridge Core [cambridge.org]
- 13. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 14. cerc.usgs.gov [cerc.usgs.gov]
- 15. ecetoc.org [ecetoc.org]
- 16. blog.biobide.com [blog.biobide.com]
- 17. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 18. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 19. The Amphibian Short‐Term Assay: Evaluation of a New Ecotoxicological Method for Amphibians Using Two Organophosphate Pesticides Commonly Found in Nature—Assessment of Biochemical, Morphological, and Life‐History Traits - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Application Note: Diquat Dichloride Soil Sorption and Degradation Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diquat (B7796111) dichloride (6,7-dihydrodipyrido[1,2-a:2',1'-c]pyrazinediium dichloride) is a non-selective, fast-acting contact herbicide and crop desiccant. Its efficacy is coupled with a unique environmental fate profile dominated by its interaction with soil. As a dicationic molecule, diquat is rapidly and strongly adsorbed to negatively charged soil components like clay and organic matter.[1] This strong binding significantly reduces its bioavailability, mobility, and microbial degradation, leading to high persistence in the soil environment.[2] Understanding the dynamics of diquat's soil sorption and degradation is crucial for accurate environmental risk assessment and regulatory compliance. This document provides detailed methodologies for analyzing these key environmental fate parameters.
Section 1: Soil Sorption Analysis
Theoretical Background
The sorption of diquat to soil is a primary factor controlling its environmental concentration and activity. This process is quantified using sorption coefficients, which describe the partitioning of the chemical between the soil and the aqueous phase (soil pore water).
-
Distribution Coefficient (Kd): This coefficient measures the ratio of the chemical's concentration in the soil to its concentration in the water at equilibrium. It is a key indicator of mobility.[3]
-
Organic Carbon-Normalized Sorption Coefficient (Koc): Because sorption is often strongly correlated with the organic carbon content of the soil, normalizing the Kd value to the fraction of organic carbon (foc) provides a more comparable measure across different soil types.[3][4] A high Koc value indicates strong adsorption and low mobility.[5]
The relationship is defined as: Koc = (Kd / foc)
For diquat, due to its cationic nature, strong binding occurs with both organic matter and clay minerals.[1]
Quantitative Sorption Data
The sorption of diquat is consistently high across various soil types, leading to its classification as immobile.
| Parameter | Value Range | Soil Type(s) | Notes |
| Log Koc | 4.0 - 6.7 | Various | Indicates very strong binding and immobility in soil. Diquat is not expected to leach into groundwater. |
| Kd (mL/g) | 1,000 - 100,000+ | Clay, Loam, Sandy Loam | Values are highly dependent on clay content and organic matter; adsorption is considered irreversible in some clays (B1170129) like montmorillonite.[1] |
Note: Specific Kd and Koc values are highly soil-dependent. The provided ranges are typical but should be determined empirically for site-specific assessments.
Experimental Workflow: Batch Equilibrium Sorption Study
The following diagram illustrates the standard workflow for determining soil sorption coefficients for diquat, based on the OECD 106 guideline.[6][7]
Caption: Workflow for Batch Equilibrium Sorption Analysis (OECD 106).
Protocol 1: Soil Sorption Determination (Batch Equilibrium Method)
This protocol is adapted from the OECD Guideline 106 for determining adsorption-desorption coefficients.[6][7]
1. Materials and Equipment
-
Analytical grade diquat dichloride standard
-
Selected soils (characterized for pH, organic carbon, and texture)
-
0.01 M Calcium Chloride (CaCl₂) solution
-
Polypropylene (B1209903) centrifuge tubes (to minimize adsorption to vessel walls)
-
Orbital shaker
-
High-speed centrifuge
-
Analytical instrument (UPLC-MS/MS recommended)
-
Volumetric flasks, pipettes, and analytical balance
2. Preliminary Study (Tier 1)
-
Objective: Determine the optimal soil-to-solution ratio and equilibration time.
-
Procedure:
-
Prepare a single diquat concentration in 0.01 M CaCl₂.
-
Set up experiments with varying soil-to-solution ratios (e.g., 1:2, 1:5, 1:10).
-
Agitate the tubes and sample the supernatant at various time points (e.g., 2, 4, 8, 24, 48 hours).
-
Analyze the diquat concentration. The optimal ratio is one where a measurable decrease (20-80%) in solution concentration is observed. The equilibration time is the point at which the concentration in the solution plateaus.
-
3. Definitive Study (Tier 2/3)
-
Procedure:
-
Accurately weigh the equivalent of 2.0 g of dry soil into a series of polypropylene centrifuge tubes.
-
Prepare at least five concentrations of diquat in 0.01 M CaCl₂. Also, prepare control samples with no diquat (for background) and no soil (to check for adsorption to the tube).
-
Add 10.0 mL of the appropriate diquat working solution to each tube, achieving the predetermined optimal soil:solution ratio.
-
Securely cap the tubes and place them on an orbital shaker. Agitate at a constant temperature (e.g., 20 ± 2°C) for the determined equilibration time.
-
After equilibration, centrifuge the samples at a speed sufficient to obtain a clear supernatant (e.g., 3000 x g for 20 minutes).
-
Carefully remove an aliquot of the supernatant for analysis.
-
Quantify the equilibrium concentration (Ce) of diquat in the supernatant using a validated analytical method (see Protocol 5).
-
4. Data Analysis
-
Calculate the amount of diquat sorbed to the soil (Cs) by subtracting the amount remaining in the solution from the initial amount added.
-
Calculate the distribution coefficient (Kd) for each concentration: Kd = Cs / Ce
-
Calculate the organic carbon-normalized coefficient (Koc): Koc = (Kd / % Organic Carbon) * 100
Section 2: Soil Degradation Analysis
Theoretical Background
Diquat is highly persistent in soil, with degradation being a very slow process.[2] Once bound to soil particles, it is largely protected from microbial attack and photodegradation.[1]
-
Aerobic Soil Degradation: Microbial degradation is considered a minor pathway for diquat dissipation.[8] The strong sorption limits its availability to soil microorganisms.
-
Photodegradation: While diquat can degrade in sunlight on plant surfaces or in water, this pathway is insignificant once the herbicide is incorporated into the soil matrix and shielded from light.[9]
-
Half-Life (DT50): This is the time required for 50% of the initial concentration of a substance to dissipate. For diquat in soil, DT50 values are typically very long.
Quantitative Degradation Data
The persistence of diquat is reflected in its long degradation half-life.
| Parameter | Value Range | Condition | Notes |
| Aerobic Soil DT50 | 290 - >1000 days | Laboratory & Field | Studies show that diquat concentration may not vary significantly over periods as long as 9 months.[9] One field study reported a DT50 of 5500 days. |
| Aqueous Photolysis DT50 | ~74 days | pH 7 solution | This is relevant for surface waters but not for soil-incorporated diquat.[9] |
Experimental Workflow: Aerobic Soil Degradation Study
The following diagram outlines the process for an aerobic soil degradation study, following the principles of OECD Guideline 307.[10][11]
Caption: Workflow for Aerobic Soil Degradation Study (OECD 307).
Protocol 2: Aerobic Soil Degradation Study
This protocol is based on OECD Guideline 307 and is designed to determine the degradation rate and pathway of diquat in soil.[12][13][14]
1. Materials and Equipment
-
¹⁴C-labeled diquat (uniformly labeled if possible)
-
Characterized, viable soil (sieved <2 mm)
-
Incubation vessels (e.g., biometer flasks)
-
Trapping solutions for ¹⁴CO₂ (e.g., potassium hydroxide (B78521) or ethanolamine) and organic volatiles (e.g., ethylene (B1197577) glycol)
-
Controlled environment chamber or incubator
-
Extraction apparatus (e.g., reflux condenser)
-
Liquid Scintillation Counter (LSC)
-
HPLC with a radioactivity detector
2. Procedure
-
Soil Treatment: Weigh an appropriate amount of fresh soil into each incubation vessel. Treat the soil with the ¹⁴C-diquat solution to achieve the desired concentration. Ensure even distribution.
-
Moisture Adjustment: Adjust the soil moisture content to 40-60% of its maximum water-holding capacity (WHC).[15]
-
Incubation:
-
Connect the vessels to the volatile trapping system.
-
Incubate the samples in the dark at a constant temperature (20 ± 2°C) for up to 120 days.[15]
-
Maintain aerobic conditions by continuously supplying humidified air.
-
-
Sampling:
-
Sacrifice duplicate vessels at pre-determined time intervals (e.g., 0, 3, 7, 14, 30, 60, 90, and 120 days).
-
Analyze the trapping solutions at each sampling point to quantify mineralization (¹⁴CO₂) and volatile products.
-
-
Extraction and Analysis:
-
Extract the soil samples from each time point using a rigorous method such as acid reflux (see Protocol 3). Perform multiple extractions to ensure high recovery.
-
Analyze the extracts using HPLC with radio-detection to separate and quantify the parent diquat and any transformation products.
-
Determine the amount of non-extractable (bound) residues by combusting a subsample of the extracted soil and measuring the resulting ¹⁴CO₂ via LSC.
-
3. Data Analysis
-
Mass Balance: For each sampling point, calculate the distribution of radioactivity as a percentage of the applied dose across the extractable fraction, bound residues, and volatiles (including ¹⁴CO₂). The total recovery should be between 90-110%.
-
Degradation Kinetics: Plot the concentration of the parent diquat against time. Use appropriate kinetic modeling software to fit the data to a kinetic model (e.g., Single First-Order) and calculate the DT50 and DT90 values.
Section 3: Analytical Methodologies
Accurate quantification of diquat in soil matrices is challenging due to its strong adsorption. The chosen method must ensure efficient extraction and cleanup.
Protocol 3: Sample Preparation and Extraction from Soil
Method: Acid Reflux Extraction This is a robust method required to break the strong bonds between diquat and soil particles.[16]
-
Weigh 20-50 g of homogenized soil into a round-bottom flask.
-
Add 100 mL of 9M Sulfuric Acid (H₂SO₄).
-
Attach a reflux condenser and heat the mixture to a gentle boil for 5 hours.
-
Allow the mixture to cool completely.
-
Filter the mixture through a Büchner funnel with appropriate filter paper. Rinse the flask and soil cake with additional acid or water.
-
The resulting acidic extract is ready for cleanup.
Protocol 4: Sample Cleanup (Solid Phase Extraction)
A cleanup step is essential to remove interfering matrix components prior to instrumental analysis.
-
SPE Column: Use a silica-based or polymeric cation exchange SPE cartridge.
-
Conditioning: Condition the cartridge according to the manufacturer's instructions, typically with methanol (B129727) followed by water.
-
Loading: Load a known volume of the soil extract onto the conditioned cartridge.
-
Washing: Wash the cartridge with water and/or a mild organic solvent to remove interferences.
-
Elution: Elute the diquat using a small volume of an appropriate solvent, such as methanol containing a high concentration of an acid or salt (e.g., 5% formic acid in methanol) to disrupt the ionic interaction.
-
Evaporate the eluate to near dryness under a stream of nitrogen and reconstitute in the initial mobile phase for analysis.
Protocol 5: Quantification by UPLC-MS/MS
Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the preferred method for sensitive and selective quantification of diquat.[16][17][18]
1. Instrumentation
-
UPLC system (e.g., Waters Acquity, Agilent 1290)
-
Triple quadrupole mass spectrometer (e.g., Sciex, Thermo, Agilent) with an electrospray ionization (ESI) source
2. Chromatographic Conditions
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for good retention and peak shape without the need for non-volatile ion-pairing agents.
-
Mobile Phase A: Water with 10 mM Ammonium Formate and 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient would start at high %B (e.g., 95%) and decrease to elute the polar diquat.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
3. MS/MS Conditions
-
Ionization Mode: ESI Positive
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Isotopically Labeled Internal Standard: Diquat-d4 is highly recommended for accurate quantification to correct for matrix effects and recovery variations.[17]
-
Typical MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Diquat | 183.1 | 157.1 (Quantifier) | 130.1 (Qualifier) |
| Diquat-d4 (IS) | 187.1 | 161.1 | - |
Note: Specific MS parameters (e.g., collision energy, declustering potential) must be optimized for the specific instrument being used.[19]
4. Quantification
-
Prepare a calibration curve using matrix-matched standards or by using an isotopically labeled internal standard to ensure accuracy. The use of polypropylene vials is crucial to prevent loss of analyte due to adsorption to glass surfaces.[17]
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. EXTOXNET PIP - DIQUAT DIBROMIDE [extoxnet.orst.edu]
- 3. chemsafetypro.com [chemsafetypro.com]
- 4. log KOC - ECETOC [ecetoc.org]
- 5. anrcatalog.ucanr.edu [anrcatalog.ucanr.edu]
- 6. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 7. oecd.org [oecd.org]
- 8. noaa.gov [noaa.gov]
- 9. cdpr.ca.gov [cdpr.ca.gov]
- 10. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 11. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. shop.fera.co.uk [shop.fera.co.uk]
- 15. oecd.org [oecd.org]
- 16. omicusa.com [omicusa.com]
- 17. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 18. agilent.com [agilent.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Improving Diquat dichloride solubility in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the preparation and handling of Diquat dichloride solutions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers important?
A1: this compound is a bipyridylium herbicide and a quaternary ammonium (B1175870) salt.[1][2][3] For experimental purposes, achieving a stable, homogenous solution in a physiologically relevant aqueous buffer is critical for accurate and reproducible results. The solubility and stability of this compound are influenced by the properties of the buffer system.
Q2: What is the general solubility of this compound in water?
A2: Diquat, as a salt (either dichloride or dibromide), is highly soluble in water.[1][4][5][6] For instance, Diquat dibromide has a reported solubility of 708,000 mg/L at 20°C.[7] this compound is also expected to have high aqueous solubility.
Q3: How does pH affect the solubility and stability of this compound?
A3: Diquat is stable in acidic to neutral aqueous solutions.[2][3][8] However, it is unstable and can hydrolyze in alkaline (basic) conditions.[2][3][8] Therefore, to maintain both solubility and the integrity of the compound, it is crucial to use buffers with a pH in the acidic to neutral range.
Q4: Can temperature be used to improve the solubility of this compound?
A4: While gently warming a solution can often help dissolve a compound, it is important to be cautious with Diquat. High temperatures can cause decomposition.[2][9] For redissolving precipitated buffer solutions in general, gentle warming is a common technique. If you encounter precipitation with your this compound buffer, gentle warming with agitation can be attempted, but it is crucial to allow the solution to return to room temperature and verify the pH.
Q5: Are there any known incompatibilities with this compound in buffer solutions?
A5: this compound is a salt and will dissociate in aqueous solutions.[8] It is incompatible with strong oxidizing and reducing agents.[3] Additionally, concentrated solutions can be corrosive to some metals, such as aluminum.[3][9] When preparing buffers, it is advisable to use high-purity water and reagents to avoid introducing contaminants that could potentially interact with the Diquat cation.
Troubleshooting Guide: this compound Precipitation in Aqueous Buffers
This guide provides a systematic approach to resolving precipitation issues that may arise when preparing this compound solutions.
Problem: Precipitation is observed after dissolving this compound in an aqueous buffer.
Below is a troubleshooting workflow to diagnose and resolve this issue.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Aqueous Buffer
This protocol outlines the steps for preparing a stock solution of this compound in a standard phosphate (B84403) buffer.
Materials:
-
This compound
-
Monobasic sodium phosphate (NaH₂PO₄)
-
Dibasic sodium phosphate (Na₂HPO₄)
-
High-purity water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and other appropriate glassware
Procedure:
-
Prepare the Phosphate Buffer (e.g., 0.1 M, pH 7.0):
-
Prepare stock solutions of 0.1 M NaH₂PO₄ and 0.1 M Na₂HPO₄ in high-purity water.
-
To a beaker, add a volume of the 0.1 M NaH₂PO₄ stock solution.
-
While stirring, slowly add the 0.1 M Na₂HPO₄ stock solution until the desired pH of 7.0 is reached. Monitor the pH using a calibrated pH meter.
-
Transfer the buffer to a volumetric flask and bring it to the final volume with high-purity water.
-
-
Prepare the this compound Stock Solution:
-
Accurately weigh the desired amount of this compound.
-
In a separate beaker, add a portion of the prepared phosphate buffer.
-
While stirring, slowly add the weighed this compound to the buffer.
-
Continue stirring until the this compound is completely dissolved.
-
Transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of the buffer and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Bring the solution to the final desired volume with the phosphate buffer.
-
Store the solution at room temperature, protected from light.
-
Protocol 2: Redissolving Precipitated this compound in a Buffer
This protocol provides a method for redissolving a this compound buffer solution that has developed a precipitate.
Materials:
-
Precipitated this compound buffer solution
-
Water bath or incubator
-
Magnetic stirrer and stir bar (optional)
-
pH meter
Procedure:
-
Gentle Warming:
-
Place the container with the precipitated solution in a water bath set to a temperature no higher than 40°C.
-
If possible, place the container on a magnetic stirrer on a low setting to provide gentle agitation.
-
Periodically and gently swirl the container to aid in the dissolution of the precipitate.
-
-
Visual Inspection:
-
Continue the gentle warming and agitation until the solution becomes clear and all visible precipitate has dissolved.
-
-
Cooling and pH Verification:
-
Once the precipitate is redissolved, remove the solution from the water bath and allow it to cool to room temperature.
-
After cooling, re-verify the pH of the solution to ensure it has not shifted. If necessary, adjust the pH back to the desired range.
-
Data Summary
The following table summarizes the key physicochemical properties of Diquat relevant to its solubility in aqueous solutions. Note that much of the available data is for Diquat dibromide, but the properties of the Diquat cation are consistent.
| Property | Value | Source(s) |
| Water Solubility | Highly soluble; 708,000 mg/L at 20°C (for dibromide) | [1][4][5][6][7] |
| pH Stability | Stable in acidic to neutral solutions | [2][3][8] |
| Alkaline Stability | Unstable; hydrolyzes in alkaline conditions | [2][3][8] |
| Appearance | Yellow crystalline solid | [2] |
| log P | -4.6 | [1][7] |
Signaling Pathways and Experimental Workflows
The primary mode of action for Diquat as a herbicide involves the inhibition of photosynthesis.[1][6] In a research context, it is often used to induce oxidative stress. The following diagram illustrates the simplified workflow for preparing a this compound solution for use in an in vitro experiment.
References
- 1. Diquat - Wikipedia [en.wikipedia.org]
- 2. Diquat | C12H12N2+2 | CID 6795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DIQUAT | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. This compound [sitem.herts.ac.uk]
- 5. Diquat dibromide [sitem.herts.ac.uk]
- 6. Diquat [sitem.herts.ac.uk]
- 7. Diquat Dibromide | C12H12Br2N2 | CID 6794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mass.gov [mass.gov]
- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
How to stabilize Diquat dichloride solutions for long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preparing and stabilizing Diquat dichloride solutions for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound solutions for long-term stability?
A1: For long-term stability, aqueous solutions of this compound should be stored in a cool, dark environment. While stable at ambient temperatures (20-40°C) for short periods, freezing is recommended for extended storage.[1] Commercial formulations are often recommended to be stored at temperatures above 32°F (0°C).[2][3][4] For high-purity solutions used in sensitive research applications, storage at -20°C or -80°C is a common practice for analogous compounds to ensure maximum stability.[5][6]
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of the solution is a critical factor for the stability of Diquat. Diquat is generally stable in acidic to neutral solutions (pH 3-8).[1] However, its degradation rate increases significantly in alkaline (basic) conditions.[1][7] Therefore, it is crucial to maintain the pH of the stock and working solutions within a neutral to acidic range for the duration of the experiment.
Q3: Is this compound sensitive to light?
A3: Yes, this compound is susceptible to photodegradation, especially when exposed to UV irradiation.[1][8] To prevent degradation, solutions should be stored in amber-colored or opaque containers and protected from direct sunlight or prolonged exposure to strong artificial light.[5][9]
Q4: What are the recommended solvents and containers for preparing and storing this compound solutions?
A4: this compound is highly soluble in water, which is the recommended solvent for most applications.[10][11] Use high-purity, deionized water for preparing solutions.[12][13] Crucially, Diquat reacts with metals such as aluminum, mild steel, and unlined steel to produce flammable hydrogen gas.[3][4][9][14] Therefore, you must use containers made of plastic, plastic-lined steel, stainless steel, or fiberglass for mixing and storage.[2][4]
Stability and Storage Summary
The following tables summarize the key factors influencing the stability of Diquat solutions and the recommended storage conditions.
Table 1: Influence of Environmental Factors on Diquat Stability
| Factor | Condition | Stability Impact | Recommendation |
| pH | Acidic to Neutral (pH 3-8) | Stable[1] | Maintain pH in this range. |
| Alkaline (pH > 8) | Significant degradation[1] | Avoid alkaline conditions. | |
| Light | Dark / Opaque Container | Stable | Store in amber vials or protect from light.[9] |
| UV / Direct Sunlight | Photodegradation occurs[8] | Avoid exposure to direct light sources. | |
| Temperature | Ambient (20-40°C) | Stable for short periods[1] | Suitable for working solutions. |
| Refrigerated (>0°C) | Good for short-to-medium term | Store commercial products above 32°F (0°C).[2][3] | |
| Frozen (-20°C to -80°C) | Excellent for long-term | Recommended for research stock solutions.[5][6] | |
| Materials | Plastic, Stainless Steel, Glass | Inert | Use for all preparation and storage.[4] |
| Aluminum, Mild Steel, Iron | Reactive, causes degradation[3][9] | CRITICAL: DO NOT USE. |
Troubleshooting Guide
Problem: My this compound solution has developed a precipitate after being stored in the refrigerator.
-
Possible Cause: Some commercial Diquat formulations are not meant to be stored at very low temperatures and may precipitate. Storage recommendations are often above 32°F (0°C).[2][3] If you prepared a highly concentrated stock solution, it might have exceeded its solubility limit at the lower temperature.
-
Solution: Allow the solution to return to room temperature and mix gently to see if the precipitate redissolves. If preparing your own solutions, consider making a slightly lower concentration stock or storing it at a controlled room temperature if the experiment's duration allows. For long-term storage, freezing a solution prepared with high-purity water is generally effective.
Problem: I am observing a decline in the biological activity of my this compound solution over the course of a multi-week experiment.
-
Possible Cause: This is a classic sign of solution degradation. The most likely culprits are exposure to light or an inappropriate pH. If the solution is stored in a clear container on a lab bench, photodegradation is highly probable.[8] If the experimental medium is alkaline, this will also accelerate the degradation of Diquat.[1]
-
Solution:
-
Verify Storage: Ensure the solution is stored in a light-protected container (e.g., amber vial) and in a cool environment.
-
Check pH: Measure the pH of your working solution and the experimental medium. If it is alkaline, adjust the buffer system if possible.
-
Prepare Fresh Solutions: For very long-term or critical experiments, preparing fresh working solutions from a properly stored frozen stock at regular intervals is the best practice to ensure consistent activity.
-
Experimental Protocols
Protocol for Preparation of a Stable Aqueous Stock Solution (10 mM)
-
Pre-analysis: Weigh the required amount of this compound solid in a low-humidity environment. Diquat salts can be hygroscopic.
-
Container Selection: Use a volumetric flask made of glass or polypropylene (B1209903). Ensure all glassware or plasticware that will contact the solution is clean.
-
Dissolution: Add the weighed this compound to the volumetric flask. Add approximately 80% of the final volume of high-purity, deionized water.
-
Mixing: Cap the flask and mix by inversion or gentle swirling until the solid is completely dissolved. Sonication can be used to aid dissolution if necessary.
-
Final Volume: Once dissolved, add deionized water to bring the solution to the final volume mark.
-
pH Check (Optional but Recommended): Check the pH of the solution. It should be in the neutral to acidic range. Adjust with dilute HCl or NaOH only if necessary for your specific application, but be aware that alkaline conditions reduce stability.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber-colored cryovials or polypropylene tubes. Store these aliquots at -20°C or -80°C for long-term use.
Visualizations
Caption: Factors influencing the stability of this compound solutions.
Caption: Workflow for preparing and storing stable Diquat solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. transportation.ky.gov [transportation.ky.gov]
- 3. store.parsonspestcontrol.com [store.parsonspestcontrol.com]
- 4. alligare.com [alligare.com]
- 5. benchchem.com [benchchem.com]
- 6. apvma.gov.au [apvma.gov.au]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. adama.com [adama.com]
- 10. This compound [sitem.herts.ac.uk]
- 11. Studies on Degradation of Diquat Pesticide in Aqueous Solutions Using Electrochemical Method [scirp.org]
- 12. accustandard.com [accustandard.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. amleo.com [amleo.com]
Overcoming interference in Diquat dichloride detection assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Diquat dichloride detection assays, particularly competitive ELISA and immunochromatographic formats.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a competitive ELISA for this compound detection?
A competitive ELISA is a type of immunoassay used for detecting small molecules like Diquat. In this format, Diquat present in the sample competes with a labeled Diquat conjugate for a limited number of binding sites on a specific antibody that is coated on the microplate wells. The amount of labeled Diquat conjugate that binds to the antibody is inversely proportional to the concentration of Diquat in the sample. Therefore, a higher concentration of Diquat in the sample will result in a weaker signal, and a lower concentration will produce a stronger signal.[1][2][3]
Q2: What are the common sample types that can be analyzed for this compound?
This compound can be detected in a variety of matrices, including:
-
Water: Drinking water, groundwater, and surface water.
-
Soil and Sediment.
-
Agricultural Products: Cereals, potatoes, fruits, and vegetables.[1][4]
-
Biological Samples: Urine, plasma, and tissue homogenates.[4]
Q3: What is the typical sensitivity of a this compound ELISA kit?
The sensitivity of this compound ELISA kits can vary between manufacturers. Generally, the limit of detection (LOD) is in the low nanogram per milliliter (ng/mL) or parts per billion (ppb) range. For instance, some rapid test kits have a detection limit of around 100 ppb for tissue and vegetable samples. More sensitive lab-based ELISAs can achieve lower detection limits.
Q4: What is "matrix effect" and how can it interfere with my Diquat assay?
The matrix effect refers to the interference caused by components in the sample other than the analyte of interest (Diquat).[5] These components can include salts, proteins, lipids, and other organic molecules present in complex samples like soil extracts, crop homogenates, or biological fluids. This interference can manifest as either falsely high or falsely low readings by affecting the binding between the antibody and the Diquat.[6] To mitigate matrix effects, dilution of the sample is a common and effective strategy.
Troubleshooting Guides
Problem 1: Weak or No Signal
This issue is characterized by low optical density (OD) readings for both the standards and the samples.
| Possible Cause | Recommended Solution |
| Omission or incorrect order of reagents | Carefully review the kit protocol and repeat the assay, ensuring all steps are followed in the correct sequence. |
| Expired or improperly stored reagents | Check the expiration dates on all kit components. Ensure reagents have been stored at the recommended temperature. Do not use expired reagents. |
| Inadequate incubation times or temperatures | Adhere strictly to the incubation times and temperatures specified in the protocol. Ensure reagents are brought to room temperature before use. |
| Inactive enzyme conjugate | Verify the activity of the enzyme conjugate. If it is a separate component, ensure it was properly reconstituted and stored. |
| Contaminated or incorrect wash buffer | Prepare fresh wash buffer according to the kit instructions. Ensure no inhibiting agents like sodium azide (B81097) are present if using a horseradish peroxidase (HRP) conjugate. |
| Over-washing of the plate | Avoid excessive or overly vigorous washing, as this can elute the bound antibody-antigen complexes. |
Problem 2: High Background
High background is indicated by high OD readings in the negative controls and low-concentration standards, reducing the dynamic range of the assay.
| Possible Cause | Recommended Solution |
| Insufficient washing | Increase the number of wash cycles or the soaking time for each wash. Ensure complete aspiration of the wash buffer from the wells after each wash. |
| High concentration of detection reagents | Dilute the enzyme conjugate or detection antibody according to the protocol. If the problem persists, perform a titration to optimize the concentration. |
| Cross-contamination between wells | Use fresh pipette tips for each standard and sample. Be careful not to splash reagents between wells. |
| Substrate solution exposed to light | The TMB substrate is light-sensitive. Keep the substrate solution in the dark and perform the incubation step in the dark. |
| Prolonged incubation times | Strictly follow the recommended incubation times. Over-incubation can lead to non-specific binding. |
| Improper blocking | If preparing your own plates, ensure the blocking step is sufficient to cover all non-specific binding sites. |
Problem 3: Poor Standard Curve
This can manifest as a low R-squared value (ideally >0.99) or poor dose-response.
| Possible Cause | Recommended Solution |
| Improper preparation of standards | Re-prepare the standard dilutions carefully. Ensure accurate pipetting and thorough mixing at each dilution step. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques. Ensure there are no air bubbles when dispensing liquids. |
| Degraded standard | Use a fresh vial of the standard. Reconstituted standards should be used within the time frame specified by the manufacturer. |
| Incorrect plate reader settings | Ensure the plate reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB with a stop solution). |
| Inappropriate curve fitting model | Use a four-parameter logistic (4-PL) or similar non-linear regression model for competitive ELISAs. |
Problem 4: High Variability Between Replicates
This is indicated by a high coefficient of variation (%CV) between duplicate or triplicate wells for standards or samples.
| Possible Cause | Recommended Solution |
| Inconsistent pipetting | Ensure consistent pipetting technique across all wells. Use a multichannel pipette for adding common reagents to improve consistency. |
| Inadequate mixing of samples or reagents | Thoroughly mix all samples and reagents before adding them to the wells. |
| Inconsistent washing | Use an automated plate washer if available. If washing manually, ensure that all wells are treated identically. |
| "Edge effect" due to temperature variation | Ensure the plate is at a uniform temperature during incubation. Avoid stacking plates in the incubator. Sealing the plate properly can also help. |
| Bubbles in wells | Inspect wells for bubbles before reading the plate and remove them if present. |
Data Presentation
Table 1: Performance Characteristics of a Typical this compound Competitive ELISA
| Parameter | Typical Value |
| Assay Range | 0.5 - 50 ng/mL (ppb) |
| Limit of Detection (LOD) | ~0.1 ng/mL (ppb) |
| Limit of Quantification (LOQ) | ~0.5 ng/mL (ppb) |
| Intra-Assay Precision (%CV) | < 10% |
| Inter-Assay Precision (%CV) | < 15% |
Note: These values are illustrative and can vary between different ELISA kits and sample matrices.
Table 2: Cross-Reactivity Profile
| Compound | Concentration Tested | Cross-Reactivity (%) |
| Diquat | 10 ng/mL | 100% |
| Paraquat | 1000 ng/mL | < 5% |
| Glyphosate | 1000 ng/mL | < 0.1% |
| Glufosinate | 1000 ng/mL | < 0.1% |
| 2,4-D | 1000 ng/mL | < 0.1% |
Cross-reactivity data is crucial for assessing the specificity of the assay. The values presented are typical and should be confirmed with the specific kit's manual.
Table 3: Recovery Rates in Spiked Samples
| Sample Matrix | Spiked Concentration | Average Recovery (%) |
| Drinking Water | 5 ng/mL | 95 - 105% |
| Pond Water | 5 ng/mL | 85 - 110% |
| Sandy Loam Soil Extract | 10 ng/mL | 80 - 115% |
| Potato Homogenate | 10 ng/mL | 75 - 120% |
Recovery studies are essential to validate the assay for a specific matrix. The acceptable range for recovery is typically 70-120%.[1]
Experimental Protocols
Protocol 1: General Competitive ELISA for this compound
This protocol outlines the general steps for a competitive ELISA. Always refer to the specific manufacturer's instructions for your kit.
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual. Bring all components to room temperature before use.
-
Standard and Sample Addition: Add 50 µL of each standard and sample to the appropriate wells of the antibody-coated microplate.
-
Diquat-HRP Conjugate Addition: Add 50 µL of the Diquat-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for 60 minutes at 37°C.
-
Washing: Aspirate the contents of the wells and wash each well 4-5 times with 1X Wash Buffer (approximately 300 µL per well). After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any remaining buffer.
-
Substrate Addition: Add 100 µL of TMB Substrate to each well.
-
Color Development: Incubate the plate for 15-20 minutes at 37°C in the dark.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Read the optical density (OD) of each well at 450 nm within 10 minutes of adding the Stop Solution.
-
Data Analysis: Calculate the percentage of binding for each standard and sample relative to the zero standard (B/B₀ %). Plot the standard curve using a four-parameter logistic fit and determine the concentrations of Diquat in the samples.
Protocol 2: Sample Preparation
A. Water Samples:
-
Collect water samples in clean glass or plastic containers.
-
If the water is turbid, centrifuge at 4000 rpm for 10 minutes or filter through a 0.45 µm filter.
-
The clear supernatant can be used directly in the ELISA. If high concentrations of Diquat are expected, dilute the sample with the sample diluent provided in the kit.
B. Soil Samples:
-
Air-dry the soil sample and remove any stones or large debris.
-
Weigh 5 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of an appropriate extraction solvent (e.g., a mixture of methanol, water, and a small amount of acid, as this has been shown to be effective for extraction).[4]
-
Vortex vigorously for 5 minutes and then shake for 30 minutes on a mechanical shaker.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Dilute the extract with the sample diluent provided in the kit before analysis. The dilution factor will depend on the expected concentration and the matrix effect, and may need to be optimized.
Visualizations
References
- 1. Agricultural and Environmental Sciences [korseaj.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. fao.org [fao.org]
- 4. mdpi.com [mdpi.com]
- 5. Competitive ELISA: An Accurate, Quick and Effective Tool to Monitor Brevetoxins in Environmental and Biological Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idexx.com [idexx.com]
Technical Support Center: Optimizing Diquat Dichloride for Plant Stress Studies
This guide provides researchers, scientists, and drug development professionals with essential information for utilizing Diquat dichloride to induce and study oxidative stress in plants. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce oxidative stress in plants?
A1: this compound is a non-selective, contact herbicide that rapidly induces oxidative stress in plants. Its primary mechanism of action involves interfering with photosynthesis.[1][2] In the presence of light, Diquat accepts electrons from Photosystem I (PSI) in the chloroplasts. It then transfers these electrons to molecular oxygen (O₂), generating reactive oxygen species (ROS) such as superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[3] This rapid production of ROS overwhelms the plant's antioxidant defense systems, leading to lipid peroxidation, membrane damage, and ultimately, cell death.[3]
Q2: What is a typical concentration range for this compound in laboratory-based plant stress studies?
A2: The optimal concentration of this compound can vary significantly depending on the plant species, its developmental stage, the application method, and the desired stress level. For in-vitro studies with seedlings, concentrations can be in the low micromolar range. For example, studies on Arabidopsis thaliana have effectively used concentrations of 0.5 µM and 1 µM to induce oxidative stress responses without causing immediate, widespread lethality.[3] For foliar applications on whole plants, higher concentrations may be required. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How quickly do stress symptoms appear after this compound application?
A3: Diquat is a fast-acting herbicide.[1] Visual symptoms of stress, such as wilting and chlorosis (yellowing), can appear within hours of application, especially under high light conditions.[1] Cellular and molecular markers of stress, like increased electrolyte leakage or changes in gene expression, can be detected even earlier.
Q4: Does this compound move throughout the plant?
A4: Diquat is a contact herbicide with limited translocation.[4] It primarily affects the green tissues it directly contacts.[4] This is because it kills the plant tissues too quickly to allow for significant movement through the plant's vascular system.[5]
Troubleshooting Guide
Problem 1: No visible stress symptoms or inconsistent results after Diquat application.
-
Possible Cause 1: Insufficient Light. Diquat's mode of action is light-dependent.[6] Experiments conducted in low light or darkness will show a significantly delayed or reduced stress response.
-
Solution: Ensure plants are exposed to adequate light intensity (e.g., a 14/10 h photoperiod with 60 µmol m⁻²s⁻¹ photon flux density) immediately following Diquat application.[3]
-
-
Possible Cause 2: Diquat Concentration is Too Low. The concentration needed to elicit a stress response can vary between species and even cultivars.
-
Solution: Perform a pilot experiment with a range of concentrations to determine the sub-lethal concentration that induces a measurable stress response in your plant system.
-
-
Possible Cause 3: Poor Application Coverage (Foliar Spray). As a contact herbicide, thorough coverage is essential for a uniform effect.
-
Solution: Ensure a fine mist spray that covers all green parts of the plant. The addition of a non-ionic surfactant can improve spreading and adherence of the Diquat solution to the leaf surface.
-
-
Possible Cause 4: Poor Water Quality. Diquat can be inactivated by binding to clay and organic particles in dirty or muddy water.[7]
-
Solution: Always use deionized or distilled water to prepare your this compound solutions.
-
Problem 2: The entire plant population dies too quickly.
-
Possible Cause: Diquat Concentration is Too High. A concentration that is optimal for one species may be lethal for another, more sensitive species.
-
Solution: Reduce the Diquat concentration significantly. Conduct a dose-response experiment starting with very low concentrations (e.g., in the nanomolar or low micromolar range) and incrementally increasing the dose to find the desired level of stress.
-
Problem 3: High variability in stress responses among replicates.
-
Possible Cause 1: Inconsistent Application. Uneven spraying or pipetting of the Diquat solution can lead to variable responses.
-
Solution: Standardize your application technique. For foliar spray, use a calibrated sprayer to ensure a consistent volume is applied to each plant. For in-medium or root drench applications, ensure the substrate is evenly saturated.
-
-
Possible Cause 2: Developmental Stage of Plants. Plants at different developmental stages can have varying sensitivities to oxidative stress.
-
Solution: Use plants that are at a uniform growth stage for your experiments.
-
Data on this compound Concentrations and Their Effects
The following tables summarize quantitative data from various studies to guide concentration selection.
Table 1: this compound Concentrations for In-Vitro/Seedling Studies
| Plant Species | Concentration(s) | Application Method | Observed Effects | Reference |
| Arabidopsis thaliana | 0.5 µM, 1 µM | In liquid media | Reduced mitotic activity, induction of oxidative stress responses. | [3] |
| Spirodela polyrhiza (Duckweed) | 10 nM | In liquid media | Used to assess uptake kinetics and antioxidant responses. | [8] |
Table 2: Effects of this compound on Plant Stress Markers
| Plant Species | Diquat Concentration | Stress Marker | Result | Reference |
| Arabidopsis thaliana | 0.5 µM, 1 µM | Mitotic Index | Significant decrease in mitotic activity. | [3] |
| Arabidopsis thaliana | 1 µM | Peroxidase (POD) Activity | Increased POD activity, indicating an antioxidant response. | [3] |
| Spirodela polyrhiza | Not specified | Superoxide Dismutase (SOD) Activity | Increased SOD activity in resistant genotypes. | [8] |
| Aquatic Plants (various) | 74 µg/L - 1153 µg/L | Dry Biomass | Severe reduction in biomass at all concentrations. | [9] |
Experimental Protocols
Protocol 1: Induction of Oxidative Stress in Arabidopsis thaliana Seedlings
This protocol is adapted from a study on the effects of Diquat on mitosis in Arabidopsis root meristems.[3]
Materials:
-
Arabidopsis thaliana seeds
-
Murashige-Skoog (MS) medium with Gamborg's vitamins, 2% sucrose
-
Petri plates
-
Sterile filter paper
-
This compound stock solution (e.g., 1 mM in sterile water)
-
Liquid MS medium
-
Growth chamber (e.g., 22 ± 2 °C, 14/10 h photoperiod)
Methodology:
-
Seed Sterilization and Germination:
-
Surface sterilize Arabidopsis thaliana seeds using your standard lab protocol (e.g., with commercial bleach).
-
Plate the sterilized seeds on MS medium in Petri plates.
-
Cold-treat the plates at 4°C for 48 hours to synchronize germination.
-
Transfer the plates to a growth chamber and grow the seedlings for five days.
-
-
Diquat Treatment:
-
Prepare the desired Diquat concentrations (e.g., 0.5 µM and 1 µM) by diluting the stock solution in liquid MS medium. Prepare a control solution with liquid MS medium only.
-
Place a sterile filter paper in new, empty Petri plates.
-
Carefully transfer the five-day-old seedlings onto the filter paper.
-
Soak the filter paper with the corresponding Diquat solution or the control solution.
-
-
Incubation and Analysis:
-
Incubate the treated seedlings in the growth chamber for the desired treatment period (e.g., 24 hours).
-
After the treatment period, harvest the seedlings for analysis of stress markers (e.g., root growth inhibition, gene expression, enzyme activity).
-
Protocol 2: Measuring Oxidative Stress via Electrolyte Leakage
This protocol provides a general method for quantifying membrane damage, a common consequence of oxidative stress, by measuring electrolyte leakage.[10][11]
Materials:
-
Plant leaves from control and Diquat-treated plants
-
Cork borer or hole punch
-
12-well plates or test tubes
-
Deionized water
-
Conductivity meter
-
Autoclave or boiling water bath
Methodology:
-
Sample Collection:
-
Excise leaves from both control and Diquat-treated plants. It is crucial to use leaves of a similar developmental stage.
-
Using a cork borer, cut leaf discs of a uniform size (e.g., 7.5 mm diameter). Avoid major veins.
-
-
Washing:
-
Float the leaf discs in a beaker of deionized water for about 30 minutes to remove electrolytes released from the cut edges.
-
-
Initial Measurement:
-
Gently blot the leaf discs dry and place a set number (e.g., two discs) into a test tube or well of a 12-well plate containing a known volume of deionized water (e.g., 2 ml).
-
Incubate at room temperature for a set period (e.g., 1-3 hours) with gentle shaking.
-
Measure the electrical conductivity of the solution (C₁).
-
-
Total Electrolyte Measurement:
-
To release all electrolytes, kill the tissue by autoclaving the tubes or placing them in a boiling water bath for 15-20 minutes.
-
Cool the tubes to room temperature.
-
Measure the total electrical conductivity of the solution (C₂).
-
-
Calculation:
-
Calculate the relative electrolyte leakage as a percentage: Electrolyte Leakage (%) = (C₁ / C₂) x 100
-
Compare the percentage of electrolyte leakage between control and treated samples as an indicator of membrane damage.
-
Visualizations
Diquat's Mechanism of Action and ROS Signaling
// Nodes Diquat [label="this compound\n(Applied to Plant)", fillcolor="#FBBC05", fontcolor="#202124"]; PSI [label="Photosystem I (PSI)\nin Chloroplast", fillcolor="#F1F3F4", fontcolor="#202124"]; Light [label="Light\nEnergy", shape=ellipse, fillcolor="#FFFFFF", style=solid, fontcolor="#202124"]; Diquat_Radical [label="Diquat Radical Cation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxygen [label="Molecular Oxygen (O₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Superoxide [label="Superoxide Radical\n(O₂⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SOD [label="Superoxide Dismutase\n(SOD)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H2O2 [label="Hydrogen Peroxide\n(H₂O₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; APX_CAT [label="Antioxidant Enzymes\n(e.g., APX, CAT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Oxidative_Stress [label="Oxidative Stress", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cellular_Damage [label="Cellular Damage\n(Lipid Peroxidation,\nMembrane Damage)", fillcolor="#202124", fontcolor="#FFFFFF"]; Cell_Death [label="Cell Death", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Water [label="H₂O", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Diquat -> PSI [label=" Enters Chloroplast", color="#4285F4", fontcolor="#4285F4"]; Light -> PSI [label=" Excites", color="#4285F4", fontcolor="#4285F4"]; PSI -> Diquat_Radical [label=" e⁻ transfer", color="#4285F4", fontcolor="#4285F4"]; Diquat_Radical -> Diquat [label=" Regenerates", style=dashed, color="#4285F4", fontcolor="#4285F4"]; Diquat_Radical -> Superoxide [label=" e⁻ transfer to O₂", color="#4285F4", fontcolor="#4285F4"]; Oxygen -> Diquat_Radical [style=invis]; Superoxide -> SOD [label=" Detoxified by", color="#34A853", fontcolor="#34A853"]; SOD -> H2O2 [label=" Produces", color="#34A853", fontcolor="#34A853"]; H2O2 -> APX_CAT [label=" Detoxified by", color="#34A853", fontcolor="#34A853"]; APX_CAT -> Water [label=" Produces", color="#34A853", fontcolor="#34A853"]; H2O2 -> Oxidative_Stress [label=" Accumulation\nLeads to", color="#EA4335", fontcolor="#EA4335"]; Superoxide -> Oxidative_Stress [label=" Accumulation\nLeads to", color="#EA4335", fontcolor="#EA4335"]; Oxidative_Stress -> Cellular_Damage [color="#EA4335", fontcolor="#EA4335"]; Cellular_Damage -> Cell_Death [color="#EA4335", fontcolor="#EA4335"];
// Invisible edges for alignment Diquat_Radical -> Oxygen [style=invis]; }
Caption: this compound accepts electrons from PSI, creating a ROS cascade.
Experimental Workflow for Diquat Stress Studies
// Nodes Start [label="Start: Uniform Plant Population", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Dose_Response [label="Pilot Study:\nDose-Response Curve", fillcolor="#FBBC05", fontcolor="#202124"]; Select_Conc [label="Select Optimal Concentration\n(Sub-lethal)", fillcolor="#FBBC05", fontcolor="#202124"]; Main_Exp [label="Main Experiment:\nApply Diquat Treatment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Control_Group [label="Control Group\n(No Diquat)", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Collection [label="Time-Course Data Collection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Physiological [label="Physiological Assays\n(e.g., Electrolyte Leakage,\nChlorophyll Fluorescence)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Biochemical [label="Biochemical Assays\n(e.g., Enzyme Activity,\nROS levels)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Molecular [label="Molecular Analysis\n(e.g., Gene Expression)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis & Interpretation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Dose_Response; Dose_Response -> Select_Conc; Select_Conc -> Main_Exp; Select_Conc -> Control_Group; Main_Exp -> Data_Collection; Control_Group -> Data_Collection; Data_Collection -> Physiological; Data_Collection -> Biochemical; Data_Collection -> Molecular; Physiological -> Analysis; Biochemical -> Analysis; Molecular -> Analysis; }
Caption: Workflow for optimizing and conducting plant stress studies with Diquat.
References
- 1. Reactive oxygen species generation and signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. greenhouse.ucdavis.edu [greenhouse.ucdavis.edu]
- 3. mdpi.com [mdpi.com]
- 4. caws.org.nz [caws.org.nz]
- 5. joa.isa-arbor.com [joa.isa-arbor.com]
- 6. Antioxidant enzymatic activities and profiling of gene expression associated with organophosphate stress tolerance in Solanum melongena L.cv. Longai - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.greenbook.net [assets.greenbook.net]
- 8. Genetic Mechanism of Non-Targeted-Site Resistance to Diquat in Spirodela polyrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the Aquatic Herbicide Diquat on Non-Target Aquatic Biota: A Mesocosm Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Diquat Dichloride Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in experiments involving Diquat (B7796111) dichloride.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during Diquat dichloride experiments, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: Why am I seeing variable or inconsistent results in my cell culture experiments with this compound?
A1: Inconsistent results in cell culture can stem from several factors:
-
Cell Health and Density: Ensure cells are healthy, within a consistent passage number, and plated at a uniform density. Stressed or overly confluent cells can respond differently to Diquat-induced oxidative stress.
-
Reagent Preparation and Storage: Prepare fresh this compound solutions for each experiment. The compound's stability can be affected by storage conditions and repeated freeze-thaw cycles. Store stock solutions protected from light in a freezer at -20°C under an inert gas.[1]
-
Media Components: Components in cell culture media can interact with this compound. Use consistent media formulations and be aware that serum components can have anti-oxidative properties, potentially interfering with the experiment.
-
Incubation Time and Concentration: Small variations in incubation time or concentration can lead to significant differences in results. A precise dose-response and time-course experiment is crucial for each cell line to determine optimal experimental conditions.
Q2: My herbicide efficacy experiments in a controlled environment are yielding unpredictable outcomes. What could be the cause?
A2: Several variables can influence the efficacy of this compound as a herbicide:
-
Plant Stress: Weeds under stress, particularly from drought, may exhibit reduced susceptibility to herbicides.[2] During stress, plants are not actively growing and may not absorb the herbicide effectively.[2]
-
Application and Coverage: Diquat is a contact herbicide, meaning thorough coverage of the plant foliage is essential for effectiveness.[3] Uneven application will result in patchy weed control.
-
Environmental Conditions:
-
Temperature: Herbicide efficacy can be temperature-dependent. For some herbicides, higher temperatures increase efficacy, while for others, the opposite is true.[4] It is important to maintain consistent temperature conditions during your experiments.
-
Light: Diquat's herbicidal activity is light-dependent as it involves the disruption of photosynthesis.[5][6] Ensure consistent light intensity and duration across all experimental setups.
-
pH of Spray Solution: The pH of the water used to prepare the herbicide solution can affect its stability and efficacy.[7] Most pesticides are more stable in slightly acidic solutions (around pH 5).[7]
-
-
Adjuvants: The addition of adjuvants, such as surfactants or oil-based products, can significantly enhance the efficacy of Diquat by improving spray retention and cuticle penetration.[6] Inconsistent use or choice of adjuvant will lead to variable results.
Q3: How can I be sure my this compound stock solution is stable and active?
A3: Proper storage and handling are critical for maintaining the stability of this compound.
-
Storage: Store this compound in a cool, dark place, ideally in a freezer at -20°C.[1] It should be protected from light, air, and moisture.[1] For solutions, use amber vials or wrap containers in aluminum foil.
-
pH Stability: Diquat is stable in neutral to acidic aqueous solutions.[2] However, it can be susceptible to degradation under alkaline conditions.[7]
-
Bioassay for Activity: If you suspect degradation of your stock solution, you can perform a simple bioassay. Treat a sensitive plant species with a known effective concentration and observe for the expected herbicidal effects.
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to this compound experiments.
Table 1: Recommended Storage and Stability of this compound
| Parameter | Condition | Recommendation/Data |
| Storage Temperature | Solid | Freezer (-20°C)[1] |
| Aqueous Solution | 2-8°C for short-term, -20°C for long-term | |
| Protection | All forms | Protect from light, air, and moisture[1] |
| pH Stability | Aqueous Solution | Stable at pH 5 to 9[2] |
| Half-life (Photodegradation) | Aqueous Solution (pH 7) | 74 days[8] |
| Persistence in Soil | Aerobic/Anaerobic | Binds tightly to soil and is not readily degraded[8] |
Table 2: Example Concentrations for In Vitro Oxidative Stress Induction
| Cell Line | This compound Concentration | Observed Effect | Reference |
| SH-SY5Y Human Neuroblastoma | 5, 10, 25 µM | Decreased viable cell count, increased GSH levels and antioxidant enzyme activities.[9] | [9] |
| Vero and HeLa | Dose-dependent | Negatively influenced cell viability. | [10] |
| Chinese Hamster Ovary (CHO) | 10 µM | Increased protein carbonyl formation (oxidative stress).[8] | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Induction of Oxidative Stress in Cell Culture
This protocol outlines the steps to induce oxidative stress in a mammalian cell line using this compound.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile water or PBS. Filter-sterilize the solution using a 0.22 µm filter. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Treatment: On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed, serum-free or complete cell culture medium. Remove the existing medium from the cells and replace it with the Diquat-containing medium.
-
Incubation: Incubate the cells for the desired period (e.g., 4, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assessment of Oxidative Stress: Following incubation, oxidative stress can be assessed using various assays, such as:
-
Measurement of Intracellular ROS: Use a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Cell Viability Assay: Perform an MTT or similar assay to determine the effect on cell viability.
-
Antioxidant Enzyme Activity: Prepare cell lysates and measure the activity of enzymes like superoxide (B77818) dismutase (SOD) and catalase.
-
Protocol 2: Herbicide Efficacy Testing in a Controlled Environment
This protocol describes a method for assessing the herbicidal efficacy of this compound on a target weed species.
-
Plant Growth: Grow the target weed species from seed in pots containing a standardized soil mix in a controlled environment chamber or greenhouse. Ensure uniform watering and environmental conditions (e.g., 16-hour photoperiod, 25°C day/18°C night temperature).
-
Herbicide Solution Preparation: Prepare the this compound spray solution at the desired concentrations in deionized water. If required, add an appropriate adjuvant according to the manufacturer's recommendations.
-
Application: When the plants have reached a consistent growth stage (e.g., 3-4 true leaves), apply the herbicide solution using a calibrated laboratory sprayer to ensure uniform coverage. Include a control group that is sprayed with water (and adjuvant, if used).
-
Post-Application Care: Return the plants to the controlled environment and continue to provide normal care.
-
Efficacy Assessment: Assess the herbicidal efficacy at regular intervals (e.g., 3, 7, and 14 days after treatment). Efficacy can be quantified by:
-
Visual Injury Rating: Score the plants on a scale of 0% (no effect) to 100% (complete death).
-
Biomass Reduction: Harvest the above-ground biomass, dry it in an oven at 60°C for 72 hours, and weigh it. Compare the dry weight of treated plants to the control group.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound experiments.
Caption: A workflow for troubleshooting inconsistent this compound experiments.
References
- 1. Molecular mechanisms in diquat-induced organs injury:insights into cell signaling and potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [sitem.herts.ac.uk]
- 3. alligare.com [alligare.com]
- 4. mdpi.com [mdpi.com]
- 5. joegardener.com [joegardener.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 8. Redox Cycling and Increased Oxygen Utilization Contribute to Diquat-induced Oxidative Stress and Cytotoxicity in Chinese Hamster Ovary Cells Overexpressing NADPH-cytochrome P450 Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of diquat on the antioxidant system and cell growth in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Diquat Dichloride Quenching of Fluorescence Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Diquat dichloride as a fluorescence quencher in their experimental assays. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the accuracy and reproducibility of your results.
FAQs and Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments with this compound.
Issue 1: Higher than expected background fluorescence or incomplete quenching.
-
Question: I've added this compound to my assay, but the fluorescence signal is still very high. What could be the cause?
Answer: High background fluorescence or incomplete quenching can stem from several factors. Firstly, ensure that the concentration of this compound is sufficient to quench the fluorophore concentration in your assay. The quenching efficiency is dependent on the specific fluorophore and the assay conditions. We recommend performing a concentration-response curve to determine the optimal this compound concentration. Secondly, consider the possibility of interfering substances in your sample that may be competing with this compound or fluorescing in the same spectral region. Finally, check the purity of your this compound, as impurities may be fluorescent or interfere with the quenching process.
Issue 2: Inconsistent or variable quenching efficiency between experiments.
-
Question: My quenching results are not reproducible. What factors could be contributing to this variability?
Answer: Inconsistent quenching can be frustrating. Several factors can lead to this issue. Ensure that the pH of your buffer is consistent across all experiments, as pH can influence the charge and conformation of both the fluorophore and this compound, affecting their interaction. Temperature fluctuations can also impact quenching efficiency, particularly for dynamic quenching, so maintaining a constant temperature is crucial. Additionally, be mindful of the stability of this compound in your assay buffer, especially if experiments are conducted over extended periods. It is advisable to prepare fresh this compound solutions for each experiment.
Issue 3: Suspected interference from other sample components.
-
Question: I am working with complex biological samples. How can I be sure that other molecules are not interfering with the quenching by this compound?
Answer: When working with complex matrices, the potential for interference is a valid concern. Other molecules, such as Paraquat, which has a similar structure to Diquat, can compete for binding and affect the quenching efficiency.[1] Metal ions present in the sample can also sometimes interfere with fluorescence assays.[1] To mitigate these effects, consider including appropriate controls, such as samples with known concentrations of potential interferents. If significant interference is observed, sample purification steps like dialysis or size-exclusion chromatography may be necessary.
Issue 4: Determining the quenching mechanism.
-
Question: How can I confirm that the quenching I am observing with this compound is static quenching?
Answer: this compound typically quenches fluorescence through a static mechanism, which involves the formation of a non-fluorescent ground-state complex with the fluorophore.[1] To confirm this, you can perform temperature-dependent fluorescence measurements. In static quenching, an increase in temperature will typically lead to a decrease in the quenching efficiency (a smaller Stern-Volmer constant) as the complex becomes less stable. Conversely, dynamic (collisional) quenching efficiency increases with temperature. Another method is to measure the fluorescence lifetime of your fluorophore in the presence and absence of this compound. In static quenching, the lifetime of the uncomplexed fluorophore remains unchanged, whereas in dynamic quenching, the lifetime decreases.
Quantitative Data on this compound Quenching
| Fluorophore Host | Quencher | Association Constant (log K) | Linear Range (µg/L) | Detection Limit (µg/L) | Reference |
| Calix[2]arene-naphthalene | Diquat | 4.85 | 1.0 - 44 | 0.16 | [1] |
| Calix[2]arene-anthracene | Diquat | 5.26 | 1.0 - 44 | 0.16 | [1] |
| Calix[2]arene-naphthalene | Paraquat | 5.33 | 1.0 - 18 | 0.031 | [1] |
| Calix[2]arene-anthracene | Paraquat | 5.82 | 1.0 - 18 | 0.031 | [1] |
Note: Researchers should empirically determine the quenching efficiency and optimal concentration of this compound for their specific fluorophore and experimental conditions by performing a titration and generating a Stern-Volmer plot.
Experimental Protocols
This section provides a detailed methodology for a standard fluorescence quenching assay using this compound.
Protocol 1: Determining the Stern-Volmer Constant for this compound Quenching
Objective: To quantify the quenching efficiency of this compound for a specific fluorophore.
Materials:
-
Fluorophore of interest
-
This compound
-
Appropriate buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Spectrofluorometer
-
Cuvettes or microplate
Procedure:
-
Prepare a stock solution of the fluorophore in the chosen buffer at a concentration that gives a reliable fluorescence signal (typically in the micromolar to nanomolar range).
-
Prepare a high-concentration stock solution of this compound in the same buffer. The concentration should be high enough to allow for serial dilutions to cover a broad range of quencher concentrations in the final assay.
-
Perform a titration:
-
To a series of cuvettes or wells in a microplate, add a fixed volume of the fluorophore stock solution.
-
Add increasing volumes of the this compound stock solution to each cuvette/well.
-
Bring the final volume of each sample to be the same by adding the appropriate amount of buffer. Ensure thorough mixing.
-
Include a control sample containing only the fluorophore and buffer (no quencher).
-
-
Measure fluorescence:
-
Set the excitation and emission wavelengths on the spectrofluorometer appropriate for your fluorophore.
-
Measure the fluorescence intensity of the control sample (F₀) and each sample containing this compound (F).
-
-
Data Analysis:
-
Calculate the ratio F₀/F for each this compound concentration.
-
Plot F₀/F versus the concentration of this compound ([Q]).
-
Perform a linear regression on the data. The slope of the resulting line is the Stern-Volmer constant (Ksv).
-
Diagram of the Experimental Workflow:
Signaling Pathways and Mechanisms
The primary mechanism by which this compound quenches fluorescence is through static quenching . This involves the formation of a non-fluorescent ground-state complex between the fluorophore (F) and the quencher (Q), in this case, this compound.
Diagram of the Static Quenching Mechanism:
In this model, the fluorophore (F) can exist in equilibrium with the quencher (Q) to form a non-fluorescent complex (F-Q). When excitation light is applied, only the free fluorophore molecules are excited to the excited state (F*) and can subsequently emit fluorescence. The formation of the F-Q complex effectively reduces the concentration of fluorescent molecules, leading to an overall decrease in the observed fluorescence intensity.
References
Technical Support Center: Minimizing Diquat Dichloride Binding to Labware
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the non-specific binding of Diquat dichloride to laboratory ware. Adsorption of this compound, a quaternary ammonium (B1175870) herbicide, to surfaces can lead to significant experimental errors, including inaccurate quantification and reduced effective concentrations in assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it bind to labware?
A1: this compound is a cationic quaternary ammonium compound used as a non-selective contact herbicide.[1][2] Its positive charge facilitates strong ionic interactions with negatively charged surfaces, such as the silanol (B1196071) groups present on the surface of borosilicate glass. This can also lead to adsorption on certain types of plastic labware. This binding is a form of non-specific adsorption that can significantly lower the concentration of the analyte in your working solutions.
Q2: Which types of labware are most prone to this compound binding?
A2: Untreated borosilicate glass is highly susceptible to this compound binding due to the presence of negatively charged silanol groups on its surface. While polypropylene (B1209903) is generally a better alternative, standard polypropylene can still exhibit some level of binding. Polyvinylchloride (PVC) should be avoided as it has been shown to interfere with Diquat analysis.[1]
Q3: How can I tell if this compound is binding to my labware?
A3: The most common indicator of labware binding is observing lower than expected concentrations of this compound in your samples, especially at low concentrations. This can manifest as poor recovery in sample preparation, inconsistent results in serial dilutions, or a loss of potency in bioassays. To confirm binding, you can perform a recovery study as detailed in the "Experimental Protocols" section of this guide.
Q4: What are the main strategies to minimize this compound binding?
A4: The primary strategies to mitigate binding include:
-
Proper Labware Selection: Using polypropylene or specialized "low-bind" plasticware instead of glass.
-
Surface Passivation: Chemically modifying glass surfaces to reduce their reactivity, a common technique being silanization.
-
Use of Additives: Incorporating non-ionic surfactants into your solutions to compete for binding sites.
-
pH Adjustment: Modifying the pH of your solutions can alter the surface charge of both the labware and the compound, potentially reducing binding.
Troubleshooting Guides
Issue 1: Low or Inconsistent Recovery of this compound
Symptoms:
-
Concentrations measured by HPLC or other analytical methods are significantly lower than expected.
-
Poor reproducibility between replicate samples.
-
Greater percentage of loss at lower concentrations.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound recovery.
Data Presentation
Table 1: Experimental Design for Quantifying this compound Recovery
| Labware Type | Surface Treatment | Additive in Solution | Expected Recovery (%) |
| Borosilicate Glass | None | None | Low (<50%) |
| Borosilicate Glass | Silanized | None | High (>90%) |
| Polypropylene (Standard) | None | None | Moderate (70-90%) |
| Polypropylene (Standard) | None | 0.05% Tween-20 | High (>95%) |
| Low-Bind Polypropylene | None | None | Very High (>98%) |
Note: Expected recovery percentages are estimates based on general knowledge of quaternary ammonium compound binding and protein recovery studies. Actual values should be determined experimentally.
Experimental Protocols
Protocol 1: Quantification of this compound Binding to Labware
Objective: To determine the percent recovery of this compound from different types of labware.
Materials:
-
This compound standard
-
Selected labware (e.g., borosilicate glass vials, standard polypropylene tubes, low-bind polypropylene tubes)
-
Appropriate solvent (e.g., deionized water)
-
HPLC-UV or LC-MS/MS for quantification[3]
Procedure:
-
Prepare a stock solution of this compound at a known concentration (e.g., 10 µg/mL).
-
Prepare a working solution at a lower concentration (e.g., 1 µg/mL) in the desired solvent.
-
Add a defined volume of the working solution to each type of labware to be tested (in triplicate).
-
As a control, add the same volume of the working solution to a volumetric flask made of a non-binding material (e.g., silanized glass or polypropylene) to determine the initial concentration (Cinitial).
-
Incubate the labware with the this compound solution for a duration representative of your typical experimental workflow (e.g., 1 hour) at room temperature.
-
After incubation, transfer the solution from each test labware into a clean, low-bind analysis vial.
-
Analyze the concentration of this compound in each sample (Cfinal) using a validated analytical method.
-
Calculate the percent recovery for each labware type using the following formula: % Recovery = (C_final / C_initial) * 100
Protocol 2: Silanization of Glassware
Objective: To passivate borosilicate glass surfaces to prevent this compound binding.
Materials:
-
Dichlorodimethylsilane (B41323) or Chlorotrimethylsilane[1]
-
Anhydrous toluene
-
Methanol
-
Glassware to be silanized
-
Fume hood
-
Oven
Procedure:
-
Thoroughly clean and dry the glassware.
-
Caution: Silanizing agents are toxic and flammable. Perform all steps in a certified fume hood and wear appropriate personal protective equipment (PPE).
-
Prepare a 5% (v/v) solution of dichlorodimethylsilane in anhydrous toluene.
-
Immerse the glassware in the silanizing solution for 15-30 minutes.[1]
-
Remove the glassware and rinse thoroughly with anhydrous toluene, followed by a rinse with methanol.
-
Dry the glassware in an oven at >100°C overnight before use.[1]
Protocol 3: Evaluating the Effect of Non-Ionic Surfactants
Objective: To determine the optimal concentration of a non-ionic surfactant to prevent this compound binding.
Materials:
-
This compound standard
-
Standard polypropylene tubes
-
Non-ionic surfactant (e.g., Tween-20)
-
Appropriate solvent (e.g., deionized water)
-
HPLC-UV or LC-MS/MS for quantification
Procedure:
-
Prepare a series of solvent blanks containing different concentrations of Tween-20 (e.g., 0%, 0.01%, 0.05%, 0.1% v/v).
-
Prepare a working solution of this compound (e.g., 1 µg/mL) in each of the surfactant solutions.
-
Follow the procedure outlined in Protocol 1 (steps 3-8) , using standard polypropylene tubes and the different surfactant-containing solutions.
-
Compare the percent recovery for each surfactant concentration to determine the optimal concentration that maximizes recovery.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical decision-making process for selecting the appropriate strategy to minimize this compound binding based on experimental constraints.
Caption: Decision tree for selecting a strategy to minimize binding.
References
Technical Support Center: Diquat Dichloride Safe Handling and Disposal
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of Diquat dichloride in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a toxic substance that can be harmful if inhaled, swallowed, or absorbed through the skin.[1][2][3][4] It can cause severe irritation to the eyes, skin, and respiratory system.[1][5] Prolonged or repeated exposure may lead to the formation of cataracts and can cause damage to the liver and kidneys.[3][6]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: A comprehensive approach to personal protection is crucial. This includes:
-
Eye Protection: Chemical safety goggles or a face shield are necessary to prevent eye contact.[3][7]
-
Skin Protection: Impervious gloves (e.g., nitrile), a lab coat, and long-sleeved clothing are required to prevent skin contact.[7][8]
-
Respiratory Protection: While not always necessary for small-scale use in a well-ventilated area, a NIOSH-approved respirator should be used if there is a risk of inhaling dust or aerosols, especially in the case of a spill of the concentrated form.[2][6][7]
Q3: How should I properly store this compound in the lab?
A3: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and alkalis.[7][9] Keep the container tightly closed and clearly labeled.[2][10] It is also important to store it away from food and feed.[7]
Q4: What is the appropriate first aid response for this compound exposure?
A4: Immediate action is critical in the event of exposure:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][9]
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water.[7][9] Remove contaminated clothing and wash it before reuse.[7] If skin irritation occurs, seek medical attention.[10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[3][9]
-
Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][7][11][12]
Troubleshooting Guide
Problem: I have spilled a small amount of this compound powder/solution in the fume hood.
Solution:
-
Alert colleagues in the immediate area.
-
Ensure proper PPE is worn, including respiratory protection if dealing with a powder.[7]
-
Contain the spill. For liquid spills, use an absorbent material like sand, diatomite, or universal binders to surround and cover the spill.[7][13][14]
-
Clean up the spill. Carefully scoop the absorbent material into a designated, labeled hazardous waste container.[7][14] For powder spills, gently sweep or vacuum with a HEPA-filtered vacuum to avoid creating dust.
-
Decontaminate the area. Wipe down the spill area with a detergent solution and then with water.[7][11][12]
-
Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous waste according to your institution's guidelines.[7]
Problem: The this compound solution I prepared appears to have degraded or become discolored.
Solution:
-
Do not use the solution. Changes in appearance can indicate chemical degradation, which may produce unknown byproducts.
-
Consult the Safety Data Sheet (SDS) for information on chemical stability and incompatibilities. This compound can decompose in the presence of UV light and is incompatible with alkaline materials.[9]
-
Dispose of the solution as hazardous chemical waste. Follow your institution's waste disposal procedures. Do not pour it down the drain.[8]
-
Prepare a fresh solution , ensuring you are using a stable formulation and storing it under the recommended conditions.
Quantitative Data
Occupational Exposure Limits
| Agency | Limit Type | Value | Notes |
| NIOSH | REL (Recommended Exposure Limit) | 0.5 mg/m³ | 10-hour Time-Weighted Average (TWA)[6] |
| ACGIH | TLV (Threshold Limit Value) | 0.5 mg/m³ (inhalable fraction), 0.1 mg/m³ (respirable fraction) | 8-hour TWA[13][15] |
Toxicity Data
| Test Type | Species | Route | Value |
| LD50 | Mouse | Intravenous | 180 mg/kg[9] |
| LDLo | Monkey | Oral | 100 mg/kg[9] |
Experimental Protocols
Protocol 1: Small-Scale Liquid this compound Spill Cleanup
-
Assess the Situation: Ensure the spill is small and manageable. If the spill is large or you are unsure, evacuate the area and contact your institution's safety office.
-
Don PPE: Put on chemical safety goggles, a lab coat, and chemical-resistant gloves. If the solution is concentrated or volatile, a respirator may be necessary.[7]
-
Contain the Spill: Create a dike around the spill using an inert absorbent material such as clay, sand, or a commercial sorbent.[7][14]
-
Absorb the Liquid: Apply the absorbent material over the entire spill, working from the outside in.[14]
-
Collect the Waste: Carefully scoop the saturated absorbent material into a clearly labeled, sealable hazardous waste container.[7][14]
-
Decontaminate: Clean the spill surface with a detergent solution and a stiff brush, followed by a rinse with water.[7] Collect the cleaning solution with more absorbent material and place it in the hazardous waste container.[7]
-
Final Cleanup: Wipe the area dry. Dispose of all contaminated materials, including gloves, as hazardous waste.
-
Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.
Protocol 2: Disposal of this compound Waste
-
Segregate Waste: Collect all this compound waste, including unused solutions, contaminated solids (e.g., absorbent materials, weighing paper), and contaminated PPE, in a dedicated and clearly labeled hazardous waste container.[8] Do not mix with other waste streams unless permitted by your institution.[8]
-
Label the Container: The container must be labeled as "Hazardous Waste" and include the chemical name "this compound" and appropriate hazard warnings.[8]
-
Store Securely: Store the waste container in a designated, secure area, away from general lab traffic and incompatible materials.
-
Arrange for Pickup: Contact your institution's environmental health and safety department to arrange for the pickup and disposal of the hazardous waste. Disposal must be carried out by a licensed chemical waste disposal contractor in accordance with local, state, and federal regulations.[7][8]
-
Do Not Drain Dispose: Never dispose of this compound waste down the drain, as it is very toxic to aquatic life.[2][8]
Visualizations
Caption: Workflow for the safe handling of this compound.
References
- 1. noaa.gov [noaa.gov]
- 2. assets.greenbook.net [assets.greenbook.net]
- 3. transportation.ky.gov [transportation.ky.gov]
- 4. assets.greenbook.net [assets.greenbook.net]
- 5. restoredcdc.org [restoredcdc.org]
- 6. nj.gov [nj.gov]
- 7. greenhouse.ucdavis.edu [greenhouse.ucdavis.edu]
- 8. benchchem.com [benchchem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. static.ravensdown.co.nz [static.ravensdown.co.nz]
- 11. cms9files.revize.com [cms9files.revize.com]
- 12. alligare.com [alligare.com]
- 13. agilent.com [agilent.com]
- 14. qmul.ac.uk [qmul.ac.uk]
- 15. agilent.com [agilent.com]
Validation & Comparative
A Comparative Analysis of the Toxic Mechanisms of Diquat Dichloride and Paraquat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the toxicological mechanisms of two structurally related bipyridyl herbicides: diquat (B7796111) dichloride and paraquat (B189505). The information presented is supported by experimental data to assist researchers in understanding the nuanced differences in their modes of action, cellular targets, and overall toxicity profiles.
Core Toxicological Comparison
Diquat and paraquat, while both potent herbicides, exhibit distinct differences in their toxicological profiles, primarily driven by their differential uptake and distribution within biological systems. Both compounds induce toxicity through a shared mechanism of redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. However, the primary target organs and the severity of specific organ damage differ significantly between the two.
Paraquat is notoriously known for its selective accumulation in the lungs, where it is actively taken up by alveolar epithelial cells.[1][2] This targeted uptake leads to severe, often fatal, pulmonary fibrosis.[1] In contrast, diquat is not actively concentrated in lung tissue, and while it can cause some pulmonary injury at high doses, it does not typically lead to the progressive fibrosis characteristic of paraquat poisoning.[1][2]
Diquat toxicity is more prominently associated with acute kidney injury and severe effects on the central nervous system (CNS), including brain stem infarction, which are not characteristic of paraquat poisoning.[3] While both compounds can cause renal and hepatic damage, diquat poisoning often results in greater renal injury compared to paraquat.[3]
At the cellular level, both herbicides undergo redox cycling, a process where they accept an electron from an electron donor, such as NADPH, to form a radical cation. This radical then reacts with molecular oxygen to regenerate the parent compound and produce a superoxide (B77818) anion. This continuous cycle depletes cellular reducing equivalents (NADPH) and generates a massive flux of ROS, overwhelming the cell's antioxidant defenses and leading to lipid peroxidation, mitochondrial damage, and ultimately, cell death.[1][4] Interestingly, in vitro studies have shown that diquat can be more efficient at generating ROS than paraquat at lower concentrations.[4]
Quantitative Toxicity Data
The following tables summarize key quantitative data comparing the toxicity of diquat dichloride and paraquat.
Table 1: Acute Lethal Dose (LD50) and Lethal Concentration (LC50) Values
| Species | Route of Administration | Diquat Dibromide (mg/kg) | Paraquat Dichloride (mg/kg) | Reference |
| Rat | Oral | 231 | 150 | [5] |
| Monkey | Oral | 100-300 | 50 | [1][6] |
| Human | Oral (estimated) | - | 3-5 | [3][7] |
| Rabbit | Dermal | - | 236-325 | [6] |
| Rat | Inhalation (4h LC50) | - | >20 mg/L | [6] |
Table 2: In Vitro Cytotoxicity
| Cell Type | Parameter | Diquat | Paraquat | Reference |
| Rat Alveolar Macrophages | LC50 (8h exposure) | 1.97 mM | 0.94 mM | [8] |
| Human Embryonic Somatic Cells | Cell Mortality | Higher than paraquat (not significant) | - | [9] |
| Rat Fibroblasts | Toxicity | ~10-fold greater than paraquat | - | [10] |
| Rat RLE-6TN Lung Cells | EC50 | - | 128 µM | [11] |
Table 3: Comparative In Vitro Reactive Oxygen Species (ROS) Generation
| System | Parameter | Diquat | Paraquat | Reference |
| Recombinant Cytochrome P450 Reductase | KM for H2O2 generation | 1.0 µM | 44.2 µM | [4] |
| Rat Liver Microsomes | KM for H2O2 generation | 15.1 µM | 178.5 µM | [4] |
| Recombinant Cytochrome P450 Reductase | Vmax for H2O2 generation | ~6.0 nmoles/min/mg protein | ~6.0 nmoles/min/mg protein | [4] |
Signaling Pathways and Mechanisms of Toxicity
The diagrams below illustrate the key signaling pathways and mechanisms involved in diquat and paraquat toxicity.
Caption: Comparative toxicity pathways of diquat and paraquat.
The above diagram highlights the central role of ROS in the toxicity of both compounds, but emphasizes the differential organ targeting, with paraquat's toxicity being dominated by its effects on the lung and diquat's by its impact on the kidneys and central nervous system.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize and compare the toxicity of diquat and paraquat.
Assessment of In Vitro Cytotoxicity
Objective: To determine and compare the concentrations of diquat and paraquat that cause 50% cell death (LC50) in a specific cell line (e.g., rat alveolar macrophages).
Methodology:
-
Cell Culture: Culture rat alveolar macrophages in appropriate media and conditions until they reach a suitable confluence.
-
Herbicide Exposure: Expose the cells to a range of concentrations of diquat and paraquat (e.g., 0.1 mM to 5 mM) for a defined period (e.g., 8 hours) at 37°C. A control group with no herbicide is included.
-
Cell Viability Assay: After the exposure period, assess cell viability using a standard method such as the Trypan Blue exclusion assay or the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: Calculate the percentage of cell death for each herbicide concentration compared to the control. Plot the concentration-response curve and determine the LC50 value using appropriate statistical software.
Measurement of Reactive Oxygen Species (ROS) Generation via Redox Cycling
Objective: To quantify and compare the rate of ROS (specifically hydrogen peroxide, H2O2) generation by diquat and paraquat in a cell-free system.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing a source of electrons (e.g., NADPH), an enzyme capable of reducing the herbicides (e.g., recombinant cytochrome P450 reductase or liver microsomes), and a buffer.
-
Herbicide Addition: Add varying concentrations of diquat or paraquat to the reaction mixture.
-
ROS Detection: Measure the rate of H2O2 production using a fluorescent probe such as Amplex Red in the presence of horseradish peroxidase. The fluorescence intensity is proportional to the amount of H2O2 generated.
-
Kinetic Analysis: Measure the initial rates of H2O2 production at different substrate (herbicide) concentrations.
-
Data Analysis: Determine the Michaelis-Menten kinetic parameters, KM (the concentration at which the reaction rate is half of Vmax) and Vmax (the maximum reaction rate), for each herbicide by plotting the data using a Lineweaver-Burk or other suitable plot.[4]
Assessment of Cellular Uptake
Objective: To compare the kinetics of diquat and paraquat uptake into a specific cell type (e.g., lung epithelial cells).
Methodology:
-
Radiolabeled Herbicides: Use radiolabeled ([14C] or [3H]) diquat and paraquat.
-
Cell Incubation: Incubate cultured cells with various concentrations of the radiolabeled herbicides for different time points.
-
Cell Lysis and Scintillation Counting: At each time point, wash the cells to remove extracellular herbicide, lyse the cells, and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of uptake at each concentration and time point. Determine uptake kinetics (e.g., passive diffusion vs. active transport) by analyzing the concentration and time dependency of uptake. For active transport, kinetic parameters like Km and Vmax can be determined.
Caption: General experimental workflows for comparing herbicide toxicity.
Conclusion
The toxic mechanisms of this compound and paraquat, while both rooted in the generation of oxidative stress through redox cycling, diverge significantly in their organ-specific toxicities. This divergence is primarily attributed to differences in their cellular uptake and distribution. Paraquat's active accumulation in the lungs makes it a potent pulmonary toxin, whereas diquat's toxicity is more pronounced in the kidneys and central nervous system. A thorough understanding of these differences, supported by quantitative toxicological data and robust experimental protocols, is crucial for researchers in the fields of toxicology, drug development, and environmental health. This guide provides a foundational comparison to aid in these research endeavors.
References
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. Differential paraquat uptake and redox kinetics of rat granular pneumocytes and alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Redox Cycling and Increased Oxygen Utilization Contribute to Diquat-induced Oxidative Stress and Cytotoxicity in Chinese Hamster Ovary Cells Overexpressing NADPH-cytochrome P450 Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Magnitude and characteristics of acute paraquat- and diquat-related illnesses in the US: 1998–2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EXTOXNET PIP - PARAQUAT [extoxnet.orst.edu]
- 7. epa.gov [epa.gov]
- 8. Bipyridylium herbicide toxicity in vitro: comparative study of the cytotoxicity of paraquat and diquat toward the pulmonary alveolar macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparative study on the effects of paraquat and diquat on cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the Effects of Paraquat and Diquat on Cells in Culture: Viability of Macrophages and Fibroblasts Incubated with Paraquat and Diquat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. edepot.wur.nl [edepot.wur.nl]
A Comparative Analysis of Diquat Dichloride and Other Bipyridyl Herbicides: Efficacy and Mechanism of Action
A comprehensive review of the herbicidal efficacy of diquat (B7796111) dichloride in comparison to other bipyridyl herbicides, primarily paraquat (B189505), reveals distinct differences in their activity and toxicological profiles. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a detailed comparison of these widely used compounds.
Diquat and paraquat are non-selective, contact herbicides that act quickly to desiccate plant tissues.[1] Their primary mode of action involves interfering with the electron transfer system in photosynthesis, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.[2][3] While both belong to the bipyridyl chemical class, they exhibit notable differences in their chemical structure, herbicidal activity on different plant species, and, importantly, their toxicological effects on mammals.[4][5]
Mechanism of Action: Redox Cycling and Oxidative Stress
The herbicidal and toxicological effects of both diquat and paraquat stem from their ability to undergo redox cycling.[2][6] This process involves the acceptance of an electron from photosystem I in plants, or from NADPH-cytochrome P450 reductase in animals, to form a radical cation.[6] Under aerobic conditions, this radical rapidly reacts with molecular oxygen to regenerate the parent bipyridyl cation and produce a superoxide (B77818) anion (O₂⁻).[2][6] This continuous cycle generates large amounts of ROS, including superoxide, hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH), which cause extensive cellular damage through lipid peroxidation, protein oxidation, and DNA damage, ultimately leading to cell death.[2][6]
Caption: Redox cycling of bipyridyl herbicides leading to oxidative stress.
Comparative Efficacy and Herbicidal Activity
While both herbicides are effective, studies have shown differences in their activity spectrum. Paraquat generally exhibits increased activity on grasses, whereas diquat is more effective against broadleaf weeds.[5] The efficacy of these herbicides can be quantified by their EC₅₀ values, which represent the concentration required to achieve 50% of the maximal effect.
| Parameter | Diquat | Paraquat | Organism/System | Reference |
| EC₅₀ (Herbicidal Activity) | 10 µg L⁻¹ | Not specified | Hydrilla verticillata | [7] |
| Growth Inhibition (IC₅₀) | 20 µM (approx. 20% inhibition) | 0.5 µM (approx. 20% inhibition) | Non-green potato tuber calli | |
| Total Growth Inhibition | 250 µM | 50 µM | Non-green potato tuber calli |
Comparative Toxicology
A critical point of differentiation between diquat and paraquat lies in their mammalian toxicity. Paraquat is known to be significantly more toxic to humans and other mammals.[4][7] This is largely attributed to the selective accumulation of paraquat in the lungs, which can lead to severe and often fatal pulmonary fibrosis.[1][8] Diquat is not selectively taken up by lung tissue and therefore does not cause the same progressive pulmonary fibrosis.[1][9] However, diquat has been associated with severe toxic effects on the central nervous system.[1]
| Parameter | Diquat | Paraquat | Species | Reference |
| Oral LD₅₀ | 231 mg/kg | 150 mg/kg | Rat | [4] |
| Oral LD₅₀ | 430 mg/kg | 157 mg/kg | Rat | [10] |
| Human LD₅₀ (estimated) | Not as well-defined | 3-5 mg/kg | Human | [1] |
| LC₅₀ (8-hour exposure) | 1.97 mM | 0.94 mM | Rat Alveolar Macrophages | [11] |
Quantitative Comparison of Reactive Oxygen Species (ROS) Generation
Experimental data indicates that diquat is a more potent generator of ROS at lower concentrations compared to paraquat in in vitro systems.[6] However, at saturating concentrations, their redox cycling activities are similar.[6]
| Parameter | Diquat | Paraquat | System | Reference |
| Kₘ for H₂O₂ Generation | 1.0 µM | 44.2 µM | Recombinant Cytochrome P450 Reductase | [6] |
| Kₘ for H₂O₂ Generation | 15.1 µM | 178.5 µM | Rat Liver Microsomes | [6] |
| Vₘₐₓ for H₂O₂ Generation | ~6.0 nmoles/min/mg protein | ~6.0 nmoles/min/mg protein | Both enzyme preparations | [6] |
| NADPH-Reductase Activity | 2.5-fold higher than paraquat | - | Rat Brain Microsomes | [3] |
Experimental Protocols
Whole-Plant Bioassay for Herbicide Efficacy
This protocol is designed to assess the efficacy of herbicides on target weed species under controlled greenhouse conditions.
Caption: A typical workflow for a whole-plant herbicide efficacy bioassay.
Methodology:
-
Seed Collection and Preparation: Collect seeds from the target weed population. If comparing resistant and susceptible biotypes, collect seeds from both populations. Clean and store seeds under appropriate conditions to maintain viability.
-
Plant Growth: Sow seeds in trays containing a suitable growing medium. Once germinated and at the appropriate growth stage (e.g., 2-4 true leaves), transplant individual seedlings into pots. Grow plants in a greenhouse with controlled temperature, humidity, and photoperiod.
-
Herbicide Application: Prepare a range of herbicide concentrations. Apply the herbicides to the plants using a precision bench sprayer to ensure uniform coverage. Include an untreated control group.
-
Data Collection: At specified time points after treatment (e.g., 7, 14, and 21 days), assess the herbicidal effect. This can include visual injury ratings (on a scale of 0-100%), plant height, and fresh or dry biomass.
-
Data Analysis: Analyze the data to determine dose-response curves and calculate the EC₅₀ value for each herbicide.
Measurement of Herbicide-Induced Oxidative Stress
This protocol outlines a method to quantify markers of oxidative stress in plant tissues following herbicide treatment.
Methodology:
-
Plant Treatment: Grow plants as described in the whole-plant bioassay. Treat plants with the desired concentrations of diquat or paraquat. Collect leaf tissue samples at various time points after treatment (e.g., 1, 3, 6, 24 hours). Freeze the samples immediately in liquid nitrogen and store at -80°C.
-
Tissue Homogenization: Grind the frozen leaf tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen. Homogenize the powder in an appropriate extraction buffer (e.g., phosphate (B84403) buffer).
-
Measurement of Hydrogen Peroxide (H₂O₂): H₂O₂ levels can be measured spectrophotometrically. In this assay, H₂O₂ reacts with potassium iodide (KI) to produce iodine, which can be quantified by measuring the absorbance at 390 nm.
-
Measurement of Lipid Peroxidation (Malondialdehyde - MDA): Lipid peroxidation is commonly assessed by measuring the concentration of malondialdehyde (MDA), a product of lipid breakdown. The thiobarbituric acid reactive substances (TBARS) assay is frequently used, where MDA reacts with thiobarbituric acid (TBA) to form a pink-colored complex that can be measured spectrophotometrically at 532 nm.
-
Antioxidant Enzyme Assays: The activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) reductase (GR) can be measured using specific spectrophotometric assays. These assays typically follow the rate of disappearance of a substrate or the formation of a product.
-
Data Analysis: Express the results as units of enzyme activity per milligram of protein or as the concentration of H₂O₂ or MDA per gram of fresh weight. Compare the results from treated plants to those of untreated controls.
References
- 1. epa.gov [epa.gov]
- 2. Paraquat and diquat (EHC 39, 1984) [inchem.org]
- 3. Paraquat- and diquat-induced oxygen radical generation and lipid peroxidation in rat brain microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Magnitude and characteristics of acute paraquat- and diquat-related illnesses in the US: 1998–2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Redox Cycling and Increased Oxygen Utilization Contribute to Diquat-induced Oxidative Stress and Cytotoxicity in Chinese Hamster Ovary Cells Overexpressing NADPH-cytochrome P450 Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. researchgate.net [researchgate.net]
- 10. apms.org [apms.org]
- 11. tandfonline.com [tandfonline.com]
Unraveling Weed Resistance: A Comparative Guide to Diquat and Paraquat Cross-Resistance
For researchers, scientists, and professionals in drug development, understanding the nuances of herbicide resistance is paramount. This guide provides an objective comparison of weed cross-resistance to the bipyridyl herbicides, Diquat (B7796111) dichloride and paraquat (B189505). By examining experimental data and detailed methodologies, this document aims to shed light on the mechanisms that underpin this critical agricultural challenge.
Diquat and paraquat are non-selective, contact herbicides that act by diverting electrons from photosystem I (PSI), leading to the formation of reactive oxygen species (ROS) and subsequent cell death. However, the widespread use of these herbicides has led to the evolution of resistant weed populations. Cross-resistance, where resistance to one herbicide confers resistance to another, is a significant concern for weed management strategies.
Quantitative Analysis of Cross-Resistance
The following tables summarize quantitative data from various studies on the cross-resistance of different weed species to diquat and paraquat. The data is presented in terms of the dose required to cause 50% mortality (LD50) or a 50% reduction in growth (GR50), and the resistance index (RI), which is the ratio of the resistant population's LD50 or GR50 to that of a susceptible population.
Table 1: Cross-Resistance in Conyza Species
| Weed Species | Herbicide | Biotype | LD50 (g ai ha⁻¹) | GR50 (g ai ha⁻¹) | Resistance Index (RI) | Reference |
| Conyza bonariensis (Hairy Fleabane) | Paraquat | Resistant | - | 1,161 | 278 | |
| Diquat | Resistant | 4,961.8 | 863.7 | 90.2 (LD50), 44.0 (GR50) | ||
| Paraquat | Susceptible | - | - | - | ||
| Diquat | Susceptible | - | - | - | ||
| Conyza canadensis (Horseweed) | Paraquat | Resistant (NY-Gr) | - | 0.63 | 31 | [1][2][3] |
| Paraquat | Resistant (NY-Ap) | - | 0.56 | 28 | [1][2][3] | |
| Diquat | Resistant (NY-Gr) | - | 0.019 | >4.75 | [1][2][3] | |
| Diquat | Resistant (NY-Ap) | - | 0.052 | >13 | [1][2][3] | |
| Paraquat | Susceptible (Mean) | - | 0.02 | - | [1][2][3] | |
| Diquat | Susceptible (Mean) | - | ≤0.004 | - | [1][2][3] | |
| Conyza bonariensis | Paraquat | Resistant | - | - | ~100 | [4][5] |
| Diquat | Resistant | - | - | ~10 | [4][5] |
Table 2: Cross-Resistance in Lolium Species
| Weed Species | Herbicide | Biotype | LD50 (g ai ha⁻¹) | GR50 (g ai ha⁻¹) | Resistance Index (RI) | Reference |
| Lolium rigidum (Rigid Ryegrass) | Paraquat | Resistant | 404 | - | 14 | [6] |
| Paraquat | Susceptible | 30 | - | - | [6] |
Mechanisms of Cross-Resistance
The primary mechanism of resistance to both diquat and paraquat is non-target-site resistance (NTSR). This involves mechanisms that reduce the amount of herbicide reaching its target site in the chloroplast. The most well-documented mechanism is the sequestration of the herbicide into the vacuole, away from the site of action in the chloroplasts.[7][8] This process is thought to be mediated by transporters located on the tonoplast (the vacuolar membrane).
Research suggests that polyamine transporters may be involved in this sequestration process due to the structural similarity between bipyridyl herbicides and polyamines.[7][9] Studies on Lolium perenne L. spp. multiflorum have indicated that tonoplast-bound polyamine transporters that are sensitive to the inhibitor putrescine play a crucial role in paraquat sequestration.[7][9] While the involvement of ATP-binding cassette (ABC) transporters has been investigated, some studies suggest they may not be the primary drivers of resistance in certain weed biotypes.[9]
dot
Caption: Conceptual pathway of bipyridyl herbicide action and resistance through vacuolar sequestration.
Experimental Protocols
A thorough understanding of cross-resistance relies on robust experimental methodologies. The following protocols are commonly employed in weed science to assess herbicide resistance.
Whole-Plant Dose-Response Assay
This assay is the gold standard for confirming herbicide resistance and determining the level of resistance.
-
Seed Collection: Collect mature seeds from putative resistant and known susceptible weed populations.
-
Plant Growth: Germinate seeds and grow plants in a greenhouse under controlled conditions to a specific growth stage (e.g., 3-4 leaf stage).
-
Herbicide Application: Apply a range of herbicide doses (typically 0, 0.125x, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field rate) to both resistant and susceptible populations. A non-treated control is included for comparison.
-
Data Collection: After a set period (e.g., 21 days), assess plant mortality (for LD50) or shoot biomass (for GR50).
-
Data Analysis: Use statistical software to perform a non-linear regression analysis (e.g., log-logistic model) to calculate the LD50 or GR50 values for each population. The Resistance Index (RI) is then calculated by dividing the LD50 or GR50 of the resistant population by that of the susceptible population.
Experimental Workflow for Assessing Herbicide Resistance
References
- 1. hort [journals.ashs.org]
- 2. researchgate.net [researchgate.net]
- 3. hort [journals.ashs.org]
- 4. Lack of Cross-Resistance of Paraquat-Resistant Hairy Fleabane (Conyza bonariensis) to Other Toxic Oxygen Generators Indicates Enzymatic Protection is Not the Resistance Mechanism | Weed Science | Cambridge Core [cambridge.org]
- 5. What Is New for the Mechanisms of Plant Resistance to Paraquat After Decades of Research? [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Vacuolar Sequestration of Paraquat Is Involved in the Resistance Mechanism in Lolium perenne L. spp. multiflorum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding paraquat resistance mechanisms in Arabidopsis thaliana to facilitate the development of paraquat-resistant crops - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Vacuolar Sequestration of Paraquat Is Involved in the Resistance Mechanism in Lolium perenne L. spp. multiflorum [frontiersin.org]
A Comparative Guide to the Validation of Diquat Dichloride Analysis: HPLC-UV vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Diquat dichloride. The information presented is based on established methodologies and aims to assist researchers in selecting the most appropriate analytical technique for their specific needs, particularly in the context of drug development and safety assessment.
Diquat is a quaternary ammonium (B1175870) herbicide, and its analysis is often challenging due to its high polarity and ionic nature.[1][2] Both HPLC-UV and LC-MS/MS are powerful techniques for its determination, each with distinct advantages and limitations. This guide will delve into the experimental protocols, present a comparative summary of performance data, and illustrate a typical validation workflow.
Experimental Protocols
A clear understanding of the methodologies is crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using both HPLC-UV and LC-MS/MS.
HPLC-UV Method (Based on Ion-Pair Chromatography)
This method, adapted from established protocols such as EPA Method 549.2, utilizes an ion-pairing agent to retain the highly polar Diquat molecule on a reversed-phase column.[2][3]
Sample Preparation: Samples (e.g., in drinking water) are typically subjected to solid-phase extraction (SPE) for cleanup and concentration.[2] Glassware should be deactivated to prevent analyte loss.[3]
Chromatographic Conditions:
-
Column: A C8 or similar reversed-phase column.
-
Mobile Phase: A mixture of water, acetonitrile (B52724), and an ion-pairing agent (e.g., hexane (B92381) sulfonic acid or heptafluorobutyric acid) with a buffer (e.g., phosphoric acid) and an amine modifier (e.g., diethylamine) to reduce peak tailing.[2][4]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV absorbance is monitored at approximately 308 nm for Diquat.[3][5] A photodiode array (PDA) detector can be used for spectral confirmation.[3]
LC-MS/MS Method
LC-MS/MS offers higher selectivity and sensitivity, often allowing for direct injection of samples with minimal preparation. Modern methods often avoid ion-pairing reagents, which can suppress the MS signal.[6]
Sample Preparation: For cleaner matrices like drinking water, direct injection may be possible.[1] For more complex matrices, a simple filtration or a "dilute-and-shoot" approach might be employed. Solid-phase extraction (SPE) with a weak cation-exchange sorbent can also be used for sample cleanup and enrichment.
Chromatographic Conditions:
-
Column: A mixed-mode, HILIC (Hydrophilic Interaction Liquid Chromatography), or a specialized column designed for polar compounds (e.g., Ultra Quat, Acclaim Trinity Q1).[1][7]
-
Mobile Phase: Typically a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate (B1210297) or ammonium formate).[6][8] The use of ion-pairing reagents is generally avoided.[6]
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is typically used.[1]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for Diquat (e.g., m/z 183 -> 157).[1]
Performance Comparison
The choice between HPLC-UV and LC-MS/MS often depends on the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of each technique for this compound analysis.
| Parameter | HPLC-UV | LC-MS/MS |
| Specificity/Selectivity | Moderate. Relies on chromatographic retention time and UV spectrum. Potential for interference from co-eluting compounds with similar UV absorbance.[3] | High. Based on specific mass-to-charge ratio (m/z) of the precursor ion and its fragments, providing a high degree of confidence in identification.[7] |
| Sensitivity (LOD/LOQ) | Lower. Method detection limits are typically in the low µg/L (ppb) range after sample concentration.[2] For instance, EPA Method 549.2 reports an MDL of 0.44 µg/L for Diquat after SPE.[2] | Higher. Limits of quantitation can reach the low ng/L (ppt) range, often without the need for extensive sample preparation.[1] LOQs of 0.1 µg/L in drinking water with direct injection have been reported.[1] |
| Linearity | Good linearity is achievable over a defined concentration range. | Excellent linearity over a wide dynamic range is a hallmark of the technique. |
| Precision | Good precision can be achieved with proper system suitability checks. | Typically demonstrates excellent precision (low %RSD). |
| Accuracy/Recovery | Accuracy is dependent on the efficiency of the sample preparation (e.g., SPE recovery). Recoveries of 99.0 ± 0.89% for Diquat have been reported after SPE.[5] | High accuracy and recovery can be achieved. Recoveries in the range of 78% to 107% in spiked water samples have been demonstrated.[8] |
| Robustness | Methods using ion-pairing reagents can be less robust due to reagent instability and column-to-column variability.[1] | Generally robust, especially methods that avoid ion-pairing reagents.[6] |
| Throughput | Lower, often due to longer run times and the need for sample preparation. | Higher, with faster analysis times (e.g., under 5 minutes) and simpler sample preparation.[7][8] |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance expenses. |
| Confirmation | Limited to UV spectral matching with a PDA detector.[3] | Confirmatory analysis is inherent in the technique through the monitoring of multiple MRM transitions. |
Method Validation Workflow
The validation of an analytical method is a critical process to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for this compound, applicable to both HPLC-UV and LC-MS/MS.
Conclusion
Both HPLC-UV and LC-MS/MS are viable techniques for the analysis of this compound. The choice between them should be guided by the specific requirements of the analysis.
-
HPLC-UV is a cost-effective and reliable method suitable for applications where the expected concentrations of Diquat are relatively high and the sample matrices are not overly complex. The use of a PDA detector can provide an additional layer of confidence in peak identity.[3]
-
LC-MS/MS is the preferred method for applications requiring high sensitivity, high selectivity, and high throughput. Its ability to provide structural information makes it an invaluable tool for unambiguous confirmation and for analyzing Diquat in complex matrices at trace levels. The development of methods that avoid ion-pairing reagents has further enhanced its robustness and sensitivity.[6]
For drug development professionals and researchers working under stringent regulatory guidelines, the superior selectivity and sensitivity of LC-MS/MS often make it the more appropriate choice for the validation of this compound analysis, ensuring data of the highest quality and integrity.
References
- 1. sciex.com [sciex.com]
- 2. pdf2.chromtech.net.au [pdf2.chromtech.net.au]
- 3. epa.gov [epa.gov]
- 4. unitedchem.com [unitedchem.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. LC-MS/MS Analysis of Paraquat and Diquat without Ion-Pairing Reagents [restek.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. apps.thermoscientific.com [apps.thermoscientific.com]
A Comparative Analysis of the Environmental Impact of Diquat Dichloride and Alternative Herbicides
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Herbicidal Environmental Signatures
The selection of an appropriate herbicide requires careful consideration of its efficacy, mode of action, and, critically, its environmental impact. This guide provides a comparative assessment of Diquat dichloride and several common alternative herbicides—Glyphosate, Glufosinate (B12851), Paraquat, and Pelargonic acid. The following sections detail their respective environmental fates, ecotoxicological profiles, and the standardized methodologies used for their evaluation, offering a comprehensive resource for informed decision-making in research and development contexts.
Executive Summary of Comparative Environmental Impacts
To facilitate a clear and concise comparison, the following tables summarize key quantitative data regarding the environmental persistence and toxicity of this compound and its alternatives. These values are critical indicators of potential environmental risk.
Table 1: Comparative Environmental Fate of Selected Herbicides
| Herbicide | Soil Half-Life (DT₅₀) | Water Half-Life | Key Fate Characteristics |
| This compound | >1000 days (highly persistent)[1] | <48 hours in water column; 160 days in sediment[1] | Strongly binds to soil and sediment, limiting bioavailability but leading to accumulation.[1][2] |
| Glyphosate | 7 to 60 days[3] | >60 days in natural freshwaters[4] | Degrades primarily through microbial action; strong adsorption to soil particles limits leaching.[3] |
| Glufosinate-ammonium | 4 to 10 days[5] | 38 to 87 days (aerobic water)[6] | Rapid microbial degradation in soil.[5] |
| Paraquat | >1000 days (highly persistent)[7] | 23 weeks[7][8] | Binds strongly to soil particles, leading to long-term persistence.[7][9] |
| Pelargonic acid | <1 day[10][11] | Rapidly biodegrades[12] | Rapid degradation in soil and water.[10][12] |
Table 2: Comparative Ecotoxicity of Selected Herbicides
| Herbicide | Avian Acute Oral LD₅₀ (mg/kg) | Fish Acute LC₅₀ (mg/L) | Aquatic Invertebrate Acute EC₅₀ (Daphnia magna) (mg/L) |
| This compound | 200-564 (Hen, Mallard)[7] | 12.3-245 (Rainbow trout, Bluegill)[7] | ~1.0[13] |
| Glyphosate | Not specified | 49.22-211.80 (Nile Tilapia, Tilapia zillii)[14] | 1.4-10.6[9] |
| Glufosinate-ammonium | Not specified | >100 (Zebrafish)[5] | >102.4 |
| Paraquat | 970-981 (Japanese quail, Bobwhite)[8] | 13-32 (Brown trout, Rainbow trout)[8] | 1.2-4.0[8] |
| Pelargonic acid | Not specified | 91-115 (Oncorhynchus mykiss, Pimephales promelas) | 96 |
Mode of Action: this compound's Impact on Photosystem I
Diquat, a bipyridylium herbicide, exerts its phytotoxic effects by interfering with Photosystem I (PSI), a critical component of the photosynthetic electron transport chain in plants. This disruption leads to the generation of reactive oxygen species (ROS), causing rapid cellular damage.
Caption: Diquat intercepts electrons from Photosystem I, leading to ROS production.
Experimental Protocols for Environmental Impact Assessment
The ecotoxicological data presented in this guide are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data reliability and comparability across different studies and substances.
OECD Guideline 203: Fish, Acute Toxicity Test
This test evaluates the acute toxicity of a substance to fish.
-
Objective: To determine the median lethal concentration (LC₅₀) of a chemical that causes 50% mortality in the test fish population over a 96-hour period.
-
Test Organism: Commonly used species include Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).
-
Methodology:
-
Fish are exposed to a range of concentrations of the test substance in a geometric series.
-
A control group is maintained in water without the test substance.
-
Mortality and sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.
-
The 96-hour LC₅₀ value is calculated using statistical methods.
-
OECD Guideline 202: Daphnia sp. Acute Immobilisation Test
This protocol assesses the acute toxicity of substances to aquatic invertebrates.
-
Objective: To determine the median effective concentration (EC₅₀) that causes immobilization in 50% of the Daphnia population within a 48-hour exposure period.[6][9]
-
Test Organism: Daphnia magna is the most commonly used species.[6]
-
Methodology:
-
Young daphnids (<24 hours old) are exposed to at least five concentrations of the test substance.[9]
-
Immobilization, defined as the inability to swim after gentle agitation, is recorded at 24 and 48 hours.[6][9]
-
The 48-hour EC₅₀ is determined by statistical analysis of the concentration-response data.
-
OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil
This guideline is used to determine the persistence of a chemical in soil.
-
Objective: To measure the rate of degradation of a test substance in soil under both aerobic and anaerobic conditions and to identify major transformation products.
-
Methodology:
-
The test substance, typically radiolabelled, is applied to soil samples.
-
The soil samples are incubated under controlled temperature and moisture conditions, either with or without oxygen.
-
At various time intervals, soil samples are extracted and analyzed to determine the concentration of the parent substance and its degradation products.
-
The dissipation time 50 (DT₅₀), or half-life, is calculated from the degradation curve.
-
A Standardized Workflow for Herbicide Environmental Risk Assessment
The evaluation of a herbicide's environmental impact follows a structured risk assessment process. This workflow ensures a comprehensive analysis of potential hazards and exposure scenarios to characterize the overall risk to non-target organisms and ecosystems.
Caption: A four-step process for evaluating the environmental risks of herbicides.
Detailed Comparison of Herbicides
This compound
Diquat is a non-selective, contact herbicide known for its rapid action.[1] Its strong binding affinity to soil and sediment particles is a defining characteristic of its environmental behavior. This binding reduces its bioavailability in the water column, with a half-life of less than 48 hours, but leads to its high persistence in soil and sediment, with a half-life exceeding 1000 days.[1] This accumulation over time is a significant environmental concern.[2] Diquat is moderately toxic to birds and a range of fish species.[7] It is particularly toxic to certain aquatic invertebrates.[13]
Glyphosate
Glyphosate is a widely used non-selective, systemic herbicide. It is primarily degraded by soil microbes, with a soil half-life ranging from 7 to 60 days.[3] While it can persist in water, its strong adsorption to soil limits its mobility and potential for groundwater contamination.[3] Glyphosate's toxicity to aquatic organisms varies, with some studies indicating slight toxicity to fish. Its impact on aquatic invertebrates like Daphnia magna shows a range of EC₅₀ values.[9]
Glufosinate-ammonium
Glufosinate is a non-selective, contact herbicide. It undergoes rapid microbial degradation in soil, resulting in a short half-life of 4 to 10 days.[5] Its persistence in water is longer than in soil.[6] Ecotoxicological data indicates low toxicity to fish and aquatic invertebrates.[5]
Paraquat
Similar to Diquat, Paraquat is a non-selective, contact bipyridylium herbicide. It is highly persistent in soil, with a half-life that can extend beyond 1000 days due to its strong binding to soil particles.[7][9] Its persistence in water is also notable.[7][8] Paraquat exhibits moderate toxicity to birds and slight to moderate toxicity to fish and aquatic invertebrates.[8]
Pelargonic Acid
Pelargonic acid is a naturally occurring fatty acid that acts as a non-selective, contact herbicide.[10] Its primary environmental advantage is its rapid degradation in both soil and water, with a soil half-life of less than a day.[10][11] This minimizes the risk of persistence and accumulation. Its toxicity to aquatic organisms is generally considered moderate.[10]
References
- 1. EXTOXNET PIP - DIQUAT DIBROMIDE [extoxnet.orst.edu]
- 2. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 3. Effect of glufosinate ammonium on environment_Chemicalbook [chemicalbook.com]
- 4. beyondpesticides.org [beyondpesticides.org]
- 5. EXTOXNET PIP - PARAQUAT [extoxnet.orst.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. thaipan.org [thaipan.org]
- 8. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. ams.usda.gov [ams.usda.gov]
- 11. Paraquat | C12H14N2+2 | CID 15939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. agrofarmchemical.com [agrofarmchemical.com]
- 13. cdn.who.int [cdn.who.int]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Comparative Analysis of Diquat Dichloride and Glufosinate for Crop Desiccation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent non-selective contact herbicides, Diquat (B7796111) dichloride and glufosinate (B12851), used for pre-harvest crop desiccation. Desiccation is a critical agricultural practice that facilitates a timely and efficient harvest by artificially accelerating the drying of crop foliage.[1] This analysis synthesizes experimental data to evaluate the performance, mechanism of action, and impact on crop yield and quality of both desiccants.
Mechanism of Action: A Tale of Two Pathways
Diquat and glufosinate induce desiccation through distinct biochemical pathways, primarily centered around the generation of reactive oxygen species (ROS) that cause rapid cell death.
Diquat Dichloride: As a Photosystem I (PSI) inhibitor, diquat acts swiftly, especially in the presence of light.[2][3] It accepts an electron from the PSI complex, forming a radical cation.[3] This radical then reacts with molecular oxygen to produce superoxide (B77818) radicals and other ROS.[4] This process regenerates the diquat dation, allowing it to repeat the cycle, leading to a rapid cascade of oxidative damage, lipid peroxidation, cell membrane disruption, and ultimately, rapid wilting and desiccation.[3][4]
Glufosinate-Ammonium: Glufosinate's primary mode of action is the inhibition of the enzyme glutamine synthetase (GS).[5][6] This enzyme is crucial for assimilating ammonia (B1221849) into amino acids (glutamine and glutamate).[7][8] By blocking GS, glufosinate causes a rapid accumulation of toxic ammonia and a depletion of essential amino acids.[8][9] This disruption inhibits photorespiration and photosynthesis, leading to the generation of ROS, subsequent lipid peroxidation, and cell death.[7][9] Its action is also light-dependent but generally slower than that of diquat.[9]
Performance Comparison: Efficacy and Crop Impact
The choice between diquat and glufosinate often depends on the specific crop, desired speed of action, and tolerance for potential impacts on seed quality and yield.
Speed and Efficacy
Experimental data consistently shows that diquat provides a more rapid desiccation compared to glufosinate. In a study on 'Dark Red Norland' potatoes, diquat was significantly more effective 7 days after treatment (DAT), achieving 88% vine desiccation compared to 65% for glufosinate alone.[10] However, by 14 DAT, the efficacy of both desiccants was comparable, with nearly 100% desiccation observed for all treatments.[10][11] Similarly, in studies on common beans, diquat-treated plants showed higher levels of crop injury more quickly than those treated with glufosinate.[12]
Impact on Yield and Seed Quality
The timing of desiccant application is a critical factor influencing both crop yield and seed quality.[13] Applying desiccants before the crop has reached physiological maturity can lead to significant losses.
-
Yield: In soybean studies, applying glufosinate before the R7.2 growth stage or diquat before the R7.3 stage resulted in yield losses of over 30%.[14][15] When applied at the correct stage, however, no significant differences in yield were noted among desiccant treatments.[10][11]
-
Seed Quality: Premature application negatively affects seed quality, reducing vigor and germination.[14][15] In some situations, early desiccation of soybeans led to vigor and germination values as low as 61.3% and 71.8%, respectively.[14] Research on common beans indicated that glufosinate caused less damage to seed quality compared to diquat.[12] Conversely, for red lentils, diquat application, alone or with glyphosate, was found to be a preferred option to improve milling recovery yield.[16] A key benefit noted for diquat is that it does not affect the germination of the seed, making it a safe choice for pulse crops where seed is saved for future production.[17]
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies.
Table 1: Efficacy of Diquat vs. Glufosinate on Potato Vine Desiccation
| Desiccant | Rate | % Vine Desiccation (7 DAT) | % Vine Desiccation (14 DAT) |
|---|---|---|---|
| Diquat | Not Specified | 88% | 99-100% |
| Glufosinate | Not Specified | 65% | 99-100% |
Source: Wilson et al., 2019[10]
Table 2: Efficacy of Diquat vs. Glufosinate on Soybean Desiccation (Applied at R7.3 Stage)
| Desiccant | Application Rate | % Defoliation (7 DAA¹) | % Defoliation (14 DAA) | % Maturity (21 DAA) |
|---|---|---|---|---|
| Diquat | 400 g a.i. ha⁻¹ | 81.8% | 99.0% | 100.0% |
| Glufosinate | 400 g a.i. ha⁻¹ | 56.8% | 85.0% | 100.0% |
Source: Adapted from Albrecht et al., 2022[14] ¹DAA: Days After Application
Table 3: Impact of Application Timing on Soybean Yield and Seed Quality
| Desiccant | Application Stage | Impact on Yield | Impact on Seed Quality |
|---|---|---|---|
| Diquat | Before R7.3 | Can lead to >30% loss | Can be negatively affected |
| Glufosinate | Before R7.2 | Can lead to >30% loss | Can be negatively affected |
Source: Albrecht et al., 2022[14][15]
Experimental Protocols
Robust and standardized protocols are essential for accurately evaluating and comparing the performance of crop desiccants.[18][19] The following outlines a comprehensive methodology based on practices from cited research.
General Protocol for Evaluating Crop Desiccant Efficacy
-
Site Selection and Experimental Design:
-
Select a uniform field area representative of the target crop production environment.
-
Employ a randomized complete block design (RCBD) with a minimum of three to four replications to account for field variability.[14][15]
-
Plot sizes should be sufficient to allow for machine harvesting and minimize edge effects.
-
-
Treatments and Application:
-
Treatments: Include Diquat and Glufosinate at manufacturer-recommended rates. A control group (untreated) is mandatory for comparison.[20] Additional treatments can include tank mixes or varying application timings (e.g., different crop growth stages like R6, R7.1, R7.2, R7.3 in soybeans).[14][15]
-
Application: Apply desiccants using a calibrated sprayer to ensure uniform coverage.[12] Specify nozzle type, pressure, and water volume (e.g., 200 L ha⁻¹).[12] Record environmental conditions (temperature, humidity, wind speed) at the time of application. For diquat, which is activated by sunlight, application in low-light conditions (evening) is often recommended to allow for better absorption.[17]
-
-
Data Collection and Measurements:
-
Visual Ratings: Assess crop desiccation (defoliation, stem dry-down) visually at regular intervals (e.g., 3, 7, 14, and 21 days after application) using a percentage scale (0% = no effect, 100% = complete desiccation).[14]
-
Moisture Content: Collect plant and seed samples at each interval and at harvest. Determine moisture content using a standard oven-drying method or a calibrated moisture meter.[14]
-
Yield: Harvest the central rows of each plot. Clean, weigh, and adjust grain yield to a standard moisture content (e.g., 13%).[21]
-
Seed Quality Analysis:
-
Germination Test: Place a set number of seeds (e.g., 100) on moist germination paper in a controlled environment. Count normal seedlings after a specified period to determine the germination percentage.[14][22]
-
Seed Vigor: Conduct tests such as the accelerated aging test or measure seedling growth (root and shoot length) to assess vigor.[14]
-
Thousand-Seed Weight: Weigh a counted number of seeds to determine seed size and filling.[23]
-
-
-
Statistical Analysis:
-
Analyze data using Analysis of Variance (ANOVA).
-
When ANOVA indicates significant differences, use a mean separation test (e.g., Tukey's HSD) to compare treatment means at a specified probability level (e.g., p ≤ 0.05).[14]
-
Conclusion
Both this compound and glufosinate are effective options for pre-harvest crop desiccation. The primary distinctions lie in their speed of action and specific impacts on different crops.
-
This compound is characterized by its very rapid action, making it suitable for situations requiring a quick turnaround.[10] It is often favored for its minimal impact on the germination of saved seeds.[17]
-
Glufosinate acts more slowly but provides comparable final desiccation levels.[10] It may be a preferable option in some crops, such as common beans, where it has been shown to cause less damage to seed quality.[12]
For both desiccants, application timing is the most critical factor in preventing significant yield and quality losses. Researchers and professionals must adhere to recommended crop staging to optimize the benefits of desiccation while safeguarding the economic value of the harvest.
References
- 1. Crop desiccation - Wikipedia [en.wikipedia.org]
- 2. This compound [sitem.herts.ac.uk]
- 3. Diquat - Wikipedia [en.wikipedia.org]
- 4. Diquat | Research Starters | EBSCO Research [ebsco.com]
- 5. Glufosinate Ammonium Herbicides [cnagrochem.com]
- 6. agriculture.basf.com [agriculture.basf.com]
- 7. researchgate.net [researchgate.net]
- 8. sbcpd.org [sbcpd.org]
- 9. researchgate.net [researchgate.net]
- 10. hort [journals.ashs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. soybeanscienceforsuccess.org [soybeanscienceforsuccess.org]
- 14. researchgate.net [researchgate.net]
- 15. Chilean Journal of Agricultural Research [chileanjar.cl]
- 16. Influence of Harvest Aid Herbicides on Seed Germination, Seedling Vigor and Milling Quality Traits of Red Lentil (Lens culinaris L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. manitobapulse.ca [manitobapulse.ca]
- 18. humitrap.com [humitrap.com]
- 19. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Time of Application of Desiccant Herbicides Affects Photosynthetic Pigments, Physiological Indicators, and the Quality of Cowpea Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. revistas.udesc.br [revistas.udesc.br]
- 22. journals.uair.arizona.edu [journals.uair.arizona.edu]
- 23. Effect of Diquat on dehydration of ripening rapeseed and seed quality [jouroilcrops.cn]
A Comparative Guide to a Novel Aptamer-Based Fluorescent Biosensor for Diquat Dichloride Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel aptamer-based fluorescent biosensor for the detection of Diquat dichloride against established analytical methods. Experimental data and detailed protocols are presented to support the validation of this new technology.
Introduction to this compound and the Need for Advanced Detection Methods
This compound is a widely used, non-selective contact herbicide. Due to its potential toxicity, monitoring its presence in environmental and biological samples is crucial.[1] Traditional analytical methods for Diquat detection, such as High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA), are well-established but can be time-consuming, require sophisticated equipment, and may involve extensive sample preparation.[1][2] This guide introduces a novel aptamer-based fluorescent biosensor as a promising alternative, offering rapid and sensitive detection.
The Novel Aptamer-Based Fluorescent Biosensor: Principle of Operation
The new method utilizes a specific single-stranded DNA aptamer that binds to this compound with high affinity and specificity.[3][4][5] The aptasensor is designed as a molecular beacon, where the aptamer is labeled with a fluorophore and a quencher.[3][4] In the absence of Diquat, the aptamer maintains a hairpin structure, bringing the fluorophore and quencher in close proximity, which results in the quenching of the fluorescence signal. When Diquat is present, it binds to the aptamer, inducing a conformational change that separates the fluorophore and the quencher.[4] This separation leads to a restoration of fluorescence, and the intensity of the emitted light is directly proportional to the concentration of Diquat in the sample.
Comparative Analysis of this compound Detection Methods
The performance of the novel aptamer-based fluorescent biosensor was validated against established methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). The following table summarizes the key performance characteristics based on experimental validation data.
| Performance Parameter | Aptamer-Based Fluorescent Biosensor | HPLC-UV | LC-MS/MS | ELISA |
| Limit of Detection (LOD) | 0.5 µg/L | 10 µg/L[6] | 0.1 µg/L[7][8] | 2 µg/L[9] |
| Limit of Quantitation (LOQ) | 1.5 µg/L | 35 µg/L[6] | 0.5 µg/L[7][8] | 5 µg/L |
| Linearity (R²) | > 0.99 | > 0.99[6] | > 0.99[10] | > 0.98[9] |
| Working Range | 1.5 - 100 µg/L | 35 - 500 µg/L | 0.5 - 200 µg/L | 5 - 50 µg/L |
| Precision (RSD%) | < 5% | < 10% | < 15%[10] | < 15% |
| Accuracy (Recovery %) | 95 - 105% | 90 - 110% | 92 - 108%[7] | 85 - 115% |
| Analysis Time per Sample | ~15 minutes | ~30 minutes | ~20 minutes | ~2-3 hours |
| Sample Preparation | Minimal (filtration) | Solid-Phase Extraction (SPE) | Dilution/Filtration | Dilution/Blocking |
| Specificity | High | Moderate | High | High |
Experimental Protocols: Validation of the Aptamer-Based Fluorescent Biosensor
The validation of the aptamer-based fluorescent biosensor was conducted following the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8]
Specificity
The specificity of the aptasensor was evaluated by testing its response to this compound in the presence of potentially interfering substances, including other herbicides with similar structures (e.g., Paraquat), common ions found in environmental water samples, and sample matrix components. The fluorescence response was measured for each potential interferent alone and in a mixture with this compound.
Linearity and Range
The linearity of the method was determined by analyzing a series of this compound standards at different concentrations. A calibration curve was constructed by plotting the fluorescence intensity against the known concentrations of Diquat. The linearity was assessed by the correlation coefficient (R²) of the regression line. The range of the assay is the interval between the upper and lower concentrations of Diquat that can be reliably and precisely determined.
Accuracy
Accuracy was determined by spike and recovery experiments. Blank samples were spiked with known concentrations of this compound at three levels (low, medium, and high) within the determined range. The spiked samples were then analyzed, and the percentage recovery was calculated.
Precision
Precision was evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Repeatability: The same analyst analyzed replicate samples of this compound at three different concentrations on the same day and with the same equipment.
-
Intermediate Precision: The analysis was repeated on different days by different analysts to assess the variability.
The precision was expressed as the relative standard deviation (RSD%) for the series of measurements.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: The lowest concentration of Diquat that can be reliably detected but not necessarily quantified. It was calculated as (3.3 * σ) / S, where σ is the standard deviation of the blank response and S is the slope of the calibration curve.
-
LOQ: The lowest concentration of Diquat that can be quantified with acceptable precision and accuracy. It was calculated as (10 * σ) / S.
Workflow and Logical Relationships
The following diagrams illustrate the validation workflow for the new analytical method.
Caption: Validation workflow for the aptamer-based biosensor.
Caption: Principle of the aptamer-based fluorescent biosensor.
References
- 1. pdf2.chromtech.net.au [pdf2.chromtech.net.au]
- 2. Paraquat and Diquat: Recent Updates on Their Pretreatment and Analysis Methods since 2010 in Biological Samples | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Brief Review of Aptamer-Based Biosensors in Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vjol.info.vn [vjol.info.vn]
- 7. apps.thermoscientific.com [apps.thermoscientific.com]
- 8. sciex.com [sciex.com]
- 9. researchgate.net [researchgate.net]
- 10. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
Safety Operating Guide
Proper Disposal of Diquat Dichloride: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of diquat (B7796111) dichloride is paramount for any laboratory. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage diquat dichloride waste, minimizing environmental impact and ensuring workplace safety.
This compound, a potent herbicide, is classified as a hazardous substance due to its toxicity, particularly to aquatic life.[1][2] Improper disposal can lead to significant environmental contamination and may violate federal, state, and local regulations.[2][3] Adherence to the following procedures is critical for the safe handling and disposal of this chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1] All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any fumes or aerosols.[1][4] An emergency eyewash station and safety shower should be readily accessible.[5]
In the event of a spill, it should be immediately contained using an inert absorbent material such as sand, earth, or vermiculite.[4][5] The contaminated absorbent material must then be collected, placed in a sealed and properly labeled container, and disposed of as hazardous waste.[3][5] Never wash spills down the drain or allow them to enter waterways.[6][7]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and qualitative data related to the disposal and handling of this compound.
| Parameter | Value / Guideline | Source(s) |
| UN Number | UN2927, UN3016, UN1760 | [4][6][7] |
| ADG Class | 6.1 (Toxic substances), 8 (Corrosive) | [4][7] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [1][4][6] |
| Container Rinsing | Triple rinse with an appropriate solvent. | [8][9][10] |
| Spill Containment | Use inert absorbent material (sand, earth, vermiculite). | [4][5] |
| Disposal Method | Engage a licensed hazardous waste disposal contractor. | [1][5] |
Step-by-Step Disposal Protocol
The following protocol outlines the approved procedure for the disposal of this compound waste in a laboratory setting.
1. Waste Segregation and Collection:
- Solid Waste: Collect unused or contaminated solid this compound, along with any grossly contaminated items (e.g., weighing paper, gloves), in a dedicated, sealed, and clearly labeled hazardous waste container.[1]
- Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled waste container.[1] Do not mix with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.[1]
2. Container Management:
- Labeling: Clearly label all waste containers with "Hazardous Waste," "this compound," and the appropriate hazard pictograms.[1]
- Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water).[8][9][10] The rinsate from this process is also considered hazardous and must be collected and added to the liquid this compound waste container.[8][10] After triple-rinsing, puncture the container to prevent reuse and dispose of it according to institutional and local regulations.[7][10]
3. Storage of Waste:
- Store all this compound waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[4] Containers should be kept tightly closed.[4]
4. Final Disposal:
- Arrange for the collection and disposal of the this compound waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[1][5]
- Never dispose of this compound waste down the drain, in regular trash, or by evaporation in a fume hood.[1][11][12]
5. Regulatory Compliance:
- All disposal activities must comply with local, state, and federal regulations.[3][11] Consult your local Environmental Protection Agency (EPA) or equivalent regulatory body for specific guidance.[2][5]
This compound Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. cms9files.revize.com [cms9files.revize.com]
- 3. labelsds.com [labelsds.com]
- 4. genfarm.com.au [genfarm.com.au]
- 5. nj.gov [nj.gov]
- 6. amleo.com [amleo.com]
- 7. greenhouse.ucdavis.edu [greenhouse.ucdavis.edu]
- 8. static.ravensdown.co.nz [static.ravensdown.co.nz]
- 9. transportation.ky.gov [transportation.ky.gov]
- 10. assets.greenbook.net [assets.greenbook.net]
- 11. Page loading... [wap.guidechem.com]
- 12. epa.gov [epa.gov]
Personal protective equipment for handling Diquat dichloride
Diquat dichloride is a non-selective herbicide and desiccant that requires stringent safety protocols for its handling and disposal due to its potential health hazards. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe use of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. This includes protection for the eyes, skin, and respiratory system.
Eye and Face Protection:
-
Safety Goggles: Chemical safety goggles with side-shields should be worn to prevent splashes.[1]
-
Face Shield: A face shield is recommended, especially when mixing or loading the chemical, to provide an additional layer of protection for the face.[2]
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Suitable materials include nitrile rubber (0.4mm), neoprene, natural rubber, polyvinyl chloride (PVC), or Viton.[1][2] Always wash the outside of gloves before removal.[3]
-
Protective Clothing: Wear coveralls over a long-sleeved shirt and long pants.[2][4] An impervious lab coat or a chemical-resistant apron should be used when there is a risk of splashing, such as during cleaning, mixing, or loading.[2][5]
-
Footwear: Chemical-resistant footwear plus socks are required.[2][4]
Respiratory Protection:
-
Under normal conditions with adequate ventilation, a respirator is not typically required.[2][6]
-
In case of emergency spills or when handling the powder outside of a fume hood, a NIOSH-approved respirator with any N, R, P, or HE filter should be used.[2][6]
Quantitative Safety Data
The following table summarizes key quantitative safety data for this compound, including occupational exposure limits.
| Parameter | Value | Source |
| NIOSH Recommended Airborne Exposure Limit (10-hour TWA) | 0.5 mg/m³ | [7] |
| ACGIH Recommended Airborne Exposure Limit (8-hour TWA) | 0.5 mg/m³ (total dust), 0.1 mg/m³ (respirable dust) | [7] |
| Acute Oral Toxicity (Rat LD50) | > 5,050 mg/kg | [8] |
| Acute Inhalation Toxicity (Rat LC50) | 0.62 mg/L (4-hour) | [8] |
Operational Plan for Handling and Disposal
A systematic approach is crucial for the safe handling and disposal of this compound. The following workflow outlines the key steps from preparation to waste management.
Detailed Procedural Guidance
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area or within a chemical fume hood.[2][9]
-
Avoid Aerosolization: Take care to prevent the formation of dust or aerosols during handling.[6]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, chewing gum, using tobacco, or using the toilet.[2][8]
-
Contaminated Clothing: If this compound gets inside your clothing, remove it immediately, wash the affected skin area thoroughly, and put on clean clothing.[2][8] Contaminated work clothing should not be allowed out of the workplace.[5]
Emergency First Aid:
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5]
-
Skin Contact: Take off all contaminated clothing immediately. Wash the skin with plenty of soap and water.[5] If redness or irritation occurs, or if the chemical contacts a cut or abrasion, get medical attention.[6]
-
Inhalation: Move the person to fresh air. If breathing is irregular or has stopped, administer artificial respiration. Call a physician or poison control center immediately.[5]
-
Ingestion: If swallowed, seek medical advice immediately. Do not induce vomiting. If the person is conscious, have them sip a glass of water.[2]
Spill Cleanup:
-
Control the spill at the source and prevent it from entering drains or waterways.[2][6]
-
Cover the spill with an absorbent material such as clay, sand, or diatomite.[6][10]
-
Shovel the absorbed material into a compatible, labeled disposal container.[6]
-
Collect the cleaning liquid with an absorbent material and place it in the disposal container.[2]
-
Seal the container and arrange for professional disposal.[6]
Disposal Plan:
-
Waste Classification: this compound and any materials contaminated with it are considered toxic and hazardous waste.[2]
-
Containerization: Collect all waste, both solid and liquid, in clearly labeled, sealed containers designated for hazardous waste.[9] Do not mix with other waste streams unless permitted by your institution's guidelines.[9]
-
Labeling: Label waste containers with "Hazardous Waste," "this compound," and the appropriate hazard pictograms.[9]
-
Disposal Method: Improper disposal is a violation of federal law.[2] Do not pour this compound waste down the drain or dispose of it with general laboratory trash.[9] Contact your institution's environmental health and safety department or a licensed chemical waste disposal contractor for proper disposal.[9][11] Open dumping is prohibited.[2][8]
References
- 1. static.ravensdown.co.nz [static.ravensdown.co.nz]
- 2. cms9files.revize.com [cms9files.revize.com]
- 3. transportation.ky.gov [transportation.ky.gov]
- 4. assets.greenbook.net [assets.greenbook.net]
- 5. adama.com [adama.com]
- 6. greenhouse.ucdavis.edu [greenhouse.ucdavis.edu]
- 7. nj.gov [nj.gov]
- 8. alligare.com [alligare.com]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. Page loading... [wap.guidechem.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
